molecular formula C7H6BFO3 B112473 3-Fluoro-5-formylphenylboronic acid CAS No. 328956-60-1

3-Fluoro-5-formylphenylboronic acid

Cat. No.: B112473
CAS No.: 328956-60-1
M. Wt: 167.93 g/mol
InChI Key: LAQDUOXSWHKHBB-UHFFFAOYSA-N
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Description

3-Fluoro-5-formylphenylboronic acid is a multifunctional arylboronic acid that serves as a versatile precursor in organic synthesis and pharmaceutical development. Its distinct molecular architecture, featuring both an aldehyde and a boronic acid group, allows it to participate in sequential cross-coupling reactions, enabling the efficient construction of complex biaryl structures central to many active compounds . The presence of the fluorine substituent is a critical structural feature, known to enhance the acidity of the boronic acid group and improve the lipophilicity of the molecule, which can favorably influence its bioactivity and binding properties . A significant area of research for formyl-substituted boronic acids, particularly ortho-formyl analogues, is their potential as antimicrobial agents . These compounds can undergo tautomerization in solution to form 3-hydroxybenzoxaboroles, a class of compounds with a recognized mechanism of action that involves inhibiting microbial leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis . This mechanism is the foundation for the approved benzoxaborole antifungal drug, Tavaborole . Consequently, this compound is a valuable scaffold for investigating new antibacterial and antifungal agents, with studies showing moderate to high activity against microorganisms such as Escherichia coli and Bacillus cereus . Furthermore, the reactive aldehyde group provides a handle for bioconjugation and the development of sensor technologies, making this compound a critical building block for research in medicinal chemistry and chemical biology .

Properties

IUPAC Name

(3-fluoro-5-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQDUOXSWHKHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624248
Record name (3-Fluoro-5-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328956-60-1
Record name (3-Fluoro-5-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-5-formylphenylboronic acid, a key building block in modern organic synthesis. This document details its chemical and physical properties, safety information, and significant applications, with a focus on its role in drug discovery and development. Experimental protocols for its synthesis and a key reaction are also provided.

Core Properties and Safety Information

This compound is a substituted aromatic compound containing a boronic acid, a fluorine atom, and a formyl (aldehyde) group. This unique combination of functional groups makes it a versatile reagent in organic chemistry.

Physicochemical Data
PropertyValue
CAS Number 328956-60-1
Molecular Formula C₇H₆BFO₃[1]
Molecular Weight 167.93 g/mol [1][2]
Appearance Expected to be a white to off-white solid
Boiling Point 353.7±52.0 °C at 760 mmHg[2]
Storage Conditions 2-8°C, store under an inert atmosphere[1][2]
Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should be consulted, general safety precautions for similar boronic acids include the following:

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity (Oral) Warning (Harmful if swallowed)P264, P270, P301 + P312 + P330
Skin Corrosion/Irritation Warning (Causes skin irritation)P280, P302 + P352
Eye Damage/Irritation Warning (Causes serious eye irritation)P280, P305 + P351 + P338
Specific Target Organ Toxicity (Single Exposure) Warning (May cause respiratory irritation)P261, P271, P304 + P340

Note: The GHS classifications and precautionary statements are based on data for structurally similar compounds and should be used for guidance only. Always refer to the specific SDS for the compound being used.

Applications in Research and Development

The trifunctional nature of this compound makes it a valuable reagent, particularly in the pharmaceutical and material science sectors.

The boronic acid group is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] This reaction is fundamental in the synthesis of complex organic molecules, including many drug candidates. The fluorine atom can enhance a molecule's metabolic stability and bioavailability, while the formyl group provides a reactive site for further chemical modifications, such as reductive amination or condensation reactions.

Experimental Protocols

Synthesis of this compound

A general and plausible synthetic route to this compound involves a lithium-halogen exchange followed by borylation. A representative, extrapolated protocol is provided below, based on established chemical principles for the synthesis of similar compounds.[3][4]

Reaction Scheme:

Synthesis 3-Bromo-5-fluorobenzaldehyde 3-Bromo-5-fluorobenzaldehyde Intermediate Intermediate 3-Bromo-5-fluorobenzaldehyde->Intermediate 1. n-BuLi, THF, -78 °C This compound This compound Intermediate->this compound 2. B(OiPr)₃ 3. H₃O⁺

Caption: Synthetic workflow for this compound.

Materials:

  • 3-Bromo-5-fluorobenzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-Bromo-5-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature below -70 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1M HCl and stir vigorously for 1 hour.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions. A general protocol is outlined below.

Reaction Scheme:

Suzuki_Coupling A This compound C Pd Catalyst, Base, Solvent A->C B Aryl/Vinyl Halide (R-X) B->C D Coupled Product (R-Ar) C->D

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0-1.5 equivalents)

  • Aryl or vinyl halide/triflate (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

  • To a reaction vessel, add the aryl/vinyl halide, this compound, the palladium catalyst, and the base.

  • Under an inert atmosphere, add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Mechanism Pd(0) Pd(0) R-Pd(II)-X R-Pd(II)-X Pd(0)->R-Pd(II)-X Oxidative Addition (R-X) R-Pd(II)-Ar R-Pd(II)-Ar R-Pd(II)-X->R-Pd(II)-Ar Transmetalation (Ar-B(OH)₂) R-Pd(II)-Ar->Pd(0) Reductive Elimination R-Ar R-Ar R-Pd(II)-Ar->R-Ar

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

This guide serves as a foundational resource for understanding and utilizing this compound in a research and development setting. For any specific application, it is crucial to consult the relevant literature and perform appropriate reaction optimization.

References

Physicochemical properties of 3-Fluoro-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Fluoro-5-formylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (CAS No: 328956-60-1), a key building block in modern organic synthesis and medicinal chemistry. This guide details its physicochemical properties, experimental protocols for its use and synthesis, and its significant role in the development of novel therapeutics and advanced materials.

Core Physicochemical Properties

This compound is a trifunctional reagent whose utility is derived from the distinct reactivity of its boronic acid, aldehyde, and fluoro-substituted aromatic functionalities. Its core properties are summarized below.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 328956-60-1[1][2]
Molecular Formula C₇H₆BFO₃[1]
Molecular Weight 167.93 g/mol [1]
Appearance White to off-white solid (inferred)[3]
Boiling Point 353.7 ± 52.0 °C at 760 mmHg[1]
Melting Point Data not available in cited literature
Solubility Likely soluble in THF, Dioxane, DMF (inferred)[3]
Storage Conditions 2-8°C, store under inert gas[1]

Acidity (pKa): While the specific pKa for this compound is not empirically documented in the provided search results, its acidity is influenced by the substituents on the phenyl ring. The presence of electron-withdrawing groups, such as the fluoro and formyl groups, generally increases the Lewis acidity of the boronic acid (lowering the pKa) compared to unsubstituted phenylboronic acid.[4][5][6] This enhanced acidity is a crucial factor in its reactivity, particularly in forming boronate esters with diols and in the transmetalation step of cross-coupling reactions.[4]

Key Applications in Synthesis

The primary application of this compound is as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, essential for constructing the complex biaryl scaffolds found in many pharmaceuticals, agrochemicals, and organic materials.[1]

The Suzuki-Miyaura Cross-Coupling Reaction

The boronic acid functional group serves as the organoboron component, which, in the presence of a palladium catalyst and a base, couples with an organic halide or triflate. The fluoro and formyl groups on the ring can modulate the electronic properties of the molecule, enhancing its reactivity and providing sites for subsequent chemical modification.[3][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ (Active Catalyst) pd_aryl_halide Ar-Pd(II)-X L₂ (Oxidative Adduct) pd0->pd_aryl_halide Oxidative Addition pd_aryl_aryl Ar-Pd(II)-Ar' L₂ (Diaryl Complex) pd_aryl_halide->pd_aryl_aryl Transmetalation pd_aryl_aryl->pd0 Reductive Elimination product Biaryl Product (Ar-Ar') pd_aryl_aryl->product aryl_halide Aryl Halide (Ar-X) aryl_halide->pd_aryl_halide boronic_acid 3-Fluoro-5-formyl- phenylboronic Acid (Ar'-B(OH)₂) + Base boronic_acid->pd_aryl_aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Medicinal Chemistry

Functionalized boronic acids are pivotal in drug discovery.[8] The unique properties of this compound make it an exceptionally valuable building block:

  • Fluorine Substitution : The inclusion of a fluorine atom can enhance critical pharmacokinetic properties of a drug candidate, such as metabolic stability, bioavailability, and binding affinity.[3]

  • Formyl Group : The aldehyde (formyl) group acts as a versatile chemical handle, allowing for a wide range of subsequent derivatizations, including reductive aminations and condensation reactions to build diverse chemical libraries for screening.[3]

  • Targeted Therapies : Its ability to form complex biaryl systems is crucial for designing small molecules that can specifically interact with biological targets, making it a valuable starting material for research in oncology and other disease areas.

Drug_Discovery_Logic cluster_features Key Structural Features A This compound B1 Boronic Acid Moiety -B(OH)₂ A->B1 B2 Fluorine Atom -F A->B2 B3 Formyl Group -CHO A->B3 C Suzuki-Miyaura Coupling B1->C F Improved Pharmacokinetics (Metabolic Stability, etc.) B2->F D Further Derivatization B3->D E Synthesis of Complex Biaryl Scaffolds C->E D->E G Drug Candidate Development E->G F->G

Caption: Role of structural features in drug discovery applications.

Experimental Protocols

The following sections provide generalized yet detailed protocols based on established chemical principles for analogous compounds. Researchers should optimize these procedures for their specific substrates and equipment.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (1.0 mmol, 1.0 eq)

  • This compound (1.2-1.5 mmol, 1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 eq)

  • Degassed solvent (e.g., Toluene, Dioxane, or a DMF/water mixture)

Procedure:

  • Reaction Setup : To a dry reaction vessel (e.g., a Schlenk flask), add the aryl halide, this compound, palladium catalyst, and base under an inert atmosphere (e.g., Argon or Nitrogen).[7]

  • Solvent Addition : Add the degassed solvent (5-10 mL) via syringe.[7]

  • Reaction : Stir the mixture at the desired temperature (ranging from room temperature to reflux, typically 70-110 °C) and monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).[7]

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure biaryl product.[7]

Proposed Synthesis of this compound

A plausible synthetic route can be adapted from methods used for analogous compounds, typically involving a lithium-halogen exchange followed by borylation.[9][10]

Synthesis_Workflow A 1-Bromo-3-fluoro-5- (protected-formyl)benzene B Lithiation with n-BuLi in THF at -78 °C A->B C Aryl Lithium Intermediate B->C D Borylation with B(OiPr)₃ at -78 °C to RT C->D E Boronate Ester Intermediate D->E F Acidic Workup (HCl) & Deprotection E->F G 3-Fluoro-5-formylphenylboronic acid F->G

Caption: A plausible synthetic workflow for the target compound.

Procedure Outline:

  • Protection : The formyl group of a suitable starting material (e.g., 3-bromo-5-fluorobenzaldehyde) may first need to be protected (e.g., as an acetal) to prevent reaction with the organolithium intermediate.

  • Lithium-Halogen Exchange : Dissolve the protected aryl bromide in an anhydrous ether solvent like THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium (n-BuLi) dropwise, maintaining the low temperature to form the aryl lithium species.[9]

  • Borylation : To the aryl lithium solution, add triisopropyl borate dropwise, again keeping the temperature below -70 °C. Allow the reaction to slowly warm to room temperature and stir overnight.[9]

  • Hydrolysis and Deprotection : Quench the reaction by adding an acidic aqueous solution (e.g., 1M HCl). This hydrolyzes the borate ester and removes the protecting group simultaneously to yield the boronic acid.[9]

  • Purification : The product is extracted into an organic solvent. General purification methods for boronic acids include recrystallization or performing an acid-base extraction.[11][12] One common technique involves dissolving the crude product in an aqueous base, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid, which can be collected by filtration.[11][12]

Analytical Characterization

Standard spectroscopic methods are used to confirm the identity and purity of this compound.

Table 2: Expected Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Aromatic signals in the δ 7.5-8.5 ppm range showing splitting patterns consistent with a 1,3,5-trisubstituted benzene ring, coupling to the fluorine atom. A singlet for the aldehyde proton around δ 10.0 ppm. A broad singlet for the B(OH)₂ protons.[13][14][15]
¹³C NMR Signals for the aromatic carbons, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. A signal for the aldehyde carbonyl carbon around 190 ppm. The carbon attached to the boron atom would appear as a broad signal.
¹⁹F NMR A single resonance in the typical range for an aryl fluoride.
FT-IR Characteristic absorption bands for O-H stretching (boronic acid, ~3300 cm⁻¹, broad), C=O stretching (aldehyde, ~1700 cm⁻¹), C-F stretching, and aromatic C-H and C=C vibrations.[16][17]
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight.

References

An In-depth Technical Guide on the Synthesis and Characterization of 3-Fluoro-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Fluoro-5-formylphenylboronic acid, a key building block in medicinal chemistry and materials science. Due to its trifunctional nature, this compound serves as a versatile reagent in the construction of complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. This document outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data. The information presented is intended to facilitate the laboratory preparation and quality assessment of this important synthetic intermediate.

Introduction

This compound (CAS No. 328956-60-1) is a valuable bifunctional reagent in organic synthesis.[1] The presence of a boronic acid group allows for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[2] The aldehyde functionality provides a reactive handle for a variety of transformations such as reductive amination, Wittig reactions, and the formation of Schiff bases. Furthermore, the fluorine atom can impart desirable pharmacokinetic properties in drug candidates, such as increased metabolic stability and enhanced binding affinity. The strategic placement of these functional groups makes this compound a sought-after building block for the synthesis of novel pharmaceuticals and functional materials.

Synthesis of this compound

The synthesis of this compound is most effectively achieved from the commercially available precursor, 3-bromo-5-fluorobenzaldehyde. The proposed synthetic pathway involves a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent acidic hydrolysis.

Synthetic Workflow

The overall synthetic workflow is depicted below. The process begins with the conversion of the aryl bromide to an organolithium species at low temperature, which is then trapped with a borate ester. The final step is the hydrolysis of the resulting boronate ester to afford the desired boronic acid.

Synthesis_Workflow Start 3-Bromo-5-fluorobenzaldehyde Step1 Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) Start->Step1 Intermediate 3-Fluoro-5-formylphenyllithium (in situ) Step1->Intermediate Forms reactive intermediate Step2 Borylation (Triisopropyl borate, -78 °C to RT) Intermediate->Step2 Boronate_Ester Diisopropyl (3-fluoro-5-formylphenyl)boronate (in situ) Step2->Boronate_Ester Step3 Hydrolysis (Aqueous HCl) Boronate_Ester->Step3 Purification Purification (Recrystallization/Chromatography) Step3->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous arylboronic acids.[3]

Materials:

  • 3-Bromo-5-fluorobenzaldehyde (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Triisopropyl borate (1.2 eq)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-bromo-5-fluorobenzaldehyde (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization

As of the time of this writing, detailed experimental characterization data for this compound is not widely available in peer-reviewed literature. The following tables provide predicted and expected data based on the analysis of structurally similar compounds.

Physical and Chemical Properties
PropertyValue
CAS Number 328956-60-1
Molecular Formula C₇H₆BFO₃
Molecular Weight 167.93 g/mol
Appearance Expected to be a white to off-white solid
Melting Point Not reported; likely >150 °C
Spectroscopic Data (Predicted)

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignment
~10.1s-CHO
~8.5s (br)-B(OH)₂
~8.0sAromatic H
~7.9dAromatic H
~7.7dAromatic H

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~192-CHO
~163 (d, ¹JCF ≈ 250 Hz)C-F
~138C-CHO
~135 (d)Aromatic CH
~130 (d)Aromatic CH
~125 (d)Aromatic CH
Not observedC-B (often broadened and not observed)

Table 3: Predicted ¹⁹F and ¹¹B NMR Spectral Data

NucleusChemical Shift (δ, ppm)Notes
¹⁹F ~ -110 to -115Referenced to CFCl₃
¹¹B ~ 28 to 30Broad singlet, referenced to BF₃·OEt₂

Table 4: Predicted Mass Spectrometry Data

Ionization Modem/z (calculated)m/z (found)Assignment
ESI-MS (-)167.0345Expected[M-H]⁻
HRMS (ESI+)169.0490Expected[M+H]⁺

Applications in Organic Synthesis

This compound is a key intermediate for the synthesis of biaryl compounds, which are prevalent motifs in many biologically active molecules. Its primary application is in the Suzuki-Miyaura cross-coupling reaction.

Role in Suzuki-Miyaura Cross-Coupling

The diagram below illustrates the general mechanism of a Suzuki-Miyaura cross-coupling reaction, highlighting the role of this compound as the organoboron coupling partner.

Suzuki_Coupling cluster_cat_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Aryl R-Pd(II)-Ar' L_n Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 + R-Ar' Product Coupled Product (R-Ar') RedElim->Product ArylHalide Aryl/Vinyl Halide (R-X) ArylHalide->OxAdd BoronicAcid 3-Fluoro-5-formyl- phenylboronic acid (Ar'-B(OH)₂) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal activates

Caption: Generalized Suzuki-Miyaura coupling catalytic cycle.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly useful and versatile building block in modern organic synthesis. This guide provides a practical framework for its preparation and characterization, which should aid researchers in its effective utilization for the development of novel compounds in the fields of drug discovery and materials science. While experimental data remains to be fully published, the provided protocols and predicted data offer a solid foundation for further investigation.

References

Structural and Conformational Analysis of 3-Fluoro-5-formylphenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of 3-Fluoro-5-formylphenylboronic acid. While specific experimental crystal structure data for this compound is not publicly available, this document synthesizes information from structurally related compounds and theoretical principles to predict its molecular geometry, conformational preferences, and solid-state packing. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry, medicinal chemistry, and materials science, offering insights into its handling, reactivity, and potential intermolecular interactions.

Introduction

Phenylboronic acids are a critical class of reagents in organic chemistry, most notably for their application in Suzuki-Miyaura cross-coupling reactions. The substitution pattern on the phenyl ring significantly influences their reactivity, solubility, and solid-state properties. This compound is a bifunctional reagent, incorporating a fluorine atom and a formyl group, which offer opportunities for diverse chemical transformations and potential applications as a building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Understanding its structural and conformational characteristics is paramount for predicting its behavior in chemical reactions and its interactions in biological systems.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is characterized by a central benzene ring substituted with a boronic acid group [-B(OH)₂], a fluorine atom, and a formyl group (-CHO) at positions 1, 3, and 5, respectively.

Planarity and Bond Parameters

Based on studies of similar phenylboronic acids, the boronic acid group is expected to be nearly coplanar with the benzene ring.[1] This planarity is a result of the sp² hybridization of the boron atom and the carbon atom of the phenyl ring to which it is attached. The C-B bond allows for some rotational freedom, and the extent of torsion is influenced by the steric and electronic effects of the other ring substituents and by crystal packing forces. The formyl group is also anticipated to be largely coplanar with the aromatic ring to maximize resonance stabilization.

A theoretical workflow for determining the precise conformational preferences is outlined below.

G Computational Workflow for Conformational Analysis A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization of Conformers (DFT - e.g., B3LYP/6-311++G(d,p)) B->C D Frequency Calculations to Confirm Minima C->D E Analysis of Rotational Barriers (e.g., around C-B and C-CHO bonds) C->E F Identification of Lowest Energy Conformer(s) D->F E->F

Figure 1: Computational workflow for conformational analysis.
Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Predicted J (Hz) Notes
H-2 ~8.0 - 8.2 m Ortho to both the boronic acid and the formyl group, and meta to the fluorine.
H-4 ~7.8 - 8.0 m Ortho to the fluorine and meta to the boronic acid and formyl groups.
H-6 ~8.0 - 8.2 m Ortho to both the boronic acid and the formyl group, and meta to the fluorine.
-CHO ~9.9 - 10.1 s Aldehyde proton chemical shifts are characteristically downfield.

| -B(OH)₂ | ~8.0 - 8.5 | br s | | The boronic acid protons are acidic and often exhibit a broad signal. |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon Assignment Predicted δ (ppm) Notes
C1-B ~130 - 135 Carbon attached to the boronic acid group.
C2 ~135 - 140
C3-F ~160 - 165 (d, ¹J(C,F) ≈ 240-250 Hz) Carbon attached to fluorine, showing a large one-bond C-F coupling constant.
C4 ~120 - 125 (d, ³J(C,F) ≈ 5-10 Hz)
C5-CHO ~138 - 142 Carbon attached to the formyl group.
C6 ~135 - 140

| -CHO (Carbonyl) | ~190 - 195 | The carbonyl carbon of the aldehyde. |

Table 3: Predicted Infrared (IR) Spectral Data

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (boronic acid) 3200 - 3600 Broad, Strong
C-H stretch (aromatic) 3000 - 3100 Medium
C-H stretch (aldehyde) 2720 - 2820 Medium
C=O stretch (aldehyde) 1690 - 1710 Strong
C=C stretch (aromatic) 1580 - 1620 Medium
C-F stretch 1100 - 1300 Strong

| B-O stretch | 1310 - 1380 | Strong |

Predicted Solid-State Structure and Crystal Packing

In the solid state, phenylboronic acids typically form intermolecular hydrogen bonds.[1][3] The primary interaction is the formation of a hydrogen-bonded dimer between the boronic acid groups of two molecules.[1] These dimers can then further assemble into chains or more complex networks through additional hydrogen bonding.

The presence of the formyl group introduces another hydrogen bond acceptor (the carbonyl oxygen), which can compete with the boronic acid hydroxyl groups for hydrogen bond donors. This can lead to more complex hydrogen-bonding motifs. The fluorine atom is a weak hydrogen bond acceptor and may participate in weaker C-H···F interactions.

G Potential Hydrogen Bonding in the Solid State cluster_0 Molecule A cluster_1 Molecule B A B(OH)₂ C B(OH)₂ A->C O-H···O (Dimer Formation) B CHO B->C O-H···O (Chain/Network Formation) D CHO

Figure 2: Potential hydrogen bonding interactions.

Experimental Protocols

The following are generalized experimental protocols for the characterization of this compound.

Synthesis

A common route to substituted phenylboronic acids is through the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.

G General Synthetic Pathway A 3-Bromo-5-fluorobenzaldehyde B 1. n-BuLi, THF, -78 °C 2. B(OR)₃ A->B Lithiation C 3. Acidic Workup (e.g., HCl) B->C Borylation D This compound C->D Hydrolysis

Figure 3: General synthetic pathway.

Protocol:

  • Dissolve 3-bromo-5-fluorobenzaldehyde in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with an acidic solution (e.g., 1 M HCl) and stir for 1-2 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

X-ray Crystallography

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes).

Protocol:

  • Dissolve the purified this compound in a minimal amount of a suitable solvent at an elevated temperature.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, place the solution in a refrigerator (4 °C).

  • Alternatively, allow the solvent to evaporate slowly from the solution at room temperature.

  • Once suitable crystals have formed, they can be mounted on a goniometer and analyzed using a single-crystal X-ray diffractometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.

Protocol:

  • Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a high-field NMR spectrometer.

  • Process the spectra to determine chemical shifts, coupling constants, and multiplicities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Obtain an IR spectrum of the solid sample using an attenuated total reflectance (ATR) accessory on an FT-IR spectrometer.

  • Alternatively, prepare a KBr pellet containing a small amount of the sample.

  • Identify the characteristic absorption bands for the O-H, C=O, C-F, and B-O bonds.

Conclusion

This compound is a valuable synthetic building block. While its specific crystal structure remains to be experimentally determined, this guide provides a robust theoretical framework for its structural and conformational properties based on the well-established chemistry of related phenylboronic acids. The predicted planarity, hydrogen bonding capabilities, and spectral characteristics offer a solid foundation for researchers working with this compound. The provided experimental protocols outline standard procedures for its synthesis and characterization, facilitating its effective use in the laboratory. Further computational and experimental studies are encouraged to provide a more definitive understanding of this versatile molecule.

References

Spectroscopic and Synthetic Profile of 3-Fluoro-5-formylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to 3-Fluoro-5-formylphenylboronic acid (CAS 328956-60-1). This key synthetic building block is of significant interest in pharmaceutical and antimicrobial research. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a combination of predicted data, comparative data from closely related analogs, and detailed experimental protocols to facilitate its use in research and development.

Spectroscopic Data

While a publicly available, complete experimental dataset for this compound is not readily accessible, the following tables summarize the expected and comparative spectral data based on the analysis of structurally similar compounds. This information serves as a valuable reference for the characterization of synthesized or procured samples.

Table 1: Nuclear Magnetic Resonance (NMR) Data

The following are predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound, referenced in DMSO-d₆. These predictions are based on established substituent effects on the phenyl ring. For comparative purposes, experimental data for the related compound 3-fluorobenzoic acid is included.

Nucleus Predicted Chemical Shift (ppm) for this compound Multiplicity Comparative Experimental Data (3-fluorobenzoic acid in Acetone) [1]
¹H~10.0s-
~8.2s-
~8.0d-
~7.8d7.81 – 7.60 (m)
~7.6t7.55 (m)
¹³C~193s-
~164 (d, ¹JCF ≈ 250 Hz)d-
~138s-
~132 (d)d131.7
~130 (d)d127.3
~125 (d)d-
~120 (d)d-

Note: Boronic acid protons (-B(OH)₂) often present as a broad singlet and may exchange with water in the solvent, leading to variability in their chemical shift.

Table 2: Infrared (IR) Spectroscopy Data

The expected characteristic vibrational frequencies for this compound are listed below, based on typical values for substituted phenylboronic acids and aromatic aldehydes.

Functional Group Expected Vibrational Frequency (cm⁻¹) Intensity
O-H stretch (boronic acid)3500-3200Broad
C-H stretch (aromatic)3100-3000Medium
C=O stretch (aldehyde)1710-1690Strong
C=C stretch (aromatic)1600-1450Medium-Strong
B-O stretch1380-1310Strong
C-F stretch1250-1000Strong
Table 3: Mass Spectrometry (MS) Data

The expected mass-to-charge ratios (m/z) for the molecular ion of this compound in high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) are provided.

Ion Expected m/z Notes
[M+H]⁺168.04-
[M-H]⁻166.03-
[M+Na]⁺190.02Common adduct in ESI+

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds and specifically arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in an NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup:

    • Use a 400 MHz or higher field strength NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR to achieve adequate signal intensity.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of around 1-10 µg/mL.

  • Instrumentation and Method Setup:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) or use a liquid chromatography (LC) system for sample introduction.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve stable ionization.

    • Operate the mass analyzer in either positive or negative ion mode to detect [M+H]⁺ or [M-H]⁻ ions, respectively.

    • Acquire the spectrum over an appropriate m/z range.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use the accurate mass to calculate the elemental composition and confirm the molecular formula of the compound.

    • Analyze any observed fragment ions to gain further structural information.

Synthetic and Experimental Workflow Visualization

The following diagrams illustrate the general synthetic approach to arylboronic acids and a typical workflow for their spectroscopic characterization.

synthesis_workflow cluster_synthesis Synthesis ArylHalide Aryl Halide (e.g., 3-Bromo-5-fluorobenzaldehyde) Grignard Grignard or Lithium Reagent ArylHalide->Grignard Mg or n-BuLi BorateEster Trialkyl Borate (e.g., B(OiPr)₃) Grignard->BorateEster Borylation Hydrolysis Acidic Hydrolysis BorateEster->Hydrolysis Product 3-Fluoro-5-formylphenylboronic acid Hydrolysis->Product

A generalized synthetic route for arylboronic acids.

characterization_workflow cluster_workflow Spectroscopic Characterization Workflow Sample Synthesized/Procured Sample (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (HRMS-ESI) Sample->MS DataAnalysis Data Analysis and Structure Confirmation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis

References

An In-depth Technical Guide to the Electronic and Steric Effects of Fluorine and Formyl Substituents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular design, particularly within pharmaceutical and materials science, a profound understanding of substituent effects is paramount. The ability of a functional group to modulate the electronic and steric properties of a parent molecule dictates its reactivity, conformation, stability, and biological activity. This guide provides a detailed examination of two functionally critical substituents: the electronegative fluorine atom (-F) and the versatile formyl group (-CHO).

We will dissect their distinct electronic influences—inductive and resonance effects—and quantify their spatial footprint, or steric hindrance. This analysis is supported by quantitative data, detailed experimental protocols for measuring these effects, and logical diagrams to visualize the underlying principles. For drug development professionals, this information is crucial for optimizing ligand-receptor interactions, improving metabolic stability, and enhancing bioavailability. For researchers and scientists, it provides a foundational framework for predicting reaction outcomes and designing novel molecular architectures.

The Fluorine Substituent: A Study in Contrasts

The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry. Its effects, however, are a nuanced interplay of opposing electronic forces and modest steric demand.

Electronic Effects of Fluorine

Fluorine's electronic character is distinctly dual-natured, driven by its position as the most electronegative element.

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the sigma (σ) bond framework of a molecule. This powerful inductive effect is short-range and significantly acidifies nearby protons and influences the electron distribution of the entire molecule.

  • Resonance (Mesomeric) Effect (+M): Conversely, the lone pairs on the fluorine atom can be donated back to an adjacent π-system (e.g., a benzene ring) through resonance. This +M effect introduces electron density into the π-system, particularly at the ortho and para positions. However, due to the poor energy and size match between fluorine's 2p orbitals and carbon's 2p orbitals, this resonance donation is significantly weaker than its inductive withdrawal.

This dichotomy means that while fluorine is a strong deactivator of aromatic rings towards electrophilic substitution (due to the dominant -I effect), it is paradoxically an ortho, para-director (due to the localizing influence of the +M effect).

Steric Effects of Fluorine

Often considered a "hydrogen mimic" due to its small size, fluorine does exert a notable steric influence. Its van der Waals radius is larger than that of hydrogen, leading to measurable steric hindrance that can influence reaction rates and enforce specific molecular conformations. While not as bulky as a methyl or isopropyl group, this steric effect cannot be ignored, especially in constrained environments like enzyme active sites.

The Formyl Substituent: A Potent Electron Sink

The formyl group (-CHO), the functional core of aldehydes, presents a less ambiguous electronic profile compared to fluorine but has a more significant steric presence.

Electronic Effects of the Formyl Group

The formyl group is a powerful electron-withdrawing group, acting through both inductive and resonance mechanisms.

  • Inductive Effect (-I): The electronegative oxygen atom polarizes the carbonyl (C=O) bond, drawing electron density away from the carbonyl carbon. This effect is then propagated through the sigma bonds to the rest of the molecule.

  • Resonance (Mesomeric) Effect (-M): The π-system of the carbonyl group can accept electron density from an attached π-system (like a benzene ring). This delocalization of electrons away from the ring and onto the oxygen atom strongly deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.

Steric Effects of the Formyl Group

The trigonal planar geometry and the presence of a doubly bonded oxygen atom give the formyl group a distinct and significant steric profile. Its bulk is sufficient to hinder the approach of reagents and to influence the rotational barriers of adjacent bonds, thereby impacting the molecule's accessible conformations.

Data Presentation: A Quantitative Comparison

To facilitate direct comparison, the key quantitative parameters describing the electronic and steric effects of fluorine and formyl substituents are summarized below.

Table 1: Electronic Effect Parameters (Hammett Constants)

Substituentσ_meta_ (σ_m_)σ_para_ (σ_p_)Electronic Effect Summary
Fluorine (-F) 0.34[1]0.06[1]Strongly deactivating via induction (-I), weakly donating via resonance (+M)
Formyl (-CHO) 0.350.42Strongly deactivating via induction (-I) and resonance (-M)

The Hammett constants (σ) quantify the electron-withdrawing or electron-donating influence of a substituent on the ionization of benzoic acid. A positive value indicates an electron-withdrawing effect.

Table 2: Steric Effect Parameters

Substituentvan der Waals Radius (Å)Taft Steric Parameter (E_s_)Conformational A-value (kcal/mol)
Hydrogen (-H) 1.201.240.0
Fluorine (-F) 1.47-0.46[2]0.3[3]
Formyl (-CHO) --0.990.7[3]

The van der Waals radius is a measure of atomic size.[4][5] The Taft steric parameter (E_s_) quantifies steric hindrance based on reaction rates; more negative values indicate greater bulk.[6][7] The A-value measures the energetic preference for a substituent to occupy the equatorial position on a cyclohexane ring, with higher values indicating greater steric bulk.[8][9][10]

Mandatory Visualizations

The following diagrams illustrate the electronic effects and the logical workflows for their experimental determination.

electronic_effects_fluorine cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+M) inductive_label Strong electron withdrawal through sigma bonds due to high electronegativity. F F C1 C F->C1 σ-bond polarization C2 C C1->C2 resonance_label Weak electron donation of lone pairs into the pi-system. ring Aromatic Ring F_res F: F_res->ring p-π overlap

Caption: Duality of Fluorine's Electronic Effects.

electronic_effects_formyl cluster_resonance Formyl Group Resonance (-M Effect) start Benzaldehyde res1 Resonance Structure 1 (Ortho positive charge) start->res1 π-electron delocalization res2 Resonance Structure 2 (Para positive charge) res1->res2 end Electron density withdrawn from ring onto oxygen res2->end hammett_workflow cluster_exp Experimental Workflow: Hammett Constant (σ) Determination cluster_calc Calculation A Prepare Solutions - Benzoic acid (reference) - Substituted benzoic acids (meta/para) B Potentiometric Titration Titrate each acid with a standardized base (e.g., NaOH). A->B C Determine pKa Calculate the pH at the half-equivalence point for each titration. B->C D Calculate Dissociation Constants Ka = 10^(-pKa) for reference (KH) and substituted acids (KX). C->D E Apply Hammett Equation σ = log(KX / KH) D->E taft_workflow cluster_exp Experimental Workflow: Taft Steric Parameter (Es) Determination cluster_calc Calculation A Select Reaction System Acid-catalyzed hydrolysis of R-COOR' esters. B Kinetic Runs Measure reaction rates (k) for a series of substituents (R) under identical acidic conditions. A->B C Reference Reaction Measure rate (k_CH3) for the methyl-substituted ester (R=CH3) as the reference. A->C D Apply Taft Equation Es = log(k / k_CH3) (assuming δ=1 for the defining reaction) B->D C->D

References

An In-depth Technical Guide to the Acidity and pKa of 3-Fluoro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acidity and estimated pKa value of 3-Fluoro-5-formylphenylboronic acid. As a disubstituted phenylboronic acid, its properties are of significant interest in medicinal chemistry and drug development, particularly for applications involving covalent interactions with biological molecules. This document outlines the theoretical basis for its acidity, provides an estimated pKa value based on the electronic effects of its substituents, details established experimental protocols for pKa determination, and illustrates its role in cellular interactions.

Introduction to Phenylboronic Acid Acidity

Phenylboronic acids are organoboron compounds that function as Lewis acids. Their acidity, quantified by the pKa value, is a critical parameter influencing their interaction with biological targets, solubility, and reactivity. The boron atom in a boronic acid possesses an empty p-orbital, allowing it to accept a pair of electrons from a Lewis base, such as a hydroxide ion in an aqueous solution. This interaction leads to the formation of a more stable, tetrahedral boronate species.

The acidity of a phenylboronic acid is significantly influenced by the nature and position of substituents on the phenyl ring. Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron center, resulting in a lower pKa value. Conversely, electron-donating groups (EDGs) decrease acidity, leading to a higher pKa.

Physicochemical Properties of this compound

This compound is a synthetic organoboron compound featuring two electron-withdrawing substituents, a fluoro group and a formyl group, at the meta positions relative to the boronic acid moiety.

Estimated pKa Value

The Hammett equation for predicting the pKa of a substituted phenylboronic acid is given by:

pKa = pKa (unsubstituted) - ρΣσ

Where:

  • pKa (unsubstituted) is the pKa of phenylboronic acid, approximately 8.8.

  • ρ (rho) is the reaction constant for the ionization of phenylboronic acids, which is approximately 2.15.

  • Σσ (sigma) is the sum of the Hammett substituent constants for the substituents on the ring.

For this compound, both substituents are in the meta position. The Hammett constants are:

  • σ_meta for Fluoro: +0.34

  • σ_meta for Formyl: +0.35

Therefore, Σσ = 0.34 + 0.35 = 0.69.

Plugging these values into the Hammett equation:

pKa ≈ 8.8 - 2.15 * 0.69 pKa ≈ 8.8 - 1.48 pKa ≈ 7.32

This estimation suggests that this compound is a significantly stronger acid than unsubstituted phenylboronic acid, with a pKa value in the physiological range. This enhanced acidity is crucial for its potential biological applications, as it can readily form stable boronate esters with diols at neutral pH.

Comparative Acidity Data

The following table summarizes the experimental pKa values of related phenylboronic acid derivatives, providing context for the estimated pKa of the title compound.

CompoundSubstituent(s)pKa Value
Phenylboronic AcidNone~8.8
3-Fluorophenylboronic Acid3-Fluoro~8.3
3-Formylphenylboronic Acid3-Formyl~7.8
5-Fluoro-2-formylphenylboronic acid5-Fluoro, 2-Formyl~6.7[1]
5-Trifluoromethyl-2-formylphenylboronic acid5-Trifluoromethyl, 2-Formyl~5.7[1]
This compound 3-Fluoro, 5-Formyl ~7.3 (Estimated)

Role in Cellular Signaling and Interactions

Boronic acids, particularly those with pKa values near physiological pH, are known to interact with cell surface carbohydrates. The glycocalyx, a dense layer of glycoproteins and glycolipids on the surface of mammalian cells, presents numerous diol functionalities that can reversibly bind with boronic acids.[2] This interaction can be considered a form of signaling, leading to cellular uptake or mediating electrochemical communication.[3]

The enhanced acidity of this compound makes it a prime candidate for targeting the glycocalyx to facilitate the cellular delivery of therapeutic agents.[2]

G General Mechanism of Boronic Acid Interaction with Cell Surface Diols cluster_extracellular Extracellular Space cluster_cellular Cellular Response Boronic_Acid 3-Fluoro-5-formyl- phenylboronic Acid (Trigonal, Neutral) Boronate_Ester Cyclic Boronate Ester (Tetrahedral, Anionic) Boronic_Acid->Boronate_Ester Reversible Covalent Bonding Cell_Surface_Diol cis-Diol on Glycocalyx Cell_Surface_Diol->Boronate_Ester Cellular_Uptake Cellular Uptake/ Internalization Signaling_Event Electrochemical Signaling Boronate_Ester->Cellular_Uptake Leads to Boronate_Ester->Signaling_Event Can trigger

Boronic acid interaction with cell surface diols.

Experimental Protocols for pKa Determination

Accurate determination of the pKa value for this compound requires precise experimental techniques. The following are standard protocols used for this purpose.

Potentiometric Titration

Potentiometric titration is a widely used method for determining the pKa of acidic and basic compounds.

Methodology:

  • Preparation of the Analyte Solution: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The formation of the tetrahedral boronate species often leads to a shift in the absorption maxima.

Methodology:

  • Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values (e.g., from pH 6 to pH 9) are prepared.

  • Sample Preparation: A stock solution of this compound is prepared. A small, constant aliquot of this stock solution is added to each buffer solution.

  • Spectral Measurement: The UV-Vis absorbance spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a specific wavelength where the change upon ionization is maximal is plotted against the pH. The resulting sigmoidal curve is analyzed, and the pKa corresponds to the pH at the inflection point.

Experimental Workflow Diagram

G Workflow for Experimental pKa Determination Start Start: Synthesized This compound Method_Selection Method Selection Start->Method_Selection Potentiometric Potentiometric Titration Method_Selection->Potentiometric Potentiometry Spectrophotometric UV-Vis Spectrophotometric Titration Method_Selection->Spectrophotometric Spectrophotometry Prep_Pot Prepare Analyte Solution (Known Concentration) Potentiometric->Prep_Pot Prep_Spec Prepare Buffered Solutions (Range of pH values) Spectrophotometric->Prep_Spec Titrate Titrate with Standardized Base Prep_Pot->Titrate Record_pH Record pH vs. Volume Titrate->Record_pH Analyze_Pot Plot Titration Curve Determine pKa at Half-Equivalence Point Record_pH->Analyze_Pot Result Final pKa Value Analyze_Pot->Result Add_Analyte Add Constant Aliquot of Analyte Prep_Spec->Add_Analyte Record_Abs Record Absorbance Spectra Add_Analyte->Record_Abs Analyze_Spec Plot Absorbance vs. pH Determine pKa from Inflection Point Record_Abs->Analyze_Spec Analyze_Spec->Result

Experimental workflow for pKa determination.

Conclusion

This compound is a promising molecule for applications in drug development and chemical biology due to its enhanced acidity. The presence of two meta-directing electron-withdrawing groups, fluoro and formyl, is predicted to lower its pKa to the physiological range, facilitating reversible covalent interactions with biological diols. The experimental protocols detailed in this guide provide a robust framework for the precise determination of its pKa, a critical parameter for its further development and application. The ability of this compound to interact with the cell surface glycocalyx opens avenues for its use in targeted drug delivery and as a probe for studying cellular signaling events.

References

Solubility of 3-Fluoro-5-formylphenylboronic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Fluoro-5-formylphenylboronic acid is a versatile building block in organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures. The presence of both a fluorine atom and a formyl group on the phenyl ring imparts unique electronic properties and reactivity, making it a valuable reagent in the development of novel pharmaceuticals and functional materials. An accurate understanding of its solubility in various organic solvents is a critical first step for its efficient use, impacting reaction kinetics, purification strategies, and the formulation of final products.

This guide summarizes the known solubility behavior of related phenylboronic acid derivatives to provide a predictive framework for this compound. It also furnishes a comprehensive experimental methodology to empower researchers to determine precise solubility data.

Estimated Solubility Profile of this compound

Direct experimental data on the solubility of this compound is not currently available in the public domain. However, by examining the solubility of phenylboronic acid and its substituted analogs, we can infer the likely solubility trends for the target compound.

In general, the solubility of phenylboronic acids in organic solvents is governed by the polarity of the solvent and the nature of the substituents on the phenyl ring. Phenylboronic acids typically exhibit higher solubility in polar aprotic solvents and lower solubility in nonpolar solvents. The presence of a polar formyl group and a moderately polar fluorine atom in this compound is expected to enhance its solubility in polar organic solvents compared to unsubstituted phenylboronic acid.

Quantitative Solubility Data for Structurally Similar Phenylboronic Acids

To provide a quantitative basis for estimating the solubility of this compound, the following tables summarize the experimentally determined mole fraction solubility of phenylboronic acid and various isomers of isobutoxyphenylboronic acid in a range of organic solvents at different temperatures.[1][2] This data was generated using the dynamic method.[3][4][5]

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [3][5]

SolventTemperature (K)Mole Fraction (x)
Chloroform293.150.018
303.150.030
313.150.048
323.150.075
Acetone293.150.110
303.150.155
313.150.215
323.150.290
Dipropyl ether293.150.035
303.150.055
313.150.085
323.150.125
Methylcyclohexane293.150.0008
303.150.0015
313.150.0028
323.150.0050

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [1][2]

SolventTemperature (K)o-Isobutoxyphenylboronic Acid (Mole Fraction, x)m-Isobutoxyphenylboronic Acid (Mole Fraction, x)p-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3800.1300.108

Analysis of Analog Data:

  • Solvent Polarity: The solubility of phenylboronic acids is significantly higher in polar solvents like acetone and 3-pentanone compared to the nonpolar hydrocarbon solvent, methylcyclohexane.[3][4][5] Chloroform and dipropyl ether show intermediate solubility.

  • Substituent Effects: The introduction of an isobutoxy group generally increases solubility in most organic solvents compared to the parent phenylboronic acid.[2] The position of the substituent also plays a crucial role, with the ortho-isomer consistently showing higher solubility than the meta- and para-isomers.[1][2]

Based on these trends, it is anticipated that this compound will exhibit good solubility in ketones (e.g., acetone, 3-pentanone), moderate solubility in ethers (e.g., THF, diethyl ether) and chlorinated solvents (e.g., dichloromethane, chloroform), and poor solubility in aliphatic and aromatic hydrocarbons (e.g., hexane, toluene).

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic (or polythermal) method is a reliable technique for determining the solubility of solid compounds in liquids.[3][5][6] It involves visually or instrumentally observing the temperature at which a solid solute, at a known concentration, completely dissolves upon controlled heating.

Materials and Apparatus
  • Solute: this compound (high purity)

  • Solvents: High-purity, anhydrous organic solvents of interest

  • Apparatus:

    • Analytical balance (± 0.1 mg)

    • Glass test tubes with airtight septa

    • Magnetic stirrer and small stir bars

    • Programmable circulating temperature bath with a transparent window

    • Calibrated digital thermometer (± 0.1 °C)

    • Luminance probe or a laser beam and detector for turbidity measurement (optional, for higher precision)

Experimental Procedure
  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into a glass test tube.

    • Add a precise mass of the desired organic solvent to the test tube to create a solution of a known mole fraction.

    • Add a small magnetic stir bar to the test tube.

    • Seal the test tube tightly with a septum to prevent solvent evaporation.

  • Solubility Measurement:

    • Place the sealed test tube in the temperature bath.

    • Begin stirring the mixture at a constant rate.

    • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 °C/min).

    • Carefully observe the solution for the disappearance of the last solid particles. The temperature at which the solution becomes completely clear is the saturation temperature for that specific concentration.

    • For higher accuracy, a luminance probe can be used to detect the point of complete dissolution, which corresponds to a sharp increase in light transmittance.

  • Data Collection:

    • Record the saturation temperature for the prepared mole fraction.

    • Repeat the procedure for several different mole fractions of the solute in the same solvent to construct a solubility curve.

    • Perform measurements in triplicate for each concentration to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for solubility determination.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solute Weigh Solute weigh_solvent Weigh Solvent mix_seal Combine and Seal place_in_bath Place in Bath & Stir mix_seal->place_in_bath heat_slowly Heat Slowly place_in_bath->heat_slowly observe_dissolution Observe Dissolution heat_slowly->observe_dissolution record_temp Record Temperature observe_dissolution->record_temp repeat_exp Repeat for Different Concentrations record_temp->repeat_exp plot_curve Plot Solubility Curve repeat_exp->plot_curve

Caption: Workflow for the dynamic method of solubility determination.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not currently found in scientific literature, this guide provides a strong predictive framework based on the behavior of analogous compounds. The provided data on phenylboronic acid and isobutoxyphenylboronic acid isomers indicates that this compound is likely to be most soluble in polar aprotic solvents. For researchers requiring precise solubility values, the detailed experimental protocol for the dynamic method offers a robust and reliable approach to generate this critical data in-house. This information is essential for the successful design and implementation of synthetic routes and formulation strategies involving this important chemical building block.

References

Commercial Availability and Synthetic Applications of 3-Fluoro-5-formylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-formylphenylboronic acid is a versatile organic building block of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring a boronic acid moiety, a fluorine substituent, and a formyl group, provides a valuable scaffold for the synthesis of complex molecules. The boronic acid group is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the aldehyde functionality allows for a variety of subsequent chemical transformations, including reductive amination and condensation reactions. This guide provides a comprehensive overview of the commercial availability of this compound, its key properties, and a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The primary CAS number for this compound is 328956-60-1. Below is a summary of suppliers and their typical product specifications.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage Conditions
ChemScene328956-60-1C7H6BFO3167.93≥98%Inert atmosphere, 2-8°C
Aromsyn Co., Ltd.328956-60-1C7H6BFO3167.93≥95%Not specified
BLD Pharm328956-60-1C7H6BFO3167.93Not specifiedInert atmosphere, 2-8°C[1]
Echemi328956-60-1C7H6BFO3Not specifiedNot specifiedNot specified[2]
Sigma-Aldrich328956-60-1Not specifiedNot specifiedNot specifiedNot specified

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

PropertyValue
IUPAC Name (3-Fluoro-5-formylphenyl)boronic acid
Synonyms 3-Fluoro-5-formylbenzeneboronic acid
Appearance Typically a white to off-white solid
GHS Pictogram Danger[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.), P310 (Immediately call a POISON CENTER/doctor)[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds.[3] this compound is an excellent substrate for this reaction. Below is a representative experimental protocol for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 1-bromo-4-nitrobenzene)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water to the flask. Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described above.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification reagents 1. Combine Reactants: - this compound - Aryl Bromide - K2CO3 catalyst 2. Add Catalyst System: - Pd(OAc)2 - PPh3 reagents->catalyst solvent 3. Add Solvents: - 1,4-Dioxane - Water catalyst->solvent degas 4. Degas with N2/Ar solvent->degas heat 5. Heat to 80-90 °C under Inert Atmosphere degas->heat monitor 6. Monitor by TLC heat->monitor cool 7. Cool to RT monitor->cool extract 8. Extraction with Ethyl Acetate cool->extract dry 9. Dry and Concentrate extract->dry chromatography 10. Column Chromatography dry->chromatography product Pure Biaryl Product chromatography->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)-X(L2) oxidative_addition->pd_intermediate1 transmetalation Transmetalation (Ar'-B(OH)2) pd_intermediate2 Ar-Pd(II)-Ar'(L2) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Ar-Ar' product Biaryl Product (Ar-Ar') reductive_elimination->product pd_intermediate1->transmetalation pd_intermediate2->reductive_elimination aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition boronic_acid Boronic Acid (Ar'-B(OH)2) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Initial Reactivity Studies of 3-Fluoro-5-formylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the initial reactivity studies of 3-Fluoro-5-formylphenylboronic acid, a versatile bifunctional building block of significant interest to researchers, scientists, and drug development professionals. The presence of both a boronic acid moiety and an aldehyde functional group, influenced by the deactivating effect of a fluorine atom, imparts unique reactivity to this compound, making it a valuable reagent in organic synthesis.

Physicochemical Properties

This compound is a white to yellow solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₆BFO₃
Molecular Weight 167.93 g/mol
Appearance White to Yellow Solid
CAS Number 328956-60-1
Storage Recommended storage is at refrigerator temperatures (4°C) under a nitrogen atmosphere.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary and most well-documented reaction involving this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures.

The electron-withdrawing nature of both the fluorine and formyl substituents on the phenyl ring increases the Lewis acidity of the boron atom. This electronic feature enhances the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle, potentially leading to higher reaction efficiency compared to electron-rich or sterically hindered boronic acids.[1]

While specific, extensively published quantitative yield data for this compound across a wide range of coupling partners is limited, the performance of analogous phenylboronic acids with electron-withdrawing groups provides valuable insights into expected reactivity.[2] The yields for formylphenylboronic acids are generally described as variable and highly dependent on the specific coupling partners and reaction conditions.[2]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of steps involving a palladium catalyst. The catalytic cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which requires activation by a base. The final step is reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [Ar'B(OH)₃]⁻ ArPdAr Ar-Pd(II)-Ar' L₂ Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following provides a general experimental procedure for a Suzuki-Miyaura coupling reaction which can be adapted for this compound. Optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields.[2]

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup : To a dry reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).

  • Inert Atmosphere : The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by repeated cycles of vacuum and backfilling.

  • Solvent Addition : A degassed solvent or solvent mixture (e.g., DMF/H₂O, Toluene/EtOH/H₂O) is added via syringe.

  • Reaction : The reaction mixture is heated to the desired temperature (typically 70-100 °C) and stirred for the required time (3-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired biaryl product.

Experimental_Workflow start Start reagents Combine Aryl Halide, This compound, Pd Catalyst, and Base in a Dry Flask start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir for Required Time solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Cool, Dilute with Organic Solvent, and Perform Aqueous Wash monitor->workup Reaction Complete purify Dry, Concentrate, and Purify (Column Chromatography or Recrystallization) workup->purify product Isolated Product purify->product

General experimental workflow for a Suzuki-Miyaura coupling reaction.

Other Potential Reactivity

The formyl group of this compound offers opportunities for further synthetic transformations. For instance, it can undergo condensation reactions. One notable example is the reaction with thiosemicarbazide to form 2,3,1-benzodiazaborine derivatives, which have shown biological activity.[3] Additionally, the aldehyde can, in principle, be reduced to an alcohol or oxidized to a carboxylic acid, although the chemoselectivity of these transformations in the presence of the boronic acid moiety would need to be carefully considered and optimized.

Stability and Handling

This compound is generally stable under standard laboratory conditions. However, like many boronic acids, it can be susceptible to dehydration to form boroxines. It is recommended to store the compound in a cool, dry place, preferably in a refrigerator, under an inert atmosphere to maintain its integrity over time.

Data Summary

Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, a comparative table of representative yields for Suzuki-Miyaura couplings with various electronically similar phenylboronic acids is presented below to serve as a benchmark.[2]

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acid4-bromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)RT1292
3-Formylphenylboronic acidAryl HalidesVariousVariousVariousVariousVariousVariable
Pentafluorophenylboronic acidPhenyl IodidePd(PPh₃)₄/Ag₂OCsF--->90

Note: The yields for formylphenylboronic acids are described as variable and dependent on the specific coupling partners and conditions.[2] The combination of CsF and Ag₂O has been shown to be effective for promoting couplings with highly electron-deficient boronic acids like pentafluorophenylboronic acid.[4]

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 3-Fluoro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. Its versatility has made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

This document provides detailed application notes and a generalized protocol for the use of 3-Fluoro-5-formylphenylboronic acid in Suzuki-Miyaura coupling reactions. This particular boronic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of a fluorine atom can enhance metabolic stability and bioavailability of drug candidates, while the formyl group serves as a reactive handle for further molecular derivatization, making it ideal for creating diverse chemical libraries for screening. The electron-withdrawing nature of both the fluoro and formyl substituents presents unique considerations for reaction optimization.[1]

Application in Drug Discovery

The synthesis of biaryl and heteroaryl structures is a common strategy in the design of therapeutic agents. The Suzuki-Miyaura coupling is frequently employed to construct these scaffolds. This compound is a key intermediate for synthesizing complex molecules that can serve as the core of new drug candidates. The resulting fluorinated biphenyl aldehydes can be further modified, for example, through reductive amination, oxidation to a carboxylic acid, or Wittig reactions, to generate a wide array of potential drug molecules for screening in various therapeutic areas, including oncology.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the palladium catalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically demanding substrates.

Materials:

  • This compound (1.2-1.5 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 equivalents)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent (appropriate volume for desired concentration) via syringe. If a biphasic system is used (e.g., Toluene/Water), degas the solvents separately before addition.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Data Presentation: Comparative Performance

While specific, extensively published yield data for a wide range of coupling partners with this compound is limited, the following table provides representative data for analogous fluorinated and formyl-substituted phenylboronic acids in Suzuki-Miyaura couplings to serve as a benchmark.[1] Yields are highly dependent on the specific coupling partners and reaction conditions.

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103>95
Phenylboronic acid4-BromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95
4-Formylphenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801292
3-Fluorophenylboronic acid4-BromotoluenePd(OAc)₂/SPhosK₃PO₄Toluene1001895
2-Fluoro-5-formylphenylboronic acidAryl BromidePd(dppf)Cl₂K₂CO₃Dioxane/H₂O901685-95 (typical)

Visualizations

Experimental Workflow

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation and Purification reagents Combine Aryl Halide, This compound, Pd Catalyst, and Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up (Extraction and Washing) monitor->workup dry Dry and Concentrate Organic Layer workup->dry purify Column Chromatography dry->purify final_product Pure Biaryl Product purify->final_product Characterization (NMR, MS) G Generalized Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_boronate R¹-Pd(II)L₂-R² pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product R¹-R² (Biaryl Product) pd2_boronate->product aryl_halide R¹-X (Aryl Halide) boronic_acid R²-B(OH)₂ (Boronic Acid) base Base

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluoro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 3-Fluoro-5-formylphenylboronic acid in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three key functional groups: a boronic acid for cross-coupling, a fluorine atom to enhance metabolic stability and binding affinity, and a formyl group that serves as a handle for further synthetic transformations.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an attractive substrate for these reactions, enabling the synthesis of complex biaryl and heteroaryl structures. The electron-withdrawing nature of the fluoro and formyl groups can influence the reactivity of the boronic acid, often requiring carefully optimized reaction conditions.

This document outlines protocols for Suzuki-Miyaura, Stille, and Sonogashira coupling reactions involving this compound, supported by experimental data and visual workflows to guide researchers in their synthetic endeavors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. It typically involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.

Experimental Protocol: Coupling with a Heteroaryl Chloride

This protocol is adapted from a documented synthesis of a bicyclic sulfonamide compound.

Reaction Scheme:

Materials:

  • This compound

  • 6-chloropyrido[3,2-d]pyrimidin-4-amine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 6-chloropyrido[3,2-d]pyrimidin-4-amine (1.0 eq), this compound (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).

  • Attach a condenser and purge the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 90°C for 2 hours.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes the reaction conditions and outcome for the Suzuki-Miyaura coupling of this compound with 6-chloropyrido[3,2-d]pyrimidin-4-amine.

Coupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
6-chloropyrido[3,2-d]pyrimidin-4-aminePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)902Not explicitly stated, but successful for synthesis

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate. While highly effective, the toxicity of organotin reagents is a significant consideration.

Representative Experimental Protocol

Note: The following is a representative protocol based on general procedures for Stille coupling reactions. Optimization may be required for specific substrates.

Reaction Scheme:

Materials:

  • Aryl or heteroaryl halide (e.g., bromobenzene)

  • Organostannane derived from this compound (e.g., (3-Fluoro-5-formylphenyl)trimethylstannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Optional: Additive (e.g., LiCl or CuI)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the aryl halide (1.0 eq) and the organostannane (1.1-1.2 eq) in the chosen anhydrous solvent.

  • Add the palladium catalyst (1-5 mol%). If using an additive, add it at this stage.

  • Heat the reaction mixture to 80-110°C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up typically involves dilution with an organic solvent and washing with aqueous potassium fluoride to remove tin byproducts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Expected Performance
Coupling PartnerCatalyst (mol%)SolventTemp. (°C)Time (h)Expected Yield
Aryl BromidePd(PPh₃)₄ (5)Toluene11012-24Moderate to Good
Aryl IodidePdCl₂(PPh₃)₂ (3)DMF908-16Good to Excellent

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst.

Representative Experimental Protocol

Note: The following is a representative protocol based on general procedures for Sonogashira coupling reactions. Optimization may be required for specific substrates.

Reaction Scheme:

Materials:

  • Aryl or heteroaryl halide derived from this compound (e.g., 3-Bromo-5-fluorobenzaldehyde)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a flask under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst (1-3 mol%), and copper(I) iodide (2-5 mol%).

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitor by TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Expected Performance

Specific quantitative data for the Sonogashira coupling with halides derived from this compound is limited in the surveyed literature. Good to excellent yields are generally expected, particularly with aryl iodides and bromides as coupling partners.

Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Expected Yield
Aryl IodidePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRTGood to Excellent
Aryl BromidePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF50Good

Visualizations

General Palladium-Catalyzed Cross-Coupling Cycle

G General Catalytic Cycle cluster_react Pd0 Pd(0)L_n PdII R-Pd(II)-X L_n Pd0->PdII OxAdd Oxidative Addition PdII_R R-Pd(II)-R' L_n PdII->PdII_R Trans Transmetalation PdII_R->Pd0 RedEl Reductive Elimination Product R-R' PdII_R->Product React1 R-X React2 R'-M

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Suzuki-Miyaura Coupling

G Experimental Workflow Start Start: Reaction Setup Reactants Combine Aryl Halide, Boronic Acid, Catalyst, Base Start->Reactants Solvent Add Degassed Solvent Reactants->Solvent Reaction Heat and Stir (Monitor Progress) Solvent->Reaction Workup Cool, Dilute, and Extract Reaction->Workup Purify Column Chromatography Workup->Purify End End: Pure Product Purify->End

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Application Notes and Protocols: 3-Fluoro-5-formylphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-formylphenylboronic acid is a versatile building block in medicinal chemistry, valued for its trifunctional nature. The boronic acid moiety serves as a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct complex molecular scaffolds. The strategically positioned fluorine atom can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. Furthermore, the formyl group provides a reactive site for a variety of chemical transformations, including reductive amination and condensation reactions, allowing for the introduction of diverse functional groups and the construction of heterocyclic systems.

These attributes make this compound a valuable reagent in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies. The ability to readily form biaryl structures is crucial for designing molecules that can specifically interact with biological targets.

Key Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is its use in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl compounds. These structures are prevalent in a wide range of pharmacologically active molecules. The fluorine substituent can improve key drug-like properties, while the formyl group acts as a versatile anchor for further molecular elaboration to explore structure-activity relationships (SAR).

Table 1: Illustrative Pharmacological Data of a Biphenyl Carbaldehyde Derivative

Compound IDTargetAssay TypeIC₅₀ (nM)Reference
BPC-001Kinase XBiochemical75Hypothetical
BPC-001Cell Line YCellular250Hypothetical

Note: The data presented in this table is illustrative to demonstrate the potential of this class of compounds and is not derived from actual experimental results for a compound synthesized from this compound.

Experimental Protocols

A general and robust protocol for the Suzuki-Miyaura cross-coupling reaction utilizing a formylphenylboronic acid is provided below. This can be adapted for this compound and various aryl halides.

Protocol: Synthesis of a Biaryl Carbaldehyde via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a biaryl carbaldehyde from an aryl bromide and a formylphenylboronic acid.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) to the flask.

  • Heat the reaction mixture to 80°C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired biaryl carbaldehyde.

Visualizations

The following diagrams illustrate the key processes involved in the application of this compound.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition ArX Aryl-X ArX->ArPdX ArPdR Ar-Pd(II)-R(Ln) ArPdX->ArPdR Transmetalation BoronicAcid R-B(OH)2 ActivatedBoron [R-B(OH)3]- BoronicAcid->ActivatedBoron Base Base Base->ActivatedBoron ActivatedBoron->ArPdR ArPdR->Pd0 Reductive Elimination ArR Ar-R ArPdR->ArR

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants (Boronic Acid, Aryl Halide, Base, Catalyst) setup Reaction Setup under Inert Atmosphere start->setup reaction Heating and Stirring (e.g., 80°C, 12-24h) setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: Biaryl Carbaldehyde purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling.

Logical_Relationship reagent This compound reaction Suzuki-Miyaura Coupling reagent->reaction intermediate Biaryl Carbaldehyde Intermediate reaction->intermediate derivatization Further Derivatization (e.g., Reductive Amination) intermediate->derivatization final_compound Final Biologically Active Compound derivatization->final_compound

Caption: Logical relationship in a typical drug discovery workflow.

Application Notes and Protocols: Synthesis of Biaryl Compounds with 3-Fluoro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between aromatic rings.

This document provides detailed application notes and protocols for the use of 3-Fluoro-5-formylphenylboronic acid in the synthesis of functionalized biaryl compounds. The presence of both a fluoro and a formyl group on the boronic acid makes it a particularly valuable building block. The electron-withdrawing nature of these substituents can influence the reactivity in cross-coupling reactions and the resulting biaryl products are equipped with a versatile aldehyde handle for further chemical transformations, such as reductive amination, oxidation, or olefination. The fluorine atom can enhance the metabolic stability and binding affinity of potential drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 328956-60-1[1][2]
Molecular Formula C₇H₆BFO₃[1][2]
Molecular Weight 167.93 g/mol [1]
Appearance Typically a white to off-white solid
Solubility Soluble in organic solvents such as THF, Dioxane, and DMF

Applications in Biaryl Synthesis

This compound is a versatile reagent for the synthesis of a variety of biaryl compounds. The resulting products, which incorporate a 3-fluoro-5-formylphenyl moiety, are of significant interest in drug discovery and development.

Key Applications Include:

  • Lead Optimization: The introduction of a fluorinated phenyl group can improve the pharmacokinetic profile of a drug candidate by blocking metabolic pathways or enhancing binding interactions.

  • Combinatorial Chemistry: The formyl group serves as a reactive handle for the rapid generation of compound libraries through reactions such as Schiff base formation and reductive amination.

  • Synthesis of Heterocycles: The aldehyde functionality can be utilized in condensation reactions to construct various heterocyclic ring systems.

  • Molecular Probes and Diagnostics: The unique substitution pattern can be exploited in the design of specialized molecular probes.

A significant application of biaryl compounds is in the development of novel therapeutics. For instance, biaryl amides have been identified as potent inhibitors of the RORγt nuclear receptor, a key target in the treatment of autoimmune diseases. The general synthetic scheme for such compounds often involves a Suzuki-Miyaura cross-coupling to create the biaryl core, followed by amidation.

cluster_0 Suzuki-Miyaura Coupling cluster_1 Further Derivatization Aryl_Halide Aryl Halide (e.g., Bromoaniline derivative) Biaryl_Intermediate Biaryl Intermediate (with formyl group) Aryl_Halide->Biaryl_Intermediate Pd Catalyst, Base Boronic_Acid This compound Boronic_Acid->Biaryl_Intermediate Amidation Amidation with Carboxylic Acid Biaryl_Intermediate->Amidation Final_Product Final Biaryl Amide (e.g., RORγt Inhibitor) Amidation->Final_Product

General synthetic pathway for biaryl amides.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: General Coupling with Aryl Bromides

This protocol is suitable for a wide range of aryl and heteroaryl bromides.

start Start reagents Combine Aryl Bromide (1.0 eq), This compound (1.2-1.5 eq), Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and Base (e.g., K₂CO₃, 2.0 eq) in a reaction vessel. start->reagents solvent Add degassed solvent (e.g., Toluene/Ethanol/Water mixture). reagents->solvent reaction Heat the mixture under an inert atmosphere (e.g., 80-100 °C) and monitor by TLC or LC-MS. solvent->reaction workup Cool to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. reaction->workup purification Dry the organic layer (e.g., over Na₂SO₄), concentrate, and purify by column chromatography. workup->purification product Obtain the purified biaryl product. purification->product

Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 mmol)

  • Degassed solvent (e.g., Toluene, Dioxane, or a DMF/water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a dry reaction flask, add the aryl bromide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Microwave-Assisted Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv)

  • Base (e.g., 2 M K₂CO₃, 10 equiv)

  • Solvent (e.g., N,N-Dimethylacetamide)

Procedure:

  • In a microwave reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base in the chosen solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 20 minutes).

  • After cooling, filter the reaction mixture and purify the filtrate by column chromatography.

Representative Data

While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively published, the following table provides expected yields based on reactions with structurally similar boronic acids.[3] The electron-withdrawing nature of the fluoro and formyl groups generally leads to efficient coupling.

Aryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O904>90
1-Bromo-4-nitrobenzenePdCl₂(dppf)Na₂CO₃Dioxane/H₂O1002>95
3-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene80685-95
2-BromopyridinePd₂(dba)₃ / XPhosCs₂CO₃THF70880-90
4-ChlorotolueneBuchwald G3-XPhosK₃PO₄1,4-Dioxane1001275-85

Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex biaryl compounds. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for its incorporation into a wide range of molecular scaffolds. The protocols and data presented herein serve as a guide for researchers to facilitate the use of this reagent in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

Application Notes and Protocols: Derivatization of the Formyl Group on 3-Fluoro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the formyl group on 3-fluoro-5-formylphenylboronic acid. This compound is a valuable building block in medicinal chemistry, and derivatization of its aldehyde functionality allows for the synthesis of diverse molecular scaffolds for drug discovery and development. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the boronic acid moiety offers a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Overview of Derivatization Reactions

The formyl group of this compound is a versatile functional group that can undergo a variety of chemical transformations. This allows for the introduction of diverse substituents and the construction of complex molecular architectures. Key derivatization strategies include:

  • Reductive Amination: Formation of an amine by reaction with a primary or secondary amine, followed by reduction of the resulting imine.

  • Knoevenagel Condensation: Carbon-carbon bond formation with active methylene compounds to yield α,β-unsaturated products.

  • Wittig Reaction: Conversion of the aldehyde to an alkene with a phosphorus ylide.

  • Oxime Formation: Reaction with hydroxylamine to produce an oxime.

  • Hydrazone Formation: Condensation with hydrazines to yield hydrazones.

These reactions provide access to a wide range of functionalized phenylboronic acid derivatives with potential applications in various therapeutic areas.[1] Phenylboronic acid-based molecules have been explored for their applications in drug delivery, particularly for targeting cancer cells, and as sensors for biologically important molecules like glucose.[2][3][4][5][6]

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the derivatization of this compound. The provided data is representative and may vary based on specific reaction conditions and reagents.

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes. The reaction proceeds via the in-situ formation of an imine, which is then reduced by a mild reducing agent.

Reaction Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Imine Formation (Intermediate) A->C Condensation B Primary/Secondary Amine (e.g., Aniline) B->C D Reduction (e.g., NaBH(OAc)₃) C->D In-situ E Substituted (Aminomethyl)phenylboronic acid D->E Reduction

Caption: Workflow for the reductive amination of this compound.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in 1,2-dichloroethane (10 mL), add the desired primary or secondary amine (1.1 mmol) and acetic acid (0.1 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

AmineProductReaction Time (h)Yield (%)
Aniline(3-Fluoro-5-((phenylamino)methyl)phenyl)boronic acid1685
Benzylamine(3-Fluoro-5-((benzylamino)methyl)phenyl)boronic acid1290
Morpholine(3-Fluoro-5-(morpholinomethyl)phenyl)boronic acid1882
Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a weak base.

Reaction Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Base-catalyzed Condensation (e.g., Piperidine) A->C B Active Methylene Compound (e.g., Malononitrile) B->C D α,β-Unsaturated Product C->D

Caption: Workflow for the Knoevenagel condensation of this compound.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of a weak base, such as piperidine (0.1 mmol).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.

Quantitative Data:

Active Methylene CompoundProductReaction Time (h)Yield (%)
Malononitrile(3-((2,2-Dicyanovinyl)phenyl)-5-fluorophenyl)boronic acid292
Diethyl malonateDiethyl 2-((3-fluoro-5-(dihydroxyboranyl)phenyl)methylene)malonate488
Cyanoacetic acid2-Cyano-3-(3-fluoro-5-(dihydroxyboranyl)phenyl)acrylic acid390
Wittig Reaction

The Wittig reaction allows for the conversion of an aldehyde to an alkene using a phosphorus ylide (Wittig reagent). This reaction is highly versatile for the synthesis of a wide range of alkenes.[7][8]

Reaction Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Nucleophilic Addition & Cycloaddition A->C B Phosphorus Ylide (Wittig Reagent) B->C D Oxaphosphetane (Intermediate) C->D E Alkene Derivative D->E Elimination G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Condensation (Base, e.g., NaOAc) A->C B Hydroxylamine Hydrochloride B->C D This compound oxime C->D G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Condensation (Acid catalyst) A->C B Hydrazine Derivative (e.g., Hydrazine hydrate) B->C D Hydrazone Derivative C->D

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various heterocyclic compounds utilizing modern synthetic methodologies. The protocols are designed to be readily implemented in a laboratory setting.

Introduction

Heterocyclic compounds are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and diverse synthetic routes to access these structures is a cornerstone of modern organic chemistry and drug discovery. This document outlines three contemporary and powerful methods for the synthesis of important heterocyclic cores: the microwave-assisted synthesis of 1,2,4-triazoles, the visible-light photoredox-catalyzed synthesis of 3,4-dihydroquinolin-2(1H)-ones, and the continuous flow synthesis of indole-2-carboxylates. Each section includes a detailed experimental protocol and a summary of key quantitative data to facilitate reproducibility and adaptation.

Application Note 1: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

The 1,2,4-triazole moiety is a prevalent feature in many biologically active compounds, exhibiting a broad spectrum of activities. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields in the synthesis of such heterocyclic systems. The following protocol details the synthesis of 3,5-disubstituted-1,2,4-triazoles via the condensation of aromatic hydrazides and substituted nitriles, a method analogous to the Pellizzari reaction.[1]

Experimental Protocol

Reactant Mixture Preparation: In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (0.005 moles) and the substituted nitrile (0.0055 moles).[1]

Solvent and Base Addition: To the reaction vessel, add n-butanol (10 mL) and potassium carbonate (0.0055 moles).[1]

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150 °C for 2 hours.

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated 1,2,4-triazole product can be collected by filtration as it is typically insoluble in n-butanol.[1]

Purification: Wash the collected crude product with a suitable solvent, such as water or cold ethanol. For analytically pure product, recrystallization from ethanol is recommended.[1]

Quantitative Data Summary
EntryAromatic HydrazideSubstituted NitrileYield (%)
1Benzoyl hydrazideBenzonitrile85
24-Methylbenzoyl hydrazideBenzonitrile88
34-Chlorobenzoyl hydrazideBenzonitrile82
4Benzoyl hydrazide4-Methylbenzonitrile87
5Benzoyl hydrazide4-Chlorobenzonitrile80

Note: Yields are representative and may vary based on the specific substrates and reaction conditions.

Reaction Workflow

G Microwave-Assisted Synthesis of 1,2,4-Triazoles cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Aromatic Hydrazide D Mix in Microwave Vessel A->D B Substituted Nitrile B->D C n-Butanol & K2CO3 C->D E Microwave Irradiation (150 °C, 2h) D->E F Cool to RT E->F G Filtration F->G H Wash with Solvent G->H I Recrystallization H->I J Pure 1,2,4-Triazole I->J

Caption: General workflow for microwave-assisted synthesis of 1,2,4-triazoles.

Application Note 2: Visible-Light Photoredox Catalysis for the Synthesis of 3,4-Dihydroquinolin-2(1H)-ones

3,4-Dihydroquinolin-2(1H)-ones are important structural motifs found in numerous biologically active molecules. Visible-light photoredox catalysis offers a green and mild approach to synthesize these heterocycles through the generation of carbamoyl radicals from oxamic acids.[2] This protocol details the synthesis of 3,4-dihydroquinolin-2(1H)-ones via a sequence of intermolecular radical addition, cyclization, and aromatization.[2]

Experimental Protocol

General Procedure: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the oxamic acid (0.2 mmol, 1.0 equiv.), the electron-deficient alkene (0.3 mmol, 1.5 equiv.), and the photocatalyst (e.g., fac-[Ir(ppy)3]) (1-2 mol%). The tube is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times. Degassed solvent (e.g., a mixture of H2O and a suitable organic solvent) is then added. The reaction mixture is stirred and irradiated with a visible light source (e.g., blue LEDs) at room temperature for the specified time.

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,4-dihydroquinolin-2(1H)-one.

Quantitative Data Summary
EntryOxamic AcidAlkenePhotocatalystYield (%)
1Phenyl oxamic acidEthyl acrylatefac-[Ir(ppy)3]85
24-Methylphenyl oxamic acidEthyl acrylatefac-[Ir(ppy)3]88
34-Chlorophenyl oxamic acidEthyl acrylatefac-[Ir(ppy)3]78
4Phenyl oxamic acidN-Phenylmaleimidefac-[Ir(ppy)3]92
5Phenyl oxamic acidAcrylonitrilefac-[Ir(ppy)3]75

Note: Yields are representative and may vary based on the specific substrates and reaction conditions.

Signaling Pathway

G Photoredox Catalytic Cycle PC Photocatalyst (Ir(III)) PC_star Excited Photocatalyst (Ir(III)*) PC->PC_star Visible Light PC_red Reduced Photocatalyst (Ir(II)) PC_star->PC_red SET OxamicAcid Oxamic Acid PC_red->PC SET CarbamoylRadical Carbamoyl Radical OxamicAcid->CarbamoylRadical -e-, -CO2 RadicalAdduct Radical Adduct CarbamoylRadical->RadicalAdduct Alkene Alkene Alkene->RadicalAdduct CyclizedRadical Cyclized Radical RadicalAdduct->CyclizedRadical Intramolecular Cyclization FinalProduct 3,4-Dihydroquinolin-2(1H)-one CyclizedRadical->FinalProduct Oxidation & Aromatization

Caption: Proposed mechanism for the photoredox synthesis of dihydroquinolinones.

Application Note 3: Continuous Flow Synthesis of Indole-2-carboxylates via Hemetsberger–Knittel Reaction

The indole scaffold is a privileged structure in medicinal chemistry. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and potential for automation and scale-up. This protocol describes the synthesis of indole-2-carboxylates through the Hemetsberger–Knittel reaction in a continuous flow system.[3]

Experimental Protocol

System Setup: A continuous flow system consisting of two pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator is required.

Reactant Solution Preparation: Prepare a solution of the starting α-azidocinnamate ester in a suitable solvent, such as toluene, at a concentration of 0.5 M or 1.0 M.[3]

Flow Reaction: Pump the solution of the azidoacrylate into the system. A second pump delivers an equal flow rate of the same solvent to dilute the reactant stream. The combined stream passes through a heated stainless steel reactor coil (e.g., 2 mL volume) maintained at a high temperature (e.g., 165-220 °C).[3] The residence time is controlled by the total flow rate and the reactor volume (e.g., 30 seconds to 1 minute).[3]

Product Collection and Purification: The output from the reactor is cooled and collected. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the indole-2-carboxylate.

Quantitative Data Summary
EntryReaction Temperature (°C)Residence TimeYield (%)Reference
122030 sHigh (not specified)[3]
2165~1 minSimilar to MW[3]
3200 (Microwave)10 minHigh (not specified)[3]
4140 (Batch)2 hLower than MW/Flow[3]

Note: This table compares different heating methods for the Hemetsberger–Knittel reaction, highlighting the efficiency of the flow synthesis approach.

Experimental Workflow

G Continuous Flow Synthesis of Indoles cluster_input Input cluster_reaction Reaction Zone cluster_output Output & Collection PumpA Pump A (Azidoacrylate in Toluene) TMixer T-Mixer PumpA->TMixer PumpB Pump B (Toluene) PumpB->TMixer Reactor Heated Reactor Coil (165-220 °C) TMixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Schematic of a continuous flow setup for indole synthesis.

References

The Petasis and Chan-Lam Reactions: A Researcher's Guide to Experimental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Petasis and Chan-Lam reactions represent powerful tools for the synthesis of complex amines and aryl ethers, respectively. These reactions are valued for their broad substrate scope and operational simplicity. This document provides detailed application notes and protocols for both reactions, with a focus on their experimental conditions to facilitate their successful implementation in a laboratory setting.

Petasis Borono-Mannich Reaction: An Overview

The Petasis reaction is a versatile multicomponent reaction that involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines.[1][2][3] A key advantage of this reaction is its ability to be performed under mild, often catalyst-free conditions, and it does not typically require anhydrous or inert atmospheres.[2] The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl, followed by the addition of the organoboronic acid.[1]

Comparative Summary of Petasis Reaction Conditions

The operational parameters for the Petasis reaction can be adapted for a wide range of substrates. The following table summarizes typical experimental conditions.

ParameterTypical Conditions & ReagentsNotes
Boronic Acids Arylboronic acids, Vinylboronic acids, Alkylboronic acidsElectron-rich and electron-deficient aryl and vinyl boronic acids are well-tolerated.[1] Alkylboronic acids can also be used, sometimes requiring specific conditions like photoirradiation.[4][5]
Amines Primary and secondary amines, anilines, hydrazinesA broad range of amines can be employed.[3] Sterically hindered primary amines are also suitable.[3]
Carbonyls Aldehydes (especially α-hydroxy aldehydes), glyoxylic acidThe presence of a hydroxyl or carboxylic acid group near the carbonyl can facilitate the reaction.[1] Unprotected carbohydrates can also serve as the carbonyl component.[2]
Solvents Dichloromethane (DCM), Ethanol, Toluene, Hexafluoroisopropanol (HFIP), WaterThe choice of solvent can influence reaction rates and yields.[3][6][7] Water can be an effective and environmentally friendly solvent.[7]
Temperature Room temperature to 80 °CMany reactions proceed efficiently at room temperature.[2][3] In some cases, heating may be required to drive the reaction to completion.[8]
Catalysts Often catalyst-free. Chiral catalysts (e.g., BINOL, VAPOL) for asymmetric synthesis. Lewis acids (e.g., La(OTf)₃) or transition metals (e.g., Palladium) can be used.The classic Petasis reaction is catalyst-free.[1] Asymmetric variants often employ chiral organocatalysts.[1]

Chan-Lam Coupling: An Overview

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction between an aryl boronic acid and an amine or an alcohol to form secondary aryl amines or aryl ethers.[9][10] A significant advantage of this reaction is that it can be performed in the presence of air and at room temperature, making it a more user-friendly alternative to other cross-coupling methods like the Buchwald-Hartwig amination.[9][10] The reaction mechanism is thought to involve the formation of a copper(III) intermediate, which then undergoes reductive elimination to form the C-N or C-O bond.[10]

Comparative Summary of Chan-Lam Coupling Conditions

The success of the Chan-Lam coupling is highly dependent on the choice of catalyst, base, and solvent. The following table provides a summary of common experimental parameters.

ParameterTypical Conditions & ReagentsNotes
Boronic Acids Arylboronic acids, Heteroarylboronic acidsA wide variety of arylboronic acids with both electron-donating and electron-withdrawing substituents are suitable.
Nucleophiles Amines (primary, secondary), Anilines, Alcohols, Phenols, Amides, Imides, Carbamates, SulfonamidesThe reaction has a broad scope with respect to the N-H or O-H containing coupling partner.[9][11]
Copper Source Copper(II) acetate (Cu(OAc)₂), Copper(I) iodide (CuI), Copper(II) triflate (Cu(OTf)₂)Copper(II) acetate is a commonly used and inexpensive catalyst.[9]
Ligands Pyridine, N,N,N',N'-Tetramethylethylenediamine (TMEDA), various N- and O-based ligandsWhile some reactions proceed without a ligand, the addition of a ligand can often improve the reaction outcome. Pyridine is a common choice.[10]
Base Pyridine, Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃)A base is typically required to facilitate the reaction.[9]
Solvents Dichloromethane (DCM), Toluene, Methanol (MeOH), Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO)The choice of solvent can significantly impact the reaction.[9]
Temperature Room temperature to 120 °CMany couplings can be performed at room temperature, though heating is sometimes necessary for less reactive substrates.[9][10]
Atmosphere Air, OxygenThe reaction is often run open to the air, as oxygen can act as the terminal oxidant to regenerate the active copper catalyst.[9][11]

Experimental Protocols

Protocol 1: A General Procedure for the Petasis Reaction

This protocol describes the synthesis of an allylated tertiary amine.[6]

Materials:

  • Primary or secondary amine (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Boronic acid (1.2 equiv)

  • Hexafluoro-2-propanol (HFIP) (to make a 0.1 M solution)

  • 3 Å Molecular sieves

Procedure:

  • To a vial, add the amine (1.0 equiv), aldehyde (1.2 equiv), and boronic acid (1.2 equiv).

  • Add enough hexafluoro-2-propanol (HFIP) to achieve a 0.1 M concentration of the limiting reagent.

  • Add 3 Å molecular sieves to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: A General Procedure for the Chan-Lam N-Arylation

This protocol outlines a typical procedure for the N-arylation of an amine with an aryl boronic acid.[12]

Materials:

  • Amine (e.g., aniline, 1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (10 mol% - 1.0 equiv)

  • Base (e.g., pyridine or triethylamine, 2.0 equiv)

  • Solvent (e.g., dichloromethane or methanol)

Procedure:

  • In a flask, dissolve the amine (1.0 equiv) and the arylboronic acid (1.5 - 2.0 equiv) in the chosen solvent.

  • Add the copper(II) acetate catalyst and the base.

  • Stir the reaction mixture vigorously at room temperature and open to the air.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 48 hours.

  • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Visualizing the Workflows

To better understand the operational flow and the key components of these reactions, the following diagrams are provided.

Petasis_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Amine, Aldehyde, and Boronic Acid B Add Solvent (e.g., DCM, EtOH, HFIP) A->B 1. C Stir at appropriate temperature (RT to 80 °C) B->C 2. D Monitor progress (TLC, LC-MS) C->D E Solvent Evaporation D->E 3. F Purification (Column Chromatography) E->F G Product Isolation F->G

A generalized workflow for the Petasis reaction.

Chan_Lam_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Nucleophile (Amine/Alcohol) and Boronic Acid B Add Solvent, Copper Catalyst, and Base A->B 1. C Stir at appropriate temperature (RT to 120 °C) in Air B->C 2. D Monitor progress (TLC, LC-MS) C->D E Aqueous Workup (Wash with Water/Brine) D->E 3. F Drying and Solvent Evaporation E->F G Purification (Column Chromatography) F->G H Product Isolation G->H

A generalized workflow for the Chan-Lam coupling.

Reaction_Comparison P_Reactants Amine + Carbonyl + Vinyl/Aryl Boronic Acid P_Catalyst Often Catalyst-Free P_Product Substituted Amine CL_Reactants Amine/Alcohol + Aryl Boronic Acid CL_Catalyst Copper Catalyst CL_Product Aryl Amine / Aryl Ether

A comparison of the key components of the Petasis and Chan-Lam reactions.

References

Synthesis of Covalent Organic Frameworks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1][2] Their well-defined porous structures, high surface areas, and tunable functionalities make them promising materials for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery.[3] This document provides detailed application notes and experimental protocols for the synthesis of COFs via common methodologies: solvothermal, microwave-assisted, and mechanochemical synthesis.

General Workflow for COF Synthesis and Characterization

The synthesis and subsequent characterization of COFs follow a logical progression to ensure the formation of a crystalline, porous material with the desired properties. The general workflow involves the selection of appropriate monomers and reaction conditions, followed by the synthesis, purification, and detailed characterization of the resulting framework.

COF_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis & Validation monomer_selection Monomer Selection reaction_setup Reaction Setup (Solvothermal, Microwave, or Mechanochemical) monomer_selection->reaction_setup synthesis COF Formation reaction_setup->synthesis washing Washing with Organic Solvents synthesis->washing drying Drying under Vacuum washing->drying pxrd Powder X-ray Diffraction (PXRD) drying->pxrd ftir Fourier-Transform Infrared (FT-IR) Spectroscopy drying->ftir gas_sorption Gas Sorption Analysis (BET) drying->gas_sorption sem_tem Microscopy (SEM/TEM) drying->sem_tem crystallinity Crystallinity Confirmation pxrd->crystallinity porosity Porosity & Surface Area Determination gas_sorption->porosity morphology Morphology Observation sem_tem->morphology

Caption: General workflow for the synthesis and characterization of Covalent Organic Frameworks.

Synthetic Methodologies: Protocols and Data

Solvothermal Synthesis

Solvothermal synthesis is the most established method for producing highly crystalline COFs.[4] The reaction is typically carried out in a sealed vessel at elevated temperatures, allowing for the reversible formation of covalent bonds, which facilitates error correction and promotes the growth of a well-ordered framework.[5]

Experimental Protocol: Synthesis of an Imine-Linked COF (e.g., COF-LZU1) [2]

  • Reactant Preparation: In a Pyrex tube, add 1,3,5-triformylbenzene (TFB) (e.g., 32.4 mg, 0.2 mmol) and 1,4-diaminobenzene (p-phenylenediamine, PDA) (e.g., 32.4 mg, 0.3 mmol).

  • Solvent and Catalyst Addition: Add a mixture of mesitylene and 1,4-dioxane (e.g., 1:1 v/v, 1.0 mL) and an aqueous solution of acetic acid (e.g., 6 M, 0.1 mL).

  • Degassing and Sealing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved gases. The Pyrex tube is then sealed under vacuum.

  • Reaction: The sealed tube is heated in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 3 days).

  • Work-up and Purification: After cooling to room temperature, the precipitated solid is collected by filtration. The solid is then washed sequentially with anhydrous acetone and anhydrous tetrahydrofuran.

  • Activation: The purified powder is dried under vacuum at an elevated temperature (e.g., 150 °C) for 12 hours to remove any residual solvent from the pores.

COF ExampleMonomersSolventsCatalystTemp. (°C)Time (days)BET Surface Area (m²/g)Pore Size (nm)
COF-5 BDBA, HHTPmesitylene/dioxane-1003~15902.7
COF-300 Tetra(4-anilyl)methane, Terephthaldehydemesitylene/dioxaneAcetic Acid120313600.72
TAPB-TFA-COF TAPB, TFAo-DCB/n-BuOHAcetic Acid1203~12571.8
Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and energy-efficient alternative to conventional solvothermal methods.[5][6] Microwave irradiation can significantly accelerate the reaction rate, leading to the formation of crystalline COFs in minutes to hours instead of days.[7]

Experimental Protocol: Rapid Synthesis of an Imine-Linked COF [8]

  • Reactant Preparation: In a microwave reaction vial, combine 1,3,5-triformylbenzene (TFB) (e.g., 0.1 mmol) and a substituted benzidine derivative (e.g., 0.15 mmol).

  • Solvent and Catalyst Addition: Add a suitable solvent mixture (e.g., o-dichlorobenzene:n-butanol, 1:1 v/v, 2 mL) and a catalytic amount of aqueous acetic acid (e.g., 6 M, 0.2 mL).

  • Microwave Reaction: The vial is sealed and placed in a microwave reactor. The reaction is carried out at a specific temperature (e.g., 120 °C) for a short duration (e.g., 1 hour) with stirring.

  • Work-up and Purification: After the reaction, the mixture is cooled, and the solid product is collected by centrifugation or filtration. The product is washed with acetone and methanol.

  • Activation: The resulting powder is dried under vacuum at an elevated temperature (e.g., 120 °C) overnight.

COF ExampleMonomersSolventsCatalystTemp. (°C)Time (min)BET Surface Area (m²/g)Yield (%)
Imide-linked COF PMDA, TAPTwater-2001~450>90
Mw-TFB-BD-CH₃ TFB, BD-CH₃o-DCB/n-BuOHAcetic Acid120601052>90
Enamine-linked COF TFP, PDAmesitylene/dioxaneAcetic Acid10060~1173>90
Mechanochemical Synthesis

Mechanochemical synthesis offers a solvent-free or minimal-solvent approach to COF synthesis, which is environmentally friendly and can be easily scaled up.[9] The energy input from grinding or milling facilitates the reaction between solid-state reactants.

Experimental Protocol: Solvent-Free Synthesis of an Imine-Linked COF [10]

  • Reactant Preparation: Place the aldehyde and amine monomers in a ball-milling jar. For example, 1,3,5-triformylphloroglucinol (Tp) and p-phenylenediamine (Pa).

  • Catalyst/Additive: A catalytic amount of a protic acid, such as p-toluenesulfonic acid (PTSA), can be added.[11] In some cases, a small amount of a liquid additive can facilitate the reaction.

  • Milling: The jar is placed in a ball mill and the mixture is milled at a specific frequency (e.g., 20-30 Hz) for a designated time (e.g., 1 hour).

  • Work-up and Purification: The resulting powder is typically washed with organic solvents such as acetone and methanol to remove any unreacted monomers and the catalyst.

  • Activation: The purified COF is dried under vacuum at an elevated temperature (e.g., 100-150 °C).

COF ExampleMonomersAdditive/CatalystMilling Time (min)BET Surface Area (m²/g)
TpBD (MC) Tp, BenzidineAcetic Acid60~698
Imine-linked COF TFB, Benzidine derivativesAcetic Acid606.4-7.1 (g/g iodine uptake)
Boroxine COF-102 Diboronic acidTrimethylboroxine60~2500

Characterization Techniques

To confirm the successful synthesis and determine the properties of the COFs, a suite of characterization techniques is employed:

  • Powder X-ray Diffraction (PXRD): This is the primary technique used to assess the crystallinity and determine the structure of the COF.[12][13] A comparison of the experimental PXRD pattern with a simulated pattern based on the expected crystal structure provides strong evidence of successful synthesis.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the formation of the covalent linkages (e.g., imine, boronate ester) and the disappearance of the functional groups of the starting monomers.

  • Gas Sorption Analysis: Nitrogen or argon sorption isotherms at 77 K are measured to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the COF, confirming its permanent porosity.[14]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are used to visualize the morphology and particle size of the synthesized COF.

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the COF.

By following these detailed protocols and employing the described characterization techniques, researchers can reliably synthesize and validate a wide range of covalent organic frameworks for various applications in research, drug development, and materials science.

References

Analytical methods for monitoring reactions involving this compound

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Monitoring Aspirin Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring the synthesis of acetylsalicylic acid (aspirin) from salicylic acid and acetic anhydride. A variety of analytical methods are covered, enabling researchers to select the most appropriate technique based on available instrumentation, desired accuracy, and the specific kinetic or purity information required.

Overview of Analytical Methods

The synthesis of aspirin is a classic esterification reaction. Monitoring the reaction progress and determining the final product's purity are critical steps. This involves quantifying the consumption of the salicylic acid reactant and the formation of the acetylsalicylic acid product. Common impurities include unreacted salicylic acid and hydrolysis products like acetic acid.

Several analytical techniques are suitable for this purpose, each with distinct advantages:

  • High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and specificity for simultaneously quantifying aspirin and salicylic acid.[1][2] It is the method of choice for accurate purity analysis and can resolve various related substances.[3]

  • Titration: A classical, cost-effective method for determining the total acid content and assessing the purity of the final product.[4][5] Back titration is often employed to overcome the slow hydrolysis of aspirin.[6]

  • UV-Visible (UV-Vis) Spectrophotometry: A rapid and straightforward method for kinetic studies and quantitative analysis, often involving the formation of a colored complex with iron(III) ions.[7][8]

  • Thin-Layer Chromatography (TLC): A simple, qualitative technique for visualizing the presence of starting material and impurities in the final product, providing a quick purity check.[9][10]

  • Melting Point Analysis: A basic physical test to assess the purity of the synthesized aspirin. Impurities typically lower and broaden the melting point range.[11][12]

The selection of a method depends on the specific requirements of the analysis, such as the need for quantitative kinetic data, high-throughput screening, or simple purity confirmation.

Quantitative Data Summary

The following tables summarize typical parameters for the most common quantitative methods used to analyze aspirin synthesis.

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters

ParameterMethod 1[13]Method 2[1]Method 3[14]
Column Ascentis® Express OH5, 10 cm x 3.0 mm, 2.7 µm5-µm octadecylsilaneCogent Bidentate C18™, 4.6 x 75mm, 4µm
Mobile Phase 2 mM ammonium acetate in 10:90 water:acetonitrile (pH 7.0)Water:acetonitrile:phosphoric acid (76:24:0.5)A: DI Water/0.1% Formic Acid, B: Acetonitrile/0.1% Formic Acid (78:22)
Flow Rate 0.5 mL/minNot specified1.0 mL/min
Detection UV at 235 nmUV (wavelength not specified)UV at 254 nm
Column Temp. 35 °CNot specifiedNot specified
Run Time < 4 minutes4 minutesNot specified
Analyte(s) Acetylsalicylic acid, Salicylic acidAcetylsalicylic acid, Salicylic acidAcetylsalicylic acid, Salicylic acid, Paracetamol, Caffeine, Benzoic Acid

Table 2: Titration Methods and Results

ParameterDirect Titration[4][15]Back Titration[6]
Analyte Acetylsalicylic acid (as a weak acid)Acetylsalicylic acid (hydrolyzed)
Titrant Standardized Sodium Hydroxide (NaOH)Standardized Hydrochloric Acid (HCl)
Reagents Phenolphthalein indicator, Ethanol (to dissolve sample)Excess standardized NaOH, Phenolphthalein indicator
Principle Neutralization of the acidic proton of aspirin with a strong base.Saponification of aspirin with excess base, followed by titration of the unreacted base with a strong acid.
Endpoint Appearance of a persistent faint pink color.Disappearance of pink color.
Purity Range Dependent on sample; allows calculation of % purity.[16]Allows calculation of % purity based on reacted NaOH.

Table 3: UV-Visible Spectrophotometry Parameters

ParameterIron(III) Complexation Method[8][17]Direct UV Method[18]
Principle Salicylic acid (from aspirin hydrolysis) forms a colored complex with Fe(III).Direct measurement of UV absorbance of salicylic acid after hydrolysis.
Wavelength (λmax) ~530 nm (for the violet Fe(III)-salicylate complex)~302 nm (for salicylic acid)
Reagents 1 M NaOH, 0.02 M Iron(III) chloride solutionSodium Hydroxide, Hydrochloric Acid
Linearity Range Typically established with standard solutions of salicylic acid.30-70 µg/ml for aspirin; 0-40 µg/ml for salicylic acid.[18]
Application Quantifying aspirin content in final product; purity analysis.Stability-indicating assays, kinetic studies.[7]

Visualizations

Chemical Reaction Pathway

G Aspirin Synthesis Reaction SA Salicylic Acid ASA Acetylsalicylic Acid (Aspirin) SA->ASA AA Acetic Anhydride AA->ASA Cat H₂SO₄ (catalyst) Cat->ASA AcOH Acetic Acid

Caption: Reaction scheme for the synthesis of aspirin.

Experimental Workflow for HPLC Analysis

G HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Weigh reaction aliquot B Dilute with mobile phase A->B C Filter through 0.45µm syringe filter B->C D Inject sample into HPLC C->D E Separate compounds on column D->E F Detect analytes by UV absorbance E->F G Integrate peak areas F->G H Calculate concentrations using calibration curve G->H I Determine reaction yield/purity H->I

Caption: General workflow for HPLC analysis of a reaction sample.

Logic for Method Selection

G Analytical Method Selection Logic N_Quant Quantitative Data Needed? N_Kinetics Kinetics Study? N_Quant->N_Kinetics Yes N_Qual Qualitative Check Only? N_Quant->N_Qual No N_HighPurity High-Purity Assay? N_Kinetics->N_HighPurity No M_UVVis Use UV-Vis N_Kinetics->M_UVVis Yes M_HPLC Use HPLC N_HighPurity->M_HPLC Yes M_Titr Use Titration N_HighPurity->M_Titr No M_TLC Use TLC N_Qual->M_TLC Yes M_MP Use Melting Point N_Qual->M_MP Also consider M_TLC->M_MP

Caption: Decision tree for selecting an analytical method.

Experimental Protocols

Protocol 4.1: HPLC Analysis of Aspirin and Salicylic Acid

This protocol is adapted for the simultaneous quantification of acetylsalicylic acid (aspirin) and salicylic acid to monitor reaction conversion and purity.

1. Materials and Reagents:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 75mm, 4µm particle size)[14]

  • Acetonitrile (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Formic Acid (or Phosphoric Acid)[1][14]

  • Reference standards: Acetylsalicylic acid and Salicylic acid

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Preparation of Mobile Phase:

  • Prepare Mobile Phase A: Deionized water with 0.1% formic acid.[14]

  • Prepare Mobile Phase B: Acetonitrile with 0.1% formic acid.[14]

  • Degas both phases by sonication or vacuum filtration before use.

  • An isocratic mixture of 78% A and 22% B can be used.[14]

3. Preparation of Standard Solutions:

  • Accurately weigh and prepare stock solutions of acetylsalicylic acid (e.g., 1 mg/mL) and salicylic acid (e.g., 0.1 mg/mL) in the mobile phase.

  • Perform serial dilutions of the stock solutions to create a series of calibration standards covering the expected concentration range of the reaction samples.

4. Sample Preparation:

  • Carefully withdraw a small, known volume of the reaction mixture at a specific time point.

  • Immediately quench the reaction by diluting the aliquot in a known volume of cold mobile phase to stop the reaction and prevent hydrolysis.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Method:

  • Set the column temperature (e.g., 35 °C).[13]

  • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[14]

  • Set the UV detector to an appropriate wavelength (e.g., 235 nm or 254 nm).[13][14]

  • Inject a standard volume (e.g., 2-10 µL) of each standard and sample.[13][14]

  • Record the chromatograms.

6. Data Analysis:

  • Identify the peaks for salicylic acid and acetylsalicylic acid based on the retention times obtained from the standard solutions.

  • Integrate the peak areas for each analyte in both the standard and sample chromatograms.

  • Construct a calibration curve for each analyte by plotting peak area versus concentration for the standard solutions.

  • Determine the concentration of each analyte in the reaction samples by interpolating their peak areas on the calibration curves.

Protocol 4.2: Purity Determination by Back Titration

This method is effective for determining the purity of the final, solid aspirin product.[6]

1. Materials and Reagents:

  • Burettes (2), 50 mL

  • Erlenmeyer flasks, 250 mL

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized ~0.1 M Hydrochloric Acid (HCl) solution

  • Phenolphthalein indicator solution

  • Ethanol

  • Water bath

2. Procedure:

  • Accurately weigh approximately 0.5 g of the synthesized aspirin product into a 250 mL Erlenmeyer flask.

  • Add 25 mL of ethanol to dissolve the sample. Swirl gently.

  • Using a burette, add a known excess volume of standardized ~0.1 M NaOH solution to the flask (e.g., 50.00 mL).

  • Gently heat the mixture in a water bath for approximately 10-15 minutes to ensure complete hydrolysis (saponification) of the aspirin.[6]

  • Cool the flask to room temperature.

  • Add 2-3 drops of phenolphthalein indicator. The solution should be pink, indicating excess base.

  • Titrate the excess (unreacted) NaOH in the flask with the standardized ~0.1 M HCl solution until the pink color just disappears.[6]

  • Record the volume of HCl used.

3. Calculations:

  • Calculate moles of NaOH initially added:

    • Moles NaOH_initial = Molarity_NaOH × Volume_NaOH (L)

  • Calculate moles of HCl used for back titration:

    • Moles HCl = Molarity_HCl × Volume_HCl (L)

  • Calculate moles of excess NaOH:

    • Since NaOH and HCl react in a 1:1 ratio, Moles NaOH_excess = Moles HCl.

  • Calculate moles of NaOH that reacted with aspirin:

    • Moles NaOH_reacted = Moles NaOH_initial - Moles NaOH_excess

  • Calculate moles of aspirin:

    • The hydrolysis of one mole of aspirin consumes two moles of NaOH.[6]

    • Moles Aspirin = Moles NaOH_reacted / 2

  • Calculate the mass of pure aspirin:

    • Mass Aspirin = Moles Aspirin × Molar Mass of Aspirin (180.16 g/mol )

  • Calculate the percent purity:

    • % Purity = (Mass Aspirin / Initial Sample Mass) × 100

Protocol 4.3: UV-Vis Spectrophotometric Analysis

This protocol quantifies aspirin by hydrolyzing it to salicylic acid, which forms a colored complex with iron(III).[8][17]

1. Materials and Reagents:

  • UV-Vis Spectrophotometer

  • Volumetric flasks (10 mL, 100 mL, 250 mL)

  • Pure salicylic acid (for standards)

  • Synthesized aspirin product

  • 1.0 M NaOH solution

  • Buffered 0.02 M Iron(III) chloride (FeCl₃) solution

2. Preparation of Salicylic Acid Standards:

  • Prepare a stock solution of salicylic acid (e.g., 400 mg in 250 mL of 1.0 M NaOH, then diluted with water).[8]

  • Create a series of working standards by diluting known volumes of the stock solution into 10 mL volumetric flasks and bringing to volume with the buffered FeCl₃ solution. This will generate the colored complex.[8]

3. Sample Preparation:

  • Accurately weigh a small amount of the synthesized aspirin product (e.g., 100 mg) into a flask.

  • Add 10 mL of 1.0 M NaOH and heat gently to dissolve and hydrolyze the aspirin.[19]

  • Quantitatively transfer the cooled solution to a 250 mL volumetric flask and dilute to the mark with distilled water.

  • Pipette a small, known volume (e.g., 0.5 mL) of this solution into a 10 mL volumetric flask and dilute to the mark with the buffered FeCl₃ solution.[8]

4. Measurement and Analysis:

  • Set the spectrophotometer to measure absorbance at the λmax of the iron-salicylate complex (~530 nm).[17]

  • Use the buffered FeCl₃ solution as the blank.

  • Measure the absorbance of each standard solution and the prepared sample solution.

  • Plot a calibration curve of absorbance versus the concentration of the salicylic acid standards.

  • Use the absorbance of the sample to determine its salicylic acid concentration from the calibration curve.

  • Back-calculate to find the mass and purity of the original aspirin sample, accounting for dilutions and the stoichiometry of the hydrolysis reaction.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 3-Fluoro-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Fluoro-5-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Given the electron-deficient nature of this reagent due to the fluoro and formyl substituents, optimizing reaction conditions is critical for achieving high yields.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the most common causes?

A1: Low yields with this substrate are often attributed to its electronic properties. The electron-withdrawing fluoro and formyl groups can slow down the crucial transmetalation step in the catalytic cycle.[1] Key factors to investigate are:

  • Inefficient Transmetalation: The electron deficiency of the boronic acid reduces the nucleophilicity of the organic group to be transferred to the palladium center.

  • Catalyst System: The choice of palladium precatalyst and ligand is critical. Systems that are not robust enough or are ill-suited for electron-deficient partners will result in low yields.

  • Base Selection: The base plays a crucial role in activating the boronic acid. An inappropriate or weak base will lead to poor reaction efficiency.

  • Reaction Conditions: Suboptimal temperature, solvent, or reaction time can significantly impact the yield.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the palladium catalyst and homocoupling of the boronic acid. Ensure all reagents and solvents are properly degassed and the reaction is maintained under an inert atmosphere.

Q2: What is the optimal catalyst system for coupling this compound?

A2: For electron-deficient boronic acids, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended as they can facilitate both the oxidative addition and reductive elimination steps. Consider using modern Buchwald-type ligands or other electron-rich phosphines. While classic catalysts like Pd(PPh₃)₄ can be effective, they may require higher temperatures and longer reaction times.

Q3: Which base should I choose for this reaction?

A3: Stronger bases are often required to activate electron-deficient boronic acids for transmetalation. While common bases like Na₂CO₃ and K₂CO₃ can be used, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective in promoting the reaction. The choice of base can also depend on the solvent system used.

Q4: Can the formyl group on the boronic acid cause side reactions?

A4: Yes, the aldehyde functionality can potentially participate in side reactions, although it is generally well-tolerated in Suzuki couplings. Under certain conditions, such as in the presence of strong bases and at high temperatures, side reactions involving the formyl group could occur. Careful monitoring of the reaction progress is advised.

Q5: How can I minimize homocoupling of the boronic acid?

A5: Homocoupling is a common side reaction, particularly with electron-deficient boronic acids. To minimize this:

  • Ensure rigorous exclusion of oxygen from the reaction mixture.

  • Use the appropriate stoichiometry of reagents; an excess of the boronic acid is common, but a large excess may favor homocoupling.

  • Optimize the catalyst system and reaction conditions to favor the cross-coupling pathway.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Ineffective catalyst system.Switch to a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., a Buchwald ligand like SPhos or XPhos).
Weak base.Use a stronger base such as K₃PO₄ or Cs₂CO₃.
Suboptimal solvent.Screen different solvents. Aprotic polar solvents like DMF or dioxane, often with a small amount of water, are commonly used.
Low reaction temperature.Gradually increase the reaction temperature. Monitor for potential degradation of starting materials.
Significant Amount of Starting Material Remaining Slow reaction kinetics.Increase reaction time and/or temperature. Ensure the catalyst loading is adequate (typically 1-5 mol%).
Catalyst deactivation.Ensure strict inert atmosphere conditions and use freshly degassed solvents. Consider using a more stable precatalyst.
Formation of Homocoupling Product Presence of oxygen.Improve degassing procedure for solvents and ensure a robust inert atmosphere (N₂ or Ar).
Catalyst system favors homocoupling.Screen different palladium sources and ligands.
Protodeboronation (Loss of Boronic Acid Group) Presence of excess water or protic sources with a strong base.Use anhydrous solvents or carefully control the amount of water in the reaction. Consider using boronic esters (e.g., pinacol esters) which can be more stable.

Data Presentation

While specific yield data for this compound is not extensively published, the following tables provide representative yields for Suzuki couplings of analogous electron-deficient and substituted phenylboronic acids, which can serve as a benchmark for optimization.

Table 1: Comparison of Reaction Conditions for Substituted Phenylboronic Acids

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103-8~100
3,5-Dichlorophenylboronic acid2,3,5-trichloropyridinePd(OAc)₂Na₂CO₃DMF/H₂O601289
4-Formylphenylboronic acidAryl HalidePd(OH)₂K₃PO₄Toluene65OptimizedGood
3-Formylphenylboronic acidNitro-perylenediimidePd(PPh₃)₄K₃PO₄THFRefluxN/A81[2]

Note: Yields are highly dependent on the specific substrates and reaction conditions.[1]

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol is a general guideline and may require optimization for specific coupling partners.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., Dioxane/Water 10:1, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three to five times.

  • Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (R-X) Pd0->OxAdd Aryl Halide (R-X) PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetalation Transmetalation (ArB(OH)2 + Base) PdII_RX->Transmetalation [ArB(OH)3]- PdII_RAr R-Pd(II)L2-Ar Transmetalation->PdII_RAr RedElim Reductive Elimination PdII_RAr->RedElim RedElim->Pd0 Regeneration Product R-Ar (Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, and Base in Flask start->reagents inert Establish Inert Atmosphere (Vacuum/Inert Gas Cycles) reagents->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir Reaction Mixture solvent->react monitor Monitor Progress (TLC, GC-MS, LC-MS) react->monitor workup Aqueous Work-up (Extraction and Washing) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Tree start Low Yield with 3-Fluoro-5- formylphenylboronic acid cause Is Transmetalation the likely issue? start->cause solution1 Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) cause->solution1 Yes check_catalyst Is the Catalyst Active? cause->check_catalyst No solution2 Use Electron-Rich Ligand (e.g., Buchwald Ligands) solution1->solution2 solution3 Increase Reaction Temperature solution2->solution3 fresh_catalyst Use Fresh/More Active Precatalyst check_catalyst->fresh_catalyst No check_atmosphere Is the Atmosphere Inert? check_catalyst->check_atmosphere Yes degas Improve Degassing Technique check_atmosphere->degas No

Caption: Troubleshooting decision tree for low yields.

References

Technical Support Center: Reactions with Electron-deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with electron-deficient boronic acids in chemical reactions, particularly Suzuki-Miyaura cross-coupling.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with electron-deficient boronic acids in a question-and-answer format.

Question: Why is my reaction with an electron-deficient boronic acid resulting in low to no product yield?

Answer: Low yields with electron-deficient boronic acids are frequently due to their reduced nucleophilicity, which leads to a slow transmetalation step in the catalytic cycle.[1] These substrates can also be more susceptible to decomposition under reaction conditions.[1]

To address this, consider the following troubleshooting workflow:

G cluster_0 cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 Specific Actions A Low Yield Observed B Verify Reagent Quality & Stoichiometry - Boronic acid stability (protodeboronation) - Aryl halide purity - Catalyst/ligand activity A->B Start Here C Review Reaction Setup & Conditions - Adequate degassing? - Optimal temperature? - Correct solvent and base? A->C D Enhance Transmetalation Rate B->D E Minimize Boronic Acid Decomposition B->E F Improve Catalyst Performance C->F G Use a stronger base (e.g., K3PO4, Cs2CO3) D->G H Increase reaction temperature D->H I Use more stable boronic acid surrogates (e.g., pinacol esters, MIDA esters, trifluoroborates) E->I J Ensure rigorous anhydrous and anaerobic conditions E->J K Employ bulky, electron-rich ligands (e.g., Buchwald-type: XPhos, SPhos) F->K L Use advanced Pd precatalysts (e.g., G3/G4 palladacycles) F->L

Caption: Troubleshooting workflow for low yields in reactions with electron-deficient boronic acids.

Question: My electron-deficient boronic acid appears to be decomposing during the reaction. How can I prevent this?

Answer: Electron-deficient boronic acids are particularly prone to protodeboronation (hydrolysis back to the corresponding arene), especially under harsh reaction conditions (high temperature, strong base).[2][3] To mitigate decomposition:

  • Use Boronic Acid Surrogates: Convert the boronic acid to a more stable form, such as a pinacol ester (Bpin), MIDA (N-methyliminodiacetic acid) ester, or a trifluoroborate salt.[2][3][4] These "masked" reagents are more stable to storage and reaction conditions and can slowly release the boronic acid in situ.[3] Diethanolamine (DABO) complexes are another air-stable alternative that can be used directly.[5]

  • Anhydrous Conditions: While some water is often necessary for Suzuki couplings, excessive water can promote hydrolysis. If using a boronic ester, switching to anhydrous conditions may be beneficial.[2]

  • Control Reaction Temperature: Use the lowest temperature that allows the reaction to proceed at a reasonable rate.

  • Proper Degassing: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1] Ensure solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[1]

Question: What are the optimal catalyst and ligand choices for coupling electron-deficient boronic acids?

Answer: The choice of catalyst and ligand is critical. For challenging substrates like electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate the slow transmetalation step are essential.[6]

  • Ligands: Bulky, electron-rich phosphine ligands are highly effective. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent choices as they accelerate both oxidative addition and reductive elimination.[1]

  • Palladium Source: Modern palladium precatalysts, such as G3 or G4 palladacycles, are often more robust and efficient at generating the active Pd(0) species than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[2]

Data Presentation: Catalyst and Base Selection

The following tables summarize common catalytic systems and bases used for Suzuki-Miyaura couplings involving electron-deficient boronic acids.

Table 1: Comparison of Palladium Catalyst Systems

Catalyst System Ligand Type Key Advantages Potential Drawbacks Typical Loading (mol%)
Pd(OAc)₂ / SPhos Buchwald-type phosphine High activity for a broad range of substrates, including electron-deficient ones. Air-sensitive, higher cost. 1-2
Pd₂(dba)₃ / XPhos Buchwald-type phosphine Excellent for sterically hindered and electron-poor substrates. Air-sensitive, higher cost. 1-2
Pd(PPh₃)₄ Tetrakis(triphenylphosphine) Readily available, well-understood. Lower activity for challenging substrates, may require higher temperatures. 2-5

| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type systems for this specific challenge. | 1-3 |

Data compiled from various sources, including[6].

Table 2: Comparison of Bases for Suzuki-Miyaura Coupling

Base Common Solvent System Key Characteristics
K₃PO₄ Toluene/H₂O, Dioxane/H₂O Stronger base, often effective for accelerating slow reactions and promoting high rates.[1][6]
K₂CO₃ Dioxane/H₂O, Ethanol/H₂O Common and effective base of moderate strength.[6]
Cs₂CO₃ THF, Dioxane Strong base that can accelerate slow reactions, but is more expensive and can promote side reactions.[6]

| Et₃N (Triethylamine) | Acetonitrile, THF | Organic base, useful in anhydrous conditions but may be too weak for challenging substrates.[6] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid

This protocol provides a starting point for the cross-coupling of an electron-deficient arylboronic acid with an aryl halide.

  • Reagent Preparation:

    • In a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere:

    • Seal the vial with a septum cap.

    • Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst and Solvent Addition:

    • Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.

    • Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction:

    • Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Diethanolamine (DABO) Boronate Adduct

This protocol describes how to form a more stable DABO boronate from a boronic acid.[1]

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.[1]

  • Precipitation and Isolation: A precipitate will typically form. Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[1]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.[1]

Mandatory Visualizations

G Pd0 Pd(0)L_n ArPdXLn Ar-Pd(II)-X (L_n) Pd0->ArPdXLn Oxidative Addition ArX Ar-X (Aryl Halide) ArX->ArPdXLn ArPdArLn Ar-Pd(II)-Ar' (L_n) ArPdXLn->ArPdArLn Transmetalation (Rate-limiting for electron-deficient Ar') Base Base (e.g., OH⁻) ArBOH3 [Ar'-B(OH)₃]⁻ (Boronate) Base->ArBOH3 ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->ArBOH3 ArBOH3->ArPdArLn ArPdArLn->Pd0 Reductive Elimination ArAr Ar-Ar' (Product) ArPdArLn->ArAr

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling isn't working. What are the first things to check? A1: When a Suzuki coupling fails, first assess these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active. Some Pd(0) sources can degrade over time.[2] Consider using a fresh catalyst or a more stable precatalyst.[2]

  • Reagent Integrity: Check the purity of your boronic acid and aryl halide. Boronic acids can decompose or form unreactive cyclic anhydrides (boroxines).[2]

  • Oxygen Contamination: The presence of oxygen can deactivate the catalyst. Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere.[1]

  • Base and Solvent: Confirm that the base is appropriate for the reaction and that the solvent is anhydrous and of sufficient purity.

Q2: Can I use boronic esters directly, or do they need to be hydrolyzed first? A2: While it was traditionally thought that boronic esters must first hydrolyze to the corresponding boronic acid, recent studies have shown that they can transmetalate directly in the catalytic cycle.[7] Reduced yields under anhydrous conditions for some systems suggest that formation of the boronic acid or a related species is sometimes necessary for efficient transmetalation.[5] For practical purposes, many protocols use aqueous bases which facilitate either direct use or in situ hydrolysis.

Q3: How does the choice of aryl halide (I, Br, Cl, OTf) affect the reaction with an electron-deficient boronic acid? A3: The reactivity of the aryl halide is critical and follows the general trend: I > OTf > Br >> Cl.[2] This order is dictated by the oxidative addition step. Aryl chlorides are often the least reactive and may require more electron-rich and bulky phosphine ligands to promote this step.[2][8] Conversely, electron-poor aryl halides (those with electron-withdrawing groups) undergo oxidative addition more readily.[4][8]

Q4: I am observing significant homocoupling of my boronic acid. What causes this and how can I prevent it? A4: Homocoupling (Ar-Ar) is a common side reaction, often caused by the presence of oxygen. Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then promote the coupling of two boronic acid molecules.[2] Rigorous degassing of your reaction mixture and maintaining a strict inert atmosphere is the best way to prevent this.[2]

Q5: What alternatives to palladium catalysts exist for these types of couplings? A5: While palladium is the most common, nickel catalysts have been developed and show good reactivity, especially with less reactive electrophiles like aryl chlorides.[8] For electron-poor arylboronic acids, specific nickel/ligand systems have been shown to be highly effective, in some cases even showing faster transmetalation than with electron-neutral boronic acids.[9]

References

Preventing protodeboronation of 3-Fluoro-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 3-Fluoro-5-formylphenylboronic acid during their experiments.

Troubleshooting Guide: Low Yields and Byproduct Formation

Problem: Low yields of the desired cross-coupling product are observed, with the major byproduct identified as 3-fluorobenzaldehyde.

Likely Cause: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction for electron-deficient arylboronic acids like this compound. This is often exacerbated by the basic and aqueous conditions typically used in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Solutions:

Here are several strategies to mitigate protodeboronation, ranging from simple adjustments to more robust methodological changes.

I. Optimization of Reaction Conditions

The rate of protodeboronation is highly sensitive to the reaction environment. The following adjustments can significantly suppress this unwanted side reaction.

  • Choice of Base: Strong bases can accelerate protodeboronation.[1] Switching to a milder base is often effective.

  • Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[2] Running the reaction at the lowest effective temperature is advisable.

  • Solvent and Water Content: While Suzuki-Miyaura couplings often benefit from some water, excessive amounts can serve as a proton source for protodeboronation. Careful optimization of anhydrous solvents or the minimal necessary amount of water is crucial.

Illustrative Data on Protodeboronation:

The following table provides hypothetical, yet chemically plausible, data on the percentage of protodeboronation of an electron-deficient arylboronic acid under various Suzuki-Miyaura coupling conditions. This data is intended to guide optimization efforts.

BaseTemperature (°C)Solvent SystemHypothetical Protodeboronation (%)
NaOH100Dioxane/H₂O (4:1)65
K₂CO₃100Dioxane/H₂O (4:1)40
K₃PO₄80Anhydrous Dioxane15
CsF80Anhydrous THF<10
II. Modification of the Boronic Acid Reagent

Converting the boronic acid to a more stable derivative is a highly effective strategy to prevent premature decomposition.[1]

  • Pinacol Esters: These are common, commercially available derivatives that offer increased stability.

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable and exhibit a slow, controlled release of the boronic acid under reaction conditions, which keeps the concentration of the unstable free boronic acid low, thereby minimizing protodeboronation.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is this compound susceptible to it?

A1: Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] Arylboronic acids with electron-withdrawing substituents, such as the fluoro and formyl groups on this compound, are particularly prone to this reaction. These groups increase the polarization of the C-B bond, making the carbon atom more susceptible to protonolysis, especially under basic conditions.[5]

Q2: How can I visually understand the factors leading to protodeboronation and the strategies to prevent it?

A2: The following workflow diagram illustrates the contributing factors and the recommended preventative measures.

Protodeboronation_Troubleshooting Troubleshooting Protodeboronation cluster_problem Problem cluster_cause Likely Cause cluster_factors Contributing Factors cluster_solutions Solutions cluster_optimization_details Condition Optimization cluster_modification_details Reagent Modification LowYield Low Yield of Desired Product Protodeboronation Protodeboronation of This compound LowYield->Protodeboronation Byproduct 3-Fluorobenzaldehyde Byproduct Byproduct->Protodeboronation HighTemp High Temperature Protodeboronation->HighTemp StrongBase Strong Base (e.g., NaOH, KOH) Protodeboronation->StrongBase AqueousConditions Aqueous Conditions Protodeboronation->AqueousConditions Modify Modify Boronic Acid Protodeboronation->Modify Optimize Optimize Reaction Conditions HighTemp->Optimize StrongBase->Optimize AqueousConditions->Optimize LowerTemp Lower Reaction Temperature Optimize->LowerTemp MilderBase Use Milder Base (e.g., K3PO4, CsF) Optimize->MilderBase Anhydrous Use Anhydrous Solvents Optimize->Anhydrous Pinacol Convert to Pinacol Ester Modify->Pinacol MIDA Convert to MIDA Boronate Modify->MIDA

Troubleshooting workflow for protodeboronation.

Q3: Can you provide a general experimental protocol for a Suzuki-Miyaura coupling with an electron-deficient arylboronic acid like this compound?

A3: The following is a generalized protocol that incorporates best practices to minimize protodeboronation. Note: This is a starting point, and optimization for your specific substrates is recommended.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation:

    • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a mild base (e.g., K₃PO₄, 2.0-3.0 eq.).

    • Ensure all reagents and solvents are anhydrous if running the reaction under anhydrous conditions.

  • Catalyst Addition:

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any required ligand. For electron-deficient boronic acids, highly active catalysts may be beneficial to ensure the coupling reaction outpaces protodeboronation.

  • Solvent Addition:

    • Add a degassed anhydrous solvent (e.g., dioxane, THF, or toluene) via syringe.

  • Reaction:

    • Heat the reaction mixture to the lowest effective temperature (e.g., start at 60-80 °C).

    • Monitor the reaction progress by a suitable technique such as TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Q4: How does the conversion to a MIDA boronate prevent protodeboronation?

A4: The N-methyliminodiacetic acid (MIDA) ligand forms a stable, tetracoordinate boronate ester.[3] This structure protects the boron center from attack by hydroxide and subsequent protonolysis. Under the reaction conditions, the MIDA boronate slowly hydrolyzes to release the free boronic acid, maintaining a low steady-state concentration. This ensures that the desired cross-coupling reaction consumes the boronic acid as it is formed, outcompeting the protodeboronation side reaction.[4]

The following diagram illustrates the protective mechanism of MIDA boronates.

MIDA_Protection MIDA Boronate Protective Mechanism cluster_unstable Unstable Species cluster_stable Stable Species cluster_reaction Reaction Environment BoronicAcid This compound (High Concentration) SuzukiCoupling Suzuki-Miyaura Coupling BoronicAcid->SuzukiCoupling Desired Reaction Protodeboronation Protodeboronation BoronicAcid->Protodeboronation Rapid Decomposition MIDABoronate MIDA Boronate Derivative (Stable) SlowRelease Slow Release of Boronic Acid MIDABoronate->SlowRelease Controlled Hydrolysis SlowRelease->BoronicAcid Low Steady-State Concentration

Protective mechanism of MIDA boronates.

References

Technical Support Center: Managing Stability and Storage of Fluorinated Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of fluorinated arylboronic acids. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, alongside detailed experimental protocols and data summaries.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for fluorinated arylboronic acids?

A1: The two main stability concerns for fluorinated arylboronic acids are protodeboronation and the formation of boroxines.[1] Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, which is often an undesired side reaction in cross-coupling reactions.[2] Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[3][4] While boroxines can sometimes be used in reactions, their formation alters the reagent's composition and may affect reaction kinetics.[5][6]

Q2: How does fluorine substitution affect the stability and reactivity of arylboronic acids?

A2: The presence of fluorine atoms, being electron-withdrawing, significantly influences the properties of arylboronic acids. Generally, fluorine substitution increases the Lewis acidity of the boron atom.[4][7] This increased acidity can make the boronic acid more susceptible to nucleophilic attack, potentially accelerating degradation pathways like protodeboronation under certain basic conditions.[8][9] However, the position of the fluorine substituent is crucial; for instance, ortho-fluorine substitution can lead to intramolecular interactions that affect stability.[7]

Q3: What are the ideal storage conditions for fluorinated arylboronic acids?

A3: To ensure long-term stability, fluorinated arylboronic acids should be stored in a cool, dry, and dark environment.[10][11] It is crucial to protect them from moisture to prevent hydrolysis and the acceleration of degradation pathways.[12][13] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended, especially for opened containers, to minimize exposure to air and humidity.[3][12] For temperature-sensitive compounds, refrigeration (2-8 °C) or freezing (-20 °C) may be necessary.[11][14] Always refer to the supplier's specific storage recommendations.

Troubleshooting Guides

Q4: My Suzuki-Miyaura coupling reaction is failing or giving low yields. Could it be due to the instability of my fluorinated arylboronic acid?

A4: Yes, the instability of the fluorinated arylboronic acid is a common reason for the failure or low yield of Suzuki-Miyaura reactions. The primary culprit is often protodeboronation, which consumes the boronic acid before it can participate in the cross-coupling reaction.[1] This is particularly prevalent with electron-rich or certain heteroaryl boronic acids and can be exacerbated by strong bases and the presence of water.

To troubleshoot, consider the following:

  • Verify Reagent Quality: Assess the purity of your boronic acid using techniques like HPLC or NMR to check for degradation products.

  • Use Milder Bases: Strong bases can promote protodeboronation. Consider using milder bases such as K₂CO₃ or KF.

  • Anhydrous Conditions: Since water is a proton source for protodeboronation, using anhydrous solvents and reagents can significantly reduce this side reaction.

  • Optimize Reaction Time and Temperature: Prolonged reaction times and high temperatures can lead to increased degradation. Monitor the reaction progress to determine the optimal duration.

  • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation under basic conditions and can be a good alternative.[15]

Q5: I observe an unexpected peak in my NMR/HPLC analysis of a fluorinated arylboronic acid. What could it be?

A5: An unexpected peak could be indicative of degradation. The two most common degradation products are the protodeboronated arene and the corresponding boroxine.[2][5] The protodeboronated product will have a simpler aromatic signal in the ¹H NMR spectrum and will lack the boron atom. Boroxines are trimers and will have a different chemical shift and potentially a more complex signal compared to the monomeric boronic acid.[16] To confirm the identity of the impurity, you can compare your data with known standards or use mass spectrometry for further characterization.

Q6: How can I minimize the formation of boroxines?

A6: Boroxine formation is a reversible dehydration process.[5][6] To minimize their formation, avoid anhydrous conditions during workup and storage if the monomeric form is desired.[17] If you suspect boroxine formation, you can often convert it back to the boronic acid by dissolving the sample in a solvent mixture containing water and stirring.[17]

Data Presentation

Table 1: Recommended Storage and Handling Conditions for Fluorinated Arylboronic Acids

ParameterRecommendationRationale
Temperature Store at 2-8 °C (refrigerated) or as specified by the manufacturer.[11]Reduces the rate of decomposition reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[3][12]Prevents oxidation and hydrolysis from atmospheric moisture.
Light Protect from light by using amber vials or storing in the dark.[10]Minimizes light-induced degradation.
Moisture Keep containers tightly sealed and handle in a dry environment (e.g., glovebox).[13]Water can facilitate protodeboronation and hydrolysis.
Handling Use clean, dry glassware and syringes.[18] Allow containers to warm to room temperature before opening to prevent condensation.[12]Prevents contamination and introduction of moisture.

Table 2: Influence of Fluorine Substitution on the Acidity (pKa) of Phenylboronic Acids

SubstituentpKaReference
H8.86[7]
4-F8.77[7]
3-F~8.4[8]
2-F~8.7[8]
2,3,4,6-Tetrafluoro6.17[7]

Note: pKa values can vary depending on the solvent and experimental conditions.

Experimental Protocols

Protocol 1: HPLC Analysis for Stability Assessment

This protocol outlines a general method for assessing the stability of a fluorinated arylboronic acid by monitoring the appearance of degradation products over time.

1. Sample Preparation: a. Prepare a stock solution of the fluorinated arylboronic acid in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). b. Prepare separate samples for each time point and condition to be tested (e.g., different temperatures, pH values). c. For a baseline (t=0) measurement, immediately dilute an aliquot of the stock solution to the working concentration (e.g., 0.1 mg/mL) with the mobile phase.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid or ammonium acetate, is typical.[19]
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection: UV detection at a wavelength where the boronic acid and potential degradation products absorb (e.g., 254 nm).
  • Column Temperature: 30 °C.

3. Data Analysis: a. Integrate the peak areas of the parent boronic acid and any new peaks that appear over time. b. Calculate the percentage of the remaining boronic acid and the percentage of each degradation product at each time point. c. Plot the percentage of the parent compound versus time to determine the degradation rate.

Protocol 2: ¹⁹F NMR Spectroscopy for Monitoring Protodeboronation

This protocol describes how to use ¹⁹F NMR to monitor the protodeboronation of a fluorinated arylboronic acid.

1. Sample Preparation: a. Dissolve a known amount of the fluorinated arylboronic acid in a deuterated solvent (e.g., DMSO-d₆, CD₃CN) in an NMR tube. b. Add a known amount of an internal standard containing fluorine that does not react with the sample (e.g., trifluorotoluene). c. The reaction to be monitored (e.g., a Suzuki coupling) can be set up directly in the NMR tube on a small scale.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer.
  • Nucleus: ¹⁹F.
  • Experiment: A standard 1D ¹⁹F NMR experiment.
  • Parameters: Adjust the spectral width to cover the expected chemical shifts of the starting material and the protodeboronated product. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

3. Data Analysis: a. Identify the ¹⁹F NMR signals corresponding to the starting fluorinated arylboronic acid and the protodeboronated product. The chemical shift of the fluorine atom(s) will likely change upon removal of the boronic acid group. b. Integrate the signals of the starting material and the product. c. The relative integrals, when compared to the integral of the internal standard, can be used to quantify the extent of protodeboronation over time.[20]

Mandatory Visualizations

DegradationPathways FArylBA Fluorinated Arylboronic Acid (Ar-B(OH)₂) Protodeboronation Protodeboronation FArylBA->Protodeboronation + H₂O (Base/Acid catalyst) BoroxineFormation Boroxine Formation FArylBA->BoroxineFormation - 3 H₂O (Heat/Anhydrous) Arene Arene (Ar-H) Protodeboronation->Arene BoricAcid Boric Acid (B(OH)₃) Protodeboronation->BoricAcid Boroxine Boroxine ((ArBO)₃) BoroxineFormation->Boroxine Boroxine->BoroxineFormation + 3 H₂O Water_Out 3 H₂O Water_In H₂O

Caption: Primary degradation pathways of fluorinated arylboronic acids.

ExperimentalWorkflow start Start: Stability Study prep Prepare Fluorinated Arylboronic Acid Solution start->prep stress Apply Stress Conditions (e.g., Heat, pH change) prep->stress sample Take Aliquots at Defined Time Intervals stress->sample analysis Analytical Measurement (HPLC or NMR) sample->analysis data Data Processing and Quantification analysis->data end End: Determine Degradation Rate data->end

Caption: General experimental workflow for stability assessment.

References

Technical Support Center: A Troubleshooting Guide for Reactions with Formyl-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for reactions involving formyl-substituted boronic acids, a critical component in the synthesis of complex organic molecules.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with a formyl-substituted boronic acid is giving low to no yield. What are the common causes?

A1: Low yields in Suzuki-Miyaura reactions with formyl-substituted boronic acids can stem from several factors. The primary culprits are often related to the inherent reactivity of the formyl group and the stability of the boronic acid itself. Key issues include:

  • Side Reactions of the Formyl Group: The aldehyde functionality can undergo undesirable reactions under typical Suzuki-Miyaura conditions. These include reduction to an alcohol, decarbonylation (loss of CO), or condensation reactions, particularly at elevated temperatures and in the presence of strong bases.

  • Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond. This is often promoted by aqueous basic conditions and higher temperatures.

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often exacerbated by the presence of oxygen or certain palladium species.[1]

  • Catalyst Inhibition or Deactivation: The formyl group can potentially coordinate to the palladium catalyst, inhibiting its activity. Additionally, impurities in reagents or solvents can deactivate the catalyst.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and interdependent. An inappropriate combination can lead to a stalled or inefficient reaction.

Q2: I am observing a significant amount of a byproduct that appears to be the corresponding alcohol of my desired product. What is happening and how can I prevent it?

A2: The formation of an alcohol byproduct indicates the reduction of the formyl group. This is a known side reaction in palladium-catalyzed couplings. The reduction can be mediated by the palladium catalyst in the presence of a hydride source, which can be generated from the solvent (e.g., alcohols), the base, or even the boronic acid itself under certain conditions.

To minimize the reduction of the aldehyde, consider the following strategies:

  • Lowering the Reaction Temperature: Higher temperatures can promote the reduction pathway. Try running the reaction at the lowest temperature that allows for a reasonable conversion rate.

  • Choice of Solvent and Base: Avoid using protic solvents like methanol or ethanol if reduction is a major issue. Aprotic solvents such as dioxane, THF, or toluene are generally preferred. The choice of base can also be critical; weaker bases like K₂CO₃ or KF may be less prone to generating hydride species compared to stronger bases like NaOH or K₃PO₄.

  • Protecting the Formyl Group: The most robust solution is to protect the aldehyde as an acetal (e.g., using ethylene glycol) before the coupling reaction. The acetal is stable under the reaction conditions and can be easily deprotected afterward.

Q3: Should I protect the formyl group before the Suzuki-Miyaura coupling? What are the advantages and disadvantages?

A3: Protecting the formyl group is a highly recommended strategy to improve the success rate of Suzuki-Miyaura reactions with these substrates.

  • Advantages:

    • Prevents Side Reactions: Protection eliminates the possibility of the aldehyde undergoing reduction, decarbonylation, or other unwanted reactions, leading to a cleaner reaction profile and higher yield of the desired product.

    • Improves Catalyst Longevity: By preventing coordination of the formyl group to the palladium catalyst, protection can lead to a more active and stable catalytic system.

    • Simplifies Purification: With fewer byproducts, the purification of the final coupled product is often significantly easier.

  • Disadvantages:

    • Additional Synthetic Steps: Protection and subsequent deprotection add two extra steps to the overall synthesis, which can impact the overall yield and efficiency.

    • Potential for Incomplete Reactions: Both the protection and deprotection steps need to be optimized to ensure complete conversion.

In many cases, the benefits of protection outweigh the drawbacks, especially for complex syntheses or when high purity is required.

Q4: I am having trouble purifying my final product, which contains a formyl group. What are some common purification strategies?

A4: Purification of formyl-substituted biaryls can be challenging due to the polarity of the aldehyde. Here are some common techniques:

  • Column Chromatography: Silica gel column chromatography is the most common method. A careful selection of the eluent system is crucial. A gradient elution starting from a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to obtain material of high purity.

  • Acid/Base Extraction: If your molecule has other functional groups that can be protonated or deprotonated (e.g., an amine or carboxylic acid), an acid/base extraction can be used to separate it from neutral impurities.

  • Derivatization: In some challenging cases, the aldehyde can be temporarily converted to a less polar derivative (e.g., an acetal) to facilitate chromatographic separation from polar impurities. The aldehyde can then be regenerated.

Troubleshooting Workflow

If you are encountering issues with your reaction, follow this systematic troubleshooting workflow to identify and resolve the problem.

TroubleshootingWorkflow cluster_reagents Reagent & Setup Checks cluster_side_products Common Side Products start Low Yield or Reaction Failure reagent_check 1. Check Reagents and Setup start->reagent_check side_reactions 2. Analyze for Side Products reagent_check->side_reactions Reagents OK optimization 3. Optimize Reaction Conditions reagent_check->optimization Setup Issue Found & Fixed boronic_acid Boronic Acid Purity/ Stability side_reactions->optimization Side Products Identified success Successful Reaction side_reactions->success Minor Side Products, Easily Separable protodeboronation Protodeboronation protection 4. Consider Protecting Group Strategy optimization->protection Optimization Fails optimization->success Conditions Optimized protection->success Protection Strategy Successful aryl_halide Aryl Halide Purity catalyst Catalyst/Ligand Activity base Base Quality (anhydrous?) solvent Solvent (degassed, dry?) atmosphere Inert Atmosphere (N2/Ar) homocoupling Homocoupling reduction Aldehyde Reduction decarbonylation Decarbonylation

Caption: A logical workflow for troubleshooting problematic Suzuki-Miyaura reactions involving formyl-substituted boronic acids.

Quantitative Data Summary

The success of a Suzuki-Miyaura coupling is highly dependent on the reaction conditions. The following table provides a summary of typical conditions and yields for reactions involving both unprotected and protected formyl-substituted boronic acids.

Boronic Acid SubstrateAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Formylphenylboronic acid4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O1001285Fictional Example
4-Formylphenylboronic acid4-BromobenzonitrilePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane90297[2]
2-Formylphenylboronic acidBromopyridylcarboxylic acidPalladium CatalystBaseSolventOptimizedOptimizedVaries[3]
4-(1,3-Dioxolan-2-yl)phenylboronic acid4-BromoanisolePd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane90895Fictional Example
4-Formylphenylboronic acidAryl HalidePd(OH)₂K₃PO₄Toluene65OptimizedGood[3]

Note: The yields for reactions with formylphenylboronic acids can be variable and are highly dependent on the specific coupling partners and reaction conditions.[3]

Key Experimental Protocols

Protocol 1: Acetal Protection of 4-Formylphenylboronic Acid

This protocol describes the protection of the formyl group as a 1,3-dioxolane.

Materials:

  • 4-Formylphenylboronic acid (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-formylphenylboronic acid, ethylene glycol, a catalytic amount of p-TsOH·H₂O, and toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-(1,3-dioxolan-2-yl)phenylboronic acid, which can often be used in the next step without further purification.

Protocol 2: General Suzuki-Miyaura Coupling with a Formyl-Substituted Boronic Acid

This protocol provides a general starting point for the Suzuki-Miyaura coupling. Optimization of all parameters is highly recommended.

Materials:

  • Aryl halide (1.0 eq)

  • Formyl-substituted boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the aryl halide, formyl-substituted boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Stir the mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Logical Relationships

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX OxAdd Oxidative Addition (Ar-X) ArPdAr Ar-Pd(II)-Ar' ArPdX->ArPdAr Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination Product->Pd0 Catalyst Regeneration OxAdd_node Oxidative Addition Transmetalation_node Transmetalation RedElim_node Reductive Elimination

References

Technical Support Center: Optimization of Catalyst and Ligand Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of catalyst and ligand systems. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles for selecting a suitable phosphine ligand?

A1: The selection of a phosphine ligand is critical and is guided by its electronic and steric properties.[1]

  • Electronic Properties: Electron-donating groups (e.g., alkyls) on the phosphine increase the electron density on the metal center, which can promote key steps like oxidative addition.[1][2] Conversely, electron-withdrawing groups can have the opposite effect.[1]

  • Steric Properties (Bulkiness): The steric bulk of a ligand, often quantified by the Tolman Cone Angle, plays a significant role.[2] Bulkier ligands can promote reductive elimination, prevent catalyst aggregation, and influence selectivity.[2][3] For example, bulky, electron-rich ligands like SPhos or XPhos are often effective for sterically hindered substrates.[4]

Q2: What is catalyst deactivation, and what are its common visual indicators?

A2: Catalyst deactivation is the loss of catalytic activity and can occur through several mechanisms, including poisoning, fouling, thermal degradation, or the formation of inactive metal species.[5][6][7] A common visual sign of deactivation in palladium-catalyzed reactions is the formation of a black precipitate, known as palladium black.[8][9] This indicates that the active Pd(0) has aggregated into an inactive elemental form.[9] A reaction that starts but stalls before completion is another common sign of deactivation.[8]

Q3: How do solvents and bases impact the catalytic system?

A3: Solvents and bases are not merely reaction media but play active roles in the catalytic cycle.

  • Solvents: The solvent can influence catalyst solubility, stability, and the rate of key elementary steps.[10] For instance, some solvents can coordinate with the metal center, stabilizing the active species, while others may contain impurities (like peroxides in ethers) that accelerate ligand degradation.[9][10] The polarity and coordinating ability of the solvent can profoundly affect reaction selectivity.[11]

  • Bases: The choice of base is crucial, particularly in cross-coupling reactions where it facilitates steps like transmetalation.[12] The base's strength and nature must be optimized for each specific substrate combination, as an inappropriate base can lead to low yields or side reactions.[12] Weaker bases like K₃PO₄ or Cs₂CO₃ may require higher temperatures but can be effective alternatives.[12]

Q4: My Pd(II) precatalyst is not activating. What could be the issue?

A4: Many modern catalytic reactions use stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[8] This critical activation step is influenced by the base, ligand, solvent, and temperature.[8][13] Inefficient activation leads to a low concentration of the active catalyst.[8] The choice of ligand, base, and even the order of reagent addition can affect the efficiency of this reduction.[13] Using well-defined, commercially available precatalysts can often circumvent issues related to inconsistent in situ catalyst formation.[8][14]

Q5: What are the main advantages of using High-Throughput Screening (HTS) for optimization?

A5: High-Throughput Screening (HTS) accelerates the optimization of catalytic reactions by running many experiments in parallel.[11] Key advantages include:

  • Speed and Efficiency: HTS can screen thousands of conditions in the time it would take to perform a few experiments manually.[11]

  • Broader Exploration: It allows for a more comprehensive investigation of the reaction space, increasing the likelihood of discovering optimal catalysts and conditions.[11]

  • Reduced Material Consumption: The miniaturized scale of HTS experiments significantly reduces the use of expensive reagents and catalysts.[11]

  • Improved Data Quality: Automation in liquid handling and data acquisition can lead to more consistent and reproducible results.[11]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My cross-coupling reaction (e.g., Suzuki-Miyaura) is resulting in a low or non-existent yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields can stem from multiple factors. A systematic approach is recommended.

  • Possible Cause 1: Inactive Catalyst or Ligand

    • Solution: Ensure the catalyst and ligand are from a fresh, reliable batch, as they can degrade over time. Rigorous exclusion of oxygen is critical, as oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[8][15] Ensure all reagents and the reaction vessel are thoroughly degassed.[8] Consider increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) for challenging substrates.[4]

  • Possible Cause 2: Suboptimal Ligand Selection

    • Solution: The ligand's electronic and steric properties are crucial. For sterically hindered or electron-rich substrates, bulky, electron-rich phosphine ligands are often required to improve reactivity.[4][16] If the initial choice is ineffective, screen a diverse set of ligands, such as those from different classes (e.g., biarylphosphines, ferrocenylphosphines, N-heterocyclic carbenes).[14][17]

  • Possible Cause 3: Incorrect Base or Solvent

    • Solution: The base is critical and its effectiveness is substrate-dependent.[12] Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents with varying polarities and coordinating abilities (e.g., Toluene, Dioxane, DMF, THF/H₂O).[11][18]

  • Possible Cause 4: Poor Substrate Quality or Reactivity

    • Solution: Verify the purity of your starting materials. For Suzuki reactions, boronic acids can degrade via protodeboronation; consider using more stable derivatives like pinacol esters (BPin) or trifluoroborates (BF₃K).[12][16] For aryl halides, reactivity generally follows the trend I > Br > Cl.[12] Coupling aryl chlorides often requires more active, specialized catalyst systems.[12]

Issue 2: Catalyst Deactivation During Reaction

Question: My reaction starts, but then stalls and I observe a black precipitate. What is happening and how can I prevent it?

Answer: This is a classic sign of catalyst deactivation, likely through the formation of palladium black.[8][15]

  • Possible Cause 1: High Temperature

    • Solution: While heat can increase reaction rates, it can also accelerate catalyst decomposition.[15] Find an optimal temperature that balances reactivity and stability; sometimes running the reaction at a lower temperature for a longer duration is more effective.[15]

  • Possible Cause 2: Inappropriate Ligand-to-Metal Ratio

    • Solution: An incorrect ratio can lead to catalyst aggregation.[8] The optimal ratio is often between 1:1 and 2:1 (Ligand:Pd), but this should be screened for your specific reaction. Using a large excess of ligand can sometimes stabilize the catalyst but may also inhibit the reaction.[13]

  • Possible Cause 3: Ligand Degradation

    • Solution: Phosphine ligands are susceptible to oxidation, especially at high temperatures.[8][15] Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[9] The integrity of phosphine ligands can be monitored using ³¹P NMR spectroscopy, where oxidation to phosphine oxide results in a characteristic downfield shift.[9]

Issue 3: Formation of Side Products (e.g., Homocoupling, Protodeboronation)

Question: I am observing significant homocoupling of my boronic acid and/or formation of the deboronated starting material. How can I minimize these side reactions?

Answer: These are common side reactions in Suzuki-Miyaura coupling.

  • Possible Cause 1: Presence of Oxygen (leads to Homocoupling)

    • Solution: Homocoupling of boronic acids is often caused by the presence of oxygen.[15][16] Rigorously degas all solvents and the reaction mixture, for example, by sparging with an inert gas or using several freeze-pump-thaw cycles.[15]

  • Possible Cause 2: Protodeboronation of Boronic Acid

    • Solution: This side reaction involves the cleavage of the C-B bond by a proton source, often water, before cross-coupling can occur.[18] It can be exacerbated by harsh conditions. Try using less harsh conditions (e.g., milder base, lower temperature) or switch to a more stable boronic acid derivative like a pinacol ester or MIDA boronate.[16]

Data Presentation

Table 1: Effect of Ligand on Asymmetric Hydrogenation of Acetophenone

EntryLigand (Ar group on Phosphorus)Conversion (%)Enantiomeric Excess (% ee)
1C₆H₅->9997
23,5-(Me)₂C₆H₃->9998
33,5-(tBu)₂C₆H₃->99>99
Reaction Conditions: Ir-catalyzed, EtOH, NaOH (1 mol%), 20 bar H₂, S/C = 5000. Data adapted from a representative study to show the impact of ligand sterics.[19]

Table 2: Optimization of Brønsted Acid Catalyzed Transfer Hydrogenation

EntryCatalyst Loading (mol %)Residence Time (min)Yield (%)Enantiomeric Excess (% ee)
15208894
25409594
32.5409694
41409694
50.5409694
60.1406594
Reaction Conditions: Substrate 5a, Hantzsch ester 2a (2.4 equiv), catalyst 1a in CHCl₃ (0.1 M) at 60 °C, flow rate 0.1 mL min⁻¹. Data from a study on continuous-flow hydrogenation of quinolines.

Experimental Protocols

Protocol: High-Throughput Screening (HTS) for Ligand Optimization in a Suzuki-Miyaura Coupling

This protocol outlines a general workflow for screening multiple ligands in parallel using a 96-well plate format.

  • Plate Preparation:

    • In an inert atmosphere glovebox, dispense the palladium precursor (e.g., Pd₂(dba)₃) and a unique phosphine ligand into each well of a 96-well plate. Automated solid dispensing or stock solutions can be used.

    • Add the aryl halide and the boronic acid derivative to each well, typically from stock solutions in an appropriate solvent (e.g., dioxane).

    • Add the base (e.g., K₃PO₄) to each well, either as a solid or from a stock solution.

  • Reaction Execution:

    • Seal the 96-well plate securely with a cap mat.

    • Transfer the plate to a shaker/heater block and run the reaction at a predetermined temperature (e.g., 80 °C) for a set time (e.g., 12-24 hours).

  • Workup and Analysis:

    • After cooling, unseal the plate.

    • Add an internal standard to each well.

    • Quench the reaction by adding a small amount of water or an appropriate quenching agent.

    • Dilute the reaction mixtures with a suitable solvent (e.g., acetonitrile).

    • Analyze the product yield and purity in each well using high-throughput analytical techniques such as LC-MS or GC-MS.

  • Data Interpretation:

    • Process the analytical data to determine the yield for each ligand-catalyst combination.

    • Identify the most effective ligands that provide the highest yield and purity for follow-up optimization.

Visualizations

Catalytic_Cycle_Cross_Coupling pd0 Active Catalyst LₙPd(0) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex oa_complex->trans_complex Transmetalation re_complex Reductive Elimination Complex trans_complex->re_complex byproduct M-X trans_complex->byproduct re_complex->pd0 Reductive Elimination product Product Aryl-R re_complex->product reagents1 Aryl-X reagents1->oa_complex reagents2 R-M reagents2->trans_complex

Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_reagents Check Reagent Quality (Purity, Activity, Degassed) start->check_reagents check_reagents->start Reagents Bad check_catalyst Check Catalyst System (Precatalyst, Loading) check_reagents->check_catalyst Reagents OK screen_ligands Screen Ligands (Vary Sterics & Electronics) screen_conditions Screen Conditions (Base, Solvent, Temp.) screen_ligands->screen_conditions No Improvement optimize Optimization screen_ligands->optimize Improvement analyze_side_products Analyze Side Products (Deactivation, Homocoupling) screen_conditions->analyze_side_products Still Low Yield screen_conditions->optimize Improvement check_catalyst->start Catalyst Bad check_catalyst->screen_ligands Catalyst OK analyze_side_products->optimize Cause Identified success Successful Reaction optimize->success

Caption: A logical workflow for troubleshooting a failed catalytic reaction.

HTS_Workflow design 1. Design Experiment (Select Ligands, Bases, etc.) plate 2. Plate Preparation (Dispense Reagents) design->plate react 3. Run Reactions (Heater/Shaker) plate->react analyze 4. High-Throughput Analysis (LC-MS / GC-MS) react->analyze interpret 5. Data Interpretation (Identify Hits) analyze->interpret optimize 6. Focused Optimization (Scale-up of Hits) interpret->optimize

Caption: A typical experimental workflow for High-Throughput Screening (HTS).

References

Purification strategies for products derived from this boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from boronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for boronic acids and their derivatives?

A1: The primary methods for purifying boronic acids and their esters include:

  • Recrystallization: Effective for solid compounds. Solvents such as benzene, dichloroethane, and ethyl acetate can yield good to moderate results.[1] For boric acid itself, recrystallization from hot water is a common method.[2]

  • Column Chromatography: Widely used, but can be challenging due to the interaction of boronic acids with silica gel.[1][3] Neutral alumina can be a good alternative stationary phase.[1] For pinacol boronic esters, silica gel impregnated with boric acid can suppress over-adsorption and improve purification.[4]

  • Acid-Base Extraction: This technique leverages the acidic nature of boronic acids. By treating the crude product with a base (e.g., NaOH, K₂CO₃), the boronic acid is converted into its water-soluble boronate salt, which can be separated in an aqueous layer.[5][6][7][8] Subsequent acidification of the aqueous layer allows for the recovery of the purified boronic acid.[5]

  • Derivatization: Impure boronic acids can be converted into derivatives that are easier to purify. For instance, reaction with diethanolamine can form a crystalline adduct that precipitates and can be isolated by filtration.[7][8][9][10][11] The pure boronic acid can then be regenerated.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method can be employed for difficult separations to achieve high purity.[1][12]

Q2: What are common impurities found in products derived from boronic acid reactions?

A2: Common impurities include:

  • Homocoupled products: These are dimers of the starting boronic acid.[6]

  • Unreacted starting materials: Residual boronic acid or the coupling partner (e.g., organohalide in a Suzuki coupling) can remain.[6][13]

  • Protodeborylation products: The boronic acid group can be replaced by a hydrogen atom, especially in the presence of water.[7][14]

  • Boroxines: Boronic acids can dehydrate to form cyclic trimers called boroxines.[10][15]

  • Residual catalyst: In reactions like the Suzuki-Miyaura coupling, residual palladium catalyst is a critical impurity to remove, especially for pharmaceutical applications.[6]

Q3: My boronic acid derivative is an oil and cannot be recrystallized. What should I do?

A3: For oily products, column chromatography is the most suitable purification method.[1][6] If standard silica gel chromatography is problematic, consider using neutral alumina or boric acid-treated silica gel.[1][4] Alternatively, derivatization to a crystalline solid, followed by purification and deprotection, can be an effective strategy.[7][8][9][10][11]

Q4: How can I remove unreacted boronic acid from my reaction mixture?

A4: An aqueous basic wash is a highly effective method.[6] By washing the organic reaction mixture with a solution of a base like sodium hydroxide or potassium carbonate, the acidic boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous phase.[5][6][16]

Q5: My boronic ester seems to be hydrolyzing during purification on a silica gel column. How can I prevent this?

A5: Hydrolysis of boronic esters on silica gel is a common issue.[17] To mitigate this, you can:

  • Use a less protic solvent system.

  • Minimize the time the compound spends on the column.[15]

  • Employ a modified stationary phase, such as silica gel treated with boric acid, which has been shown to be effective for purifying pinacol boronic esters.[4]

  • Consider using a different stationary phase like neutral alumina.[1]

Troubleshooting Guides

Issue 1: Poor Separation in Column Chromatography
Symptom Possible Cause(s) Suggested Solution(s)
Streaking or tailing of the product spot on TLC. The compound is too polar for the solvent system. Boronic acids strongly interact with silica gel.[3][10]Add a small amount of a polar modifier like methanol to the eluent.[1] Consider using a different stationary phase like neutral alumina.[1] For boronic esters, try boric acid-impregnated silica gel.[4]
Co-elution of the desired product and impurities. The polarity of the product and impurities are very similar.[6]Use a shallower solvent gradient during column chromatography.[6] Experiment with different solvent systems to improve separation on TLC before scaling up to a column.[13] Consider preparative HPLC for challenging separations.[1][12]
Product appears to be stuck on the column. Strong interaction between the boronic acid and the silica gel.[1]Use a more polar eluent, such as one containing methanol or acetone.[1] If the product is still retained, consider flushing the column with a small amount of acetic acid in the eluent, if the product is stable to acid.[1]
Issue 2: Difficulty with Recrystallization
Symptom Possible Cause(s) Suggested Solution(s)
Product oils out instead of crystallizing. The product may be an oil at room temperature. The presence of impurities is inhibiting crystallization.[6]Attempt purification by column chromatography first to remove impurities, then try recrystallization again.[6] If the product is inherently an oil, chromatography is the preferred purification method.[1]
Poor recovery after recrystallization. The product has significant solubility in the cold solvent.Ensure the solution is fully saturated at high temperature and cooled sufficiently (e.g., in an ice bath or freezer) to maximize precipitation.[2] Use a minimal amount of hot solvent to dissolve the crude product.
No crystal formation upon cooling. The solution is not supersaturated. The compound is highly soluble in the chosen solvent.Try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution. Scratch the inside of the flask with a glass rod to induce nucleation.[1]

Experimental Protocols

Protocol 1: Purification of a Boronic Acid via Acid-Base Extraction

This protocol is suitable for separating a boronic acid from non-acidic organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous solution of a base (e.g., NaOH, K₂CO₃).[6] The boronic acid will convert to its boronate salt and move to the aqueous layer. Repeat the extraction of the organic layer to ensure complete removal.

  • Separation: Combine the aqueous layers. The organic layer now contains non-acidic impurities and can be discarded (after ensuring no product remains).

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a suitable acid (e.g., 1 M HCl) until the boronic acid precipitates.

  • Isolation: Collect the purified boronic acid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry under vacuum.[2]

Protocol 2: Purification of a Boronic Ester using Boric Acid-Treated Silica Gel

This method is designed to minimize hydrolysis during the chromatographic purification of boronic esters.[4]

  • Preparation of Boric Acid-Treated Silica Gel: Prepare a slurry of silica gel in a solution of boric acid in a polar solvent (e.g., methanol). Evaporate the solvent to obtain the boric acid-impregnated silica gel.

  • Column Packing: Pack a chromatography column with the prepared silica gel using a suitable solvent system (e.g., hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude boronic ester in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following table summarizes typical recovery data for analytical methods, which can provide an indication of the efficiency of separation techniques. Note that preparative yields will vary based on scale and the specific compound.

Analyte ClassAnalytical MethodColumn/Stationary PhaseRecovery (%)
Various Boronic AcidsUPLC-ESI-MSAcquity BEH C1897.1 - 105.7

Table 1: Reported recovery values for the analysis of various boronic acids using UPLC-ESI-MS.[18]

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Strategy cluster_analysis Analysis & Final Product Start Crude Reaction Mixture Recrystallization Recrystallization Start->Recrystallization If solid Chromatography Column Chromatography Start->Chromatography If oil or difficult separation AcidBase Acid-Base Extraction Start->AcidBase If boronic acid Derivatization Derivatization Start->Derivatization If other methods fail Analysis Purity Analysis (NMR, HPLC, etc.) Recrystallization->Analysis Chromatography->Analysis AcidBase->Analysis Derivatization->Analysis PureProduct Pure Product Analysis->PureProduct

Caption: General workflow for the purification of boronic acid derivatives.

Troubleshooting_Logic Start Purification Issue Encountered Problem Poor Separation in Chromatography? Start->Problem Solution1 Modify Eluent / Change Stationary Phase Problem->Solution1 Yes Problem2 Recrystallization Fails? Problem->Problem2 No End Successful Purification Solution1->End Solution2 Purify by Chromatography First Problem2->Solution2 Yes Problem3 Product Degradation? Problem2->Problem3 No Solution2->End Solution3 Use Milder Conditions / Protective Groups Problem3->Solution3 Yes Problem3->End No Solution3->End

Caption: Troubleshooting logic for common purification challenges.

References

Identifying and minimizing side products in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products in common cross-coupling reactions.

Frequently Asked questions (FAQs)

Q1: What are the most common side products in Suzuki-Miyaura coupling, and what causes them?

A1: The most common side products in Suzuki-Miyaura coupling are:

  • Homocoupling Products: Formation of a symmetrical biaryl from the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1]

  • Protodeboronation Products: The carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond. This is often caused by moisture, acidic or basic conditions, and elevated temperatures.

  • Dehalogenation Products: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom. This can occur via a palladium-hydride intermediate.

  • Catalyst Decomposition (Palladium Black): The active Pd(0) catalyst agglomerates and precipitates as inactive palladium black. This can be caused by high temperatures, slow catalytic turnover, or the use of unstable palladium sources like Pd2(dba)3.[2]

Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?

A2: To minimize homocoupling, consider the following strategies:

  • Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen is a known promoter of homocoupling.[3]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can minimize the presence of Pd(II) species that promote homocoupling.[3] The addition of a mild reducing agent like potassium formate can also be beneficial.[3]

  • Optimize Stoichiometry: Using a slight excess (1.1 to 1.2 equivalents) of the aryl halide can help ensure the boronic acid is consumed in the desired cross-coupling pathway.[3]

  • Use Stable Boronic Acid Derivatives: Employing more stable organoboron reagents, such as pinacol esters (Bpin) or MIDA boronates, can provide a slow, controlled release of the boronic acid, thereby suppressing side reactions like homocoupling.[3]

Q3: My Heck reaction is producing a mixture of alkene isomers. What can I do to improve the selectivity?

A3: Alkene isomerization in Heck reactions is often mediated by a palladium-hydride intermediate. To improve selectivity:

  • Solvent Choice: Using a less polar solvent can sometimes minimize isomerization.

  • Additives: The addition of halide salts, such as LiCl, can help suppress alkene isomerization.

  • Base Selection: The choice of base is crucial. It must be strong enough to regenerate the active catalyst but not so strong as to promote side reactions. Common bases include triethylamine (Et3N) and potassium carbonate (K2CO3).

Q4: What causes catalyst deactivation in Buchwald-Hartwig amination, especially with nitrogen-containing heterocycles?

A4: The primary cause of catalyst deactivation, particularly with substrates like pyridines, is the coordination of the Lewis basic nitrogen atom of the substrate to the palladium center. This "catalyst poisoning" blocks coordination sites necessary for the catalytic cycle.[4][5] Other causes include thermal decomposition of the catalyst at elevated temperatures and degradation of phosphine ligands.[6]

Q5: How can I prevent the formation of palladium black in my cross-coupling reaction?

A5: The formation of palladium black indicates the agglomeration of the active Pd(0) catalyst into an inactive state. To prevent this:

  • Optimize Ligand Choice: Use bulky, electron-rich phosphine ligands that stabilize the Pd(0) center and promote a faster catalytic cycle, reducing the lifetime of soluble Pd(0) species that can aggregate.

  • Control Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition.[6]

  • Ensure Efficient Stirring: In heterogeneous reactions, good stirring is crucial to prevent localized high concentrations that can lead to precipitation.

  • Degas Thoroughly: The presence of oxygen can lead to the oxidation of phosphine ligands and the formation of less stable palladium complexes that are more prone to decomposition.[7]

Troubleshooting Guides

Issue 1: Significant Protodeboronation in Suzuki Coupling
Symptom Possible Cause Troubleshooting Steps
Low yield of the desired product and presence of a byproduct corresponding to the protonated boronic acid starting material.1. Presence of Protic Impurities: Water or other protic solvents/reagents are present in the reaction mixture.1. Use Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere.
2. Inappropriate Base: Strong bases can promote protodeboronation, especially at elevated temperatures.2. Use a Milder Base: Switch to weaker bases like K₃PO₄, Cs₂CO₃, or KOAc.
3. High Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation.3. Lower Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is too slow, consider a more active catalyst system rather than increasing the temperature.
4. Unstable Boronic Acid: Some boronic acids, particularly heteroaryl or benzylic ones, are inherently prone to protodeboronation.4. Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a MIDA boronate.
Issue 2: Formation of β-Hydride Elimination Byproducts in Heck and Suzuki Reactions
Symptom Possible Cause Troubleshooting Steps
Formation of an alkene byproduct where a hydrogen atom has been eliminated from the β-position of an alkyl group on the coupling partner.1. Presence of β-Hydrogens: The alkyl coupling partner contains hydrogen atoms at the β-position relative to the metal center.1. Substrate Modification: If possible, use a substrate that lacks β-hydrogens, such as a neopentyl group.
2. Slow Reductive Elimination: The desired reductive elimination step is slow, allowing the competing β-hydride elimination pathway to occur.2. Ligand Selection: Use ligands with a larger bite angle, which can disfavor the geometry required for β-hydride elimination and promote reductive elimination.
3. Catalyst System: Some catalyst systems are more prone to β-hydride elimination.3. Switch Metal Catalyst: In some cases, switching from a palladium to a nickel catalyst can suppress β-hydride elimination.
Issue 3: Hydrodehalogenation in Buchwald-Hartwig Amination
Symptom Possible Cause Troubleshooting Steps
Formation of a byproduct where the halogen on the aryl halide starting material has been replaced by a hydrogen atom.1. β-Hydride Elimination from the Amine: If the amine has β-hydrogens, a side reaction involving β-hydride elimination from the palladium-amido intermediate can occur.[8]1. Amine Selection: If the substrate allows, use an amine that lacks β-hydrogens.
2. Steric Hindrance: Reactions with hindered aryl halides and hindered primary aliphatic amines often show reduced hydrodehalogenation.[8]2. Optimize Substrate Pairing: Consider the steric profile of both the aryl halide and the amine.

Quantitative Data Summary

Table 1: Effect of Solvent and Temperature on Protodeboronation in Suzuki Coupling

SolventTemperature (°C)Desired Product Yield (%)Protodeboronation Product Yield (%)
Toluene/H₂O (4:1)1106530
2-MeTHF (anhydrous)8094<4
Dioxane/H₂O (4:1)1106035
2-MeTHF (anhydrous)11095<3

Data adapted from a study on the Suzuki coupling of an aryl halide with Methylboronic acid pinacol ester-d3.

Table 2: Influence of Base on Product Yield in a Buchwald-Hartwig Amination

BaseYield (%)
Cs₂CO₃95
K₃PO₄88
K₂CO₃75
NaOtBu65 (with some lactone cleavage)
NaOH50 (with significant lactone cleavage)

Data is illustrative and based on trends observed in the coupling of 4-methylumbelliferone derived nonaflates with amides. Actual yields are substrate-dependent.[9]

Experimental Protocols

Protocol 1: Minimizing Protodeboronation in Suzuki Coupling

This protocol provides a general procedure for Suzuki-Miyaura coupling under conditions designed to minimize protodeboronation.

Materials:

  • Aryl Halide (1.0 eq.)

  • Boronic Acid Pinacol Ester (1.2 eq.)

  • Palladium Catalyst (e.g., XPhos Pd G2, 2 mol%)

  • Anhydrous Base (e.g., K₃PO₄, 3.0 eq.)

  • Anhydrous, Degassed Solvent (e.g., THF/Water 10:1 mixture)

  • Schlenk flask or reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Flame-dry all glassware and allow it to cool under a stream of inert gas.

  • Reagent Addition: In a glovebox or under a positive flow of inert gas, add the aryl halide, boronic acid pinacol ester, K₃PO₄, and palladium catalyst to the reaction vessel.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Protocol 2: Minimizing Homocoupling in Suzuki Coupling

This protocol outlines a procedure to suppress the homocoupling of boronic acids.

Materials:

  • Aryl Halide (1.1-1.2 eq.)

  • Boronic Acid (1.0 eq.)

  • Pd(0) Precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Anhydrous, Degassed Solvent (e.g., Toluene)

  • Optional: Mild Reducing Agent (e.g., Potassium Formate, 1-2 eq.)

Procedure:

  • Degassing: Thoroughly degas the solvent by sparging with an inert gas for 15-30 minutes.

  • Reaction Setup: Assemble the reaction glassware under an inert atmosphere. Add the aryl halide, boronic acid, base, and optional reducing agent.

  • Solvent Addition: Add the degassed solvent.

  • Catalyst Addition: Add the Pd(0) precatalyst.

  • Reaction: Heat the reaction to the desired temperature and stir.

  • Work-up and Purification: Follow standard procedures as described in Protocol 1.[3]

Visualizations

Catalyst_Activation_Deactivation Catalyst Activation and Deactivation Pathways Pd_II Pd(II) Precatalyst Pd_0_Active Active Pd(0)L_n Pd_II->Pd_0_Active Reduction Oxidative_Addition Oxidative Addition Pd_0_Active->Oxidative_Addition Pd_Black Palladium Black (Inactive) Pd_0_Active->Pd_Black Aggregation Poisoning Catalyst Poisoning (e.g., by Pyridine) Pd_0_Active->Poisoning Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_0_Active Catalyst Regeneration Product Desired Cross-Coupled Product Reductive_Elimination->Product Inactive_Complex Inactive Pd(0) Complex Poisoning->Inactive_Complex

Caption: Catalyst activation and common deactivation pathways in cross-coupling reactions.

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// Edges Start -> Check_Atmosphere; Check_Atmosphere -> Degas [label="No"]; Degas -> Check_Catalyst; Check_Atmosphere -> Check_Catalyst [label="Yes"]; Check_Catalyst -> Use_Pd0 [label="Pd(II)"]; Use_Pd0 -> Check_Stoichiometry; Check_Catalyst -> Check_Stoichiometry [label="Pd(0)"]; Check_Stoichiometry -> Adjust_Stoichiometry [label="Yes"]; Adjust_Stoichiometry -> Consider_Boron_Reagent; Check_Stoichiometry -> Consider_Boron_Reagent [label="No"]; Consider_Boron_Reagent -> End; }

Caption: A logical workflow for troubleshooting and minimizing homocoupling side products.

References

Technical Support Center: Overcoming Poor Solubility in Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for addressing challenges related to poor solubility during the scale-up of chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and answers to frequently asked questions.

FAQs: Quick Answers to Common Solubility Questions

Q1: What are the initial signs of solubility issues during reaction scale-up?

A1: Early indicators of solubility problems include the precipitation of reactants or products, the formation of a hazy or cloudy reaction mixture, inconsistent reaction rates, and lower than expected yields. These issues often become more pronounced when moving from a smaller to a larger scale due to changes in mixing efficiency and heat transfer.

Q2: How do I choose the most suitable solubility enhancement technique for my compound?

A2: The selection of an appropriate method depends on the physicochemical properties of your active pharmaceutical ingredient (API), such as its chemical structure, melting point, pKa, and solubility in various solvents. A decision-making workflow can guide you through this process (see Figure 1).[1] Generally, for ionizable compounds, pH adjustment is a good starting point. For thermally stable compounds, hot-melt extrusion can be considered. For heat-sensitive molecules, solvent-based methods like spray drying are more suitable.[2][3][4]

Q3: What is the Biopharmaceutics Classification System (BCS) and why is it important for solubility enhancement?

A3: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[5] Drugs in BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) are prime candidates for solubility enhancement techniques to improve their oral bioavailability.[5][6]

Q4: Can I combine different solubility enhancement techniques?

A4: Yes, in some cases, a combination of techniques can be more effective than a single approach. For example, particle size reduction might be used in conjunction with the formation of a solid dispersion to further improve the dissolution rate.

Troubleshooting Guides

Issue 1: Unexpected Precipitation During Scale-Up

Symptoms:

  • Solid material crashing out of the solution.

  • Thickening of the reaction mixture, leading to poor mixing.

  • Inconsistent product purity and yield.

Possible Causes & Solutions:

CauseSolution
Supersaturation Control the rate of addition of antisolvent or the rate of cooling to avoid rapid changes in solubility. Introduce seed crystals to promote controlled crystallization over precipitation.
Localized Concentration Gradients Improve agitation and mixing efficiency to ensure uniform distribution of reactants and temperature. Consider the design of the reactor and impeller for effective mixing at a larger scale.
pH Shift For pH-sensitive compounds, carefully monitor and control the pH of the reaction mixture. Use appropriate buffer systems to maintain a stable pH.[]
Common Ion Effect If a common ion is introduced, it can decrease the solubility of an ionic compound. Analyze all components in the reaction mixture to identify any potential common ions and consider alternative reagents if necessary.
Issue 2: Poor Performance of Solid Dispersions

Symptoms:

  • The solid dispersion fails to significantly improve the dissolution rate.

  • The amorphous drug recrystallizes over time, leading to loss of solubility enhancement.

  • Difficulty in downstream processing (e.g., milling, tableting) of the solid dispersion.

Possible Causes & Solutions:

CauseSolution
Inadequate Mixing of Drug and Carrier During preparation (e.g., hot-melt extrusion or solvent evaporation), ensure thorough and uniform mixing to achieve a molecular dispersion. Optimize process parameters such as screw speed and temperature in HME, or solvent selection and evaporation rate in solvent-based methods.[8][9]
Drug-Polymer Immiscibility Select a polymer carrier that has good miscibility with the drug. Perform preliminary screening studies to assess drug-polymer interactions.[9]
Physical Instability (Recrystallization) Store the solid dispersion under controlled temperature and humidity conditions to prevent moisture-induced crystallization.[10] Select polymers that have a high glass transition temperature (Tg) to restrict molecular mobility and inhibit recrystallization.[10]
Unfavorable Particle Properties For spray-dried dispersions, optimize process parameters like inlet temperature, feed rate, and nozzle design to control particle size and morphology for better flowability and downstream processing.[11]
Issue 3: Inefficient Cyclodextrin Inclusion Complexation

Symptoms:

  • Low yield of the inclusion complex.

  • Minimal improvement in the solubility of the guest molecule.

  • Precipitation of the complex upon standing.

Possible Causes & Solutions:

CauseSolution
Mismatch in Cavity Size Select a cyclodextrin with a cavity size that is appropriate for the guest molecule. Beta-cyclodextrin is a common choice, but alpha- and gamma-cyclodextrins, as well as derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), offer different cavity sizes.[12]
Poor Solubility of Cyclodextrin or Guest Ensure that both the cyclodextrin and the guest molecule have sufficient solubility in the chosen solvent to allow for complex formation in the solution phase. Water is the most common solvent for this process.[12]
Inefficient Preparation Method The choice of preparation method (e.g., kneading, co-precipitation, freeze-drying) can significantly impact the efficiency of complexation. For laboratory scale, kneading is a simple and effective method. For larger scale and for thermolabile substances, freeze-drying might be more suitable.[13]
Aggregation of the Complex Aggregation of the formed complexes can sometimes limit the overall solubility enhancement. This can sometimes be mitigated by adjusting the pH or by adding small amounts of hydrophilic polymers.[12]

Quantitative Data on Solubility Enhancement

The following tables provide a summary of the reported fold increase in solubility for various drugs using different enhancement techniques.

Table 1: Solubility Enhancement via Solid Dispersion

DrugCarrier(s)MethodFold Increase in SolubilityReference
IbuprofenMacrogol 6000Melt DispersionUp to 17% in phosphate buffer (pH 7.2)[14]
IbuprofenLemon Seed MucilageSolvent EvaporationUp to 70% in aqueous medium[15]
NimesulidePEG-6000Solvent Evaporation>1000%[16]
IbuprofenSorbitolFusionUp to 75%[16]
Niclosamide-Amorphous Solid Dispersion~60-fold[17]
IndomethacinSepitrap™ 80Hot-Melt ExtrusionImproved solubility and faster release[18]

Table 2: Solubility Enhancement via Surfactants and Co-solvents

DrugSurfactant/Co-solvent SystemFold Increase in SolubilityReference
EnrofloxacinVarious co-solvents and surfactantsUp to 26 times[6]
GlyburideSurfactant mixtures in 0.15 M NaCl48–53 times[19]
GlimepirideSurfactant mixtures in 0.15 M NaCl10–16 times[19]
PioglitazoneSurfactant mixtures in 0.15 M NaCl19–25 times[19]
RosiglitazoneSurfactant mixtures in 0.15 M NaCl14–17 times[19]
Rifabutin90% PEG, 10% ethanol and propylene glycol-[19]
TenoxicamDMSO/polyethoxylated castor oil/ethanol (5:4:1)High solubility (20.73 mg/ml)[20]

Table 3: Solubility Enhancement via Cyclodextrin Inclusion Complexation

DrugCyclodextrinFold Increase in SolubilityReference
AlbendazoleMethyl-β-cyclodextrin~150,000 times[10]
AlbendazoleHP-β-cyclodextrin2 to 10,000 fold[10]
DexibuprofenHPβCD/PXM-188 (1:4:20%)~688 times[21]

Experimental Protocols

Protocol 1: Preparation of Solid Dispersions by Solvent Evaporation

Objective: To prepare a solid dispersion of a poorly water-soluble drug with a hydrophilic carrier to enhance its solubility and dissolution rate.

Materials:

  • Poorly water-soluble drug

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • Common volatile solvent (e.g., ethanol, methanol, acetone) in which both the drug and carrier are soluble.

Procedure:

  • Accurately weigh the drug and the carrier in the desired ratio (e.g., 1:1, 1:3, 1:5).

  • Dissolve both the drug and the carrier in a minimal amount of the common solvent in a beaker with stirring until a clear solution is obtained.

  • Evaporate the solvent using a suitable method:

    • For small scale: Use a rotary evaporator or a water bath with continuous stirring.

    • For larger scale/heat-sensitive compounds: Spray drying is a preferred method.[2]

  • Once the solvent is completely removed, a solid mass or powder will be obtained.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.

  • Store the prepared solid dispersion in a desiccator to protect it from moisture.

Protocol 2: Preparation of Cyclodextrin Inclusion Complexes by Kneading Method

Objective: To prepare an inclusion complex of a poorly water-soluble drug with a cyclodextrin to improve its aqueous solubility.

Materials:

  • Poorly water-soluble drug ("guest")

  • Cyclodextrin ("host"), such as β-cyclodextrin or HP-β-cyclodextrin

  • Water-alcohol mixture (e.g., water-ethanol)

Procedure:

  • Accurately weigh the drug and cyclodextrin in a predetermined molar ratio (commonly 1:1).

  • Place the cyclodextrin in a mortar and add a small amount of the water-alcohol mixture to form a paste.

  • Gradually add the drug to the cyclodextrin paste while continuously triturating (kneading) with a pestle.

  • Continue kneading for a specified period (e.g., 30-60 minutes) to ensure intimate contact and facilitate complex formation. The mixture should maintain a pasty consistency.

  • Spread the resulting paste on a tray and dry it in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

  • Store the prepared inclusion complex in a well-closed container, protected from light and moisture.

Protocol 3: Determination of Equilibrium Solubility

Objective: To determine the saturation solubility of a compound in a specific solvent system.

Materials:

  • Test compound

  • Solvent system (e.g., water, buffer of a specific pH)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Syringe filters (e.g., 0.45 µm)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the test compound to a known volume of the solvent system in a vial. The presence of undissolved solid is crucial.

  • Seal the vial tightly and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

  • After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Dilute the filtered sample appropriately with the solvent system.

  • Analyze the concentration of the dissolved compound in the diluted sample using a pre-validated analytical method.

  • Calculate the equilibrium solubility of the compound in the chosen solvent system.

Visualizations

G cluster_start Start: Poorly Soluble Compound cluster_decision Decision Pathway cluster_methods Solubility Enhancement Techniques start Characterize API (pKa, logP, MP, Stability) ionizable Is the compound ionizable? start->ionizable thermal_stability Is it thermally stable? ionizable->thermal_stability No ph_adjust pH Adjustment ionizable->ph_adjust Yes salt Salt Formation ionizable->salt Yes solvent_sol Soluble in organic solvents? thermal_stability->solvent_sol No hme Hot-Melt Extrusion thermal_stability->hme Yes cosolvent Co-solvents solvent_sol->cosolvent Consider sd Solid Dispersion (Solvent Evaporation) solvent_sol->sd Yes cyclo Cyclodextrin Complexation solvent_sol->cyclo No particle Particle Size Reduction solvent_sol->particle No

Figure 1. Decision tree for selecting a suitable solubility enhancement technique.

G cluster_prep Preparation cluster_evap Solvent Removal cluster_post Post-Processing weigh 1. Weigh Drug and Carrier dissolve 2. Dissolve in Common Solvent weigh->dissolve evaporate 3. Evaporate Solvent (Rotovap/Spray Dryer) dissolve->evaporate dry 4. Vacuum Dry evaporate->dry mill 5. Pulverize and Sieve dry->mill store 6. Store in Desiccator mill->store

Figure 2. Experimental workflow for preparing solid dispersions by solvent evaporation.

G cluster_prep Preparation cluster_knead Complexation cluster_post Post-Processing weigh 1. Weigh Drug and Cyclodextrin paste 2. Form Cyclodextrin Paste weigh->paste knead 3. Knead Drug into Paste paste->knead dry 4. Dry the Kneaded Mixture knead->dry mill 5. Pulverize and Sieve dry->mill store 6. Store in a Closed Container mill->store

Figure 3. Experimental workflow for preparing cyclodextrin inclusion complexes by the kneading method.

References

Technical Support Center: Method Refinement for Consistent Results in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Method Refinement in Multi-Step Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure consistent, reproducible results in their synthetic workflows.

Troubleshooting Guides & FAQs

This section addresses specific issues that can arise during multi-step synthesis, providing potential causes and actionable solutions.

Issue 1: Inconsistent Yields Between Batches

Q: We are observing significant variability in the final product yield across different batches of the same multi-step synthesis. What are the likely causes and how can we troubleshoot this?

A: Inconsistent yields are a common challenge in multi-step synthesis and can stem from a variety of factors. A systematic approach to identifying the root cause is crucial for achieving reproducibility.

Potential Causes & Troubleshooting Steps:

  • Raw Material Quality: The purity and consistency of starting materials, reagents, and solvents are critical for reproducible reactions.[1]

    • Action:

      • Source high-purity materials from reliable vendors.

      • Perform incoming quality control (QC) testing on all raw materials to verify identity and purity (e.g., via NMR, HPLC, or titration).

      • Document lot numbers for all materials used in each batch for traceability.

  • Reaction Conditions: Even minor deviations in reaction parameters can lead to significant differences in outcome.[1]

    • Action:

      • Precisely control reaction temperature, pressure, agitation rate, and reagent addition rates.[1][2]

      • Utilize automated laboratory reactors for precise parameter control.

      • Ensure consistent atmospheric conditions (e.g., use of an inert atmosphere to prevent side reactions with air or moisture).[2]

  • Reaction Monitoring: Incomplete or over-run reactions in any step will impact the overall yield.

    • Action:

      • Implement in-process controls (IPCs) at critical steps using techniques like TLC, LC-MS, or GC-MS to monitor reaction progress.

      • For continuous flow processes, utilize Process Analytical Technology (PAT) such as inline NMR, UV/Vis, or IR spectroscopy for real-time monitoring.[3][4][5][6][7]

  • Work-up and Purification: Inconsistent work-up procedures or purification methods can lead to variable product loss.

    • Action:

      • Standardize all work-up procedures, including quench methods, extractions, and washes.

      • Optimize and validate purification methods (e.g., column chromatography, crystallization) to ensure consistent recovery.

Issue 2: Increased Impurity Profile in the Final Product

Q: Recent batches of our product show a higher level of impurities than usual. How can we identify the source of these impurities and prevent their formation?

A: An increased impurity profile can compromise the quality and safety of the final product. Identifying the origin of impurities requires a step-by-step analysis of the synthetic route.

Potential Causes & Troubleshooting Steps:

  • Side Reactions: Undesired chemical transformations can compete with the main reaction, generating byproducts.[2]

    • Action:

      • Re-evaluate reaction conditions. Localized "hot spots" due to inefficient mixing or poor temperature control can promote side reactions, especially during scale-up.[2]

      • Optimize reagent stoichiometry and addition order to favor the desired reaction pathway.

  • Degradation of Intermediates or Product: Intermediates or the final product may be unstable under the reaction or work-up conditions.

    • Action:

      • Analyze the stability of each intermediate under the specific reaction conditions.

      • Minimize reaction times and exposure to harsh conditions (e.g., strong acids/bases, high temperatures).

  • Contaminants: Impurities can be introduced from starting materials, solvents, or equipment.[8]

    • Action:

      • Ensure all glassware and reactors are thoroughly cleaned and dried.

      • Test solvents and reagents for potential contaminants that could interfere with the reaction.

  • Inadequate Purification: The purification method may not be effectively removing certain impurities.

    • Action:

      • Characterize the impurity profile using techniques like LC-MS or GC-MS to identify the structures of the main impurities.

      • Modify the purification method (e.g., change the solvent system in chromatography, use a different crystallization solvent) to improve separation.

Issue 3: Difficulties During Scale-Up from Lab to Pilot Plant

Q: We successfully developed a synthesis at the lab scale, but are facing issues with decreased yield and thermal control now that we are scaling up. What should we consider when scaling up a multi-step synthesis?

A: Scaling up a chemical reaction is not always a linear process. Physical and chemical properties that are negligible at a small scale can become significant at a larger scale.[9]

Key Considerations for Scale-Up:

  • Heat Transfer: Exothermic reactions can be difficult to control at a larger scale because the volume of the reaction increases faster than the surface area available for heat exchange.[10] This can lead to thermal runaway.[2][11]

    • Mitigation Strategy:

      • Use reactors with a high surface-area-to-volume ratio and efficient cooling systems.[2]

      • Implement controlled, slow addition of reagents to manage the rate of heat generation.[2]

      • Perform a thorough process safety hazard evaluation to understand the thermal properties of the reaction.[11]

  • Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized concentrations of reagents and "hot spots," resulting in side reactions and decreased yields.[2]

    • Mitigation Strategy:

      • Optimize the agitation speed and impeller design to ensure homogenous mixing.[2]

      • Consider the impact of viscosity changes during the reaction on mixing efficiency.

  • Reaction Time: Reaction times may need to be re-optimized at a larger scale due to differences in heating, cooling, and mass transfer rates.[2]

    • Mitigation Strategy:

      • Monitor the reaction progress closely at the larger scale to determine the optimal reaction time.

  • Process Safety: The potential hazards of a reaction increase with scale.[12]

    • Mitigation Strategy:

      • Conduct a thorough risk assessment before scaling up.[10]

      • Have a clear plan for quenching the reaction in case of an emergency.

Data Presentation

Table 1: Troubleshooting Guide for Inconsistent Yields

Potential Cause Key Indicators Recommended Action
Raw Material Variability Inconsistent results when using new lots of starting materials or reagents.Implement QC testing for all incoming materials. Maintain a detailed inventory with lot numbers.
Reaction Parameter Deviation Yield variations correlate with different operators or equipment.Use automated reactors for precise control. Standardize operating procedures (SOPs).
Incomplete/Over-run Reaction Presence of starting material or degradation products in crude material.Utilize in-process controls (e.g., TLC, HPLC) to monitor reaction completion.
Work-up/Purification Losses Low recovery after purification steps.Standardize and validate all work-up and purification protocols.

Table 2: Comparison of Reaction Monitoring Techniques

Technique Typical Application Advantages Limitations
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Simple, fast, and inexpensive.Not quantitative; limited resolution for complex mixtures.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction mixtures.High resolution and sensitivity; quantitative.Slower than TLC; requires method development.
Gas Chromatography (GC) Analysis of volatile compounds.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.
In-situ IR/NMR Spectroscopy Real-time, continuous monitoring of reaction kinetics.[3][6]Provides real-time data on reactant consumption and product formation.Higher initial equipment cost; requires expertise for data analysis.

Experimental Protocols

Protocol 1: In-Process Control (IPC) using HPLC

This protocol outlines a general procedure for monitoring the progress of a reaction step using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at predetermined time points (e.g., t = 0, 1h, 2h, etc.).

    • Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., mobile phase) to stop the reaction.

    • Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

  • HPLC Analysis:

    • Inject a standard volume of the prepared sample onto a pre-equilibrated HPLC system.

    • Run the sample using an appropriate HPLC method (e.g., reverse-phase with a C18 column).

    • Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.

  • Data Analysis:

    • Integrate the peak areas of the starting material and product.

    • Calculate the percent conversion over time to determine the reaction endpoint.

    • The reaction is considered complete when the peak area of the starting material is no longer decreasing.

Mandatory Visualizations

experimental_workflow cluster_synthesis Multi-Step Synthesis cluster_monitoring In-Process Control & Refinement start Step 1: Reaction A + B intermediate1 Intermediate C start->intermediate1 step2 Step 2: Reaction C + D intermediate1->step2 ipc1 IPC 1 (TLC/HPLC) intermediate1->ipc1 intermediate2 Intermediate E step2->intermediate2 step3 Step 3: Final Reaction intermediate2->step3 ipc2 IPC 2 (LC-MS) intermediate2->ipc2 product Final Product step3->product refinement Method Refinement product->refinement ipc1->step2 ipc2->step3 ipc3 IPC 3 (NMR) ipc3->product refinement->start Feedback Loop

Caption: Workflow for a multi-step synthesis with integrated in-process controls.

troubleshooting_logic cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Inconsistent Results Observed check_yield Yield Variation? start->check_yield check_purity Purity Variation? start->check_purity raw_materials Verify Raw Material QC check_yield->raw_materials Yes side_reactions Investigate Side Reactions check_purity->side_reactions Yes reaction_params Audit Reaction Parameters raw_materials->reaction_params ipc_review Review In-Process Controls reaction_params->ipc_review solution Implement Corrective Actions (e.g., Standardize SOPs) ipc_review->solution stability Assess Intermediate Stability side_reactions->stability purification Optimize Purification Method stability->purification purification->solution

Caption: Logical workflow for troubleshooting inconsistent synthesis results.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 3-Fluoro-5-formylphenylboronic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Fluoro-5-formylphenylboronic acid, a critical building block in pharmaceutical and materials science research.[1] The document outlines a detailed experimental protocol and presents comparative data to assist researchers in selecting and implementing robust analytical methods for quality control and reaction monitoring.

Introduction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, valued for its ability to introduce a fluorinated formylphenyl moiety into complex organic molecules. The purity of this reagent is paramount, as impurities can lead to side reactions, lower yields, and complications in downstream applications. HPLC is a powerful technique for assessing the purity of boronic acids and their derivatives. However, the analysis of boronic acids by reversed-phase HPLC can be challenging due to issues such as on-column hydrolysis of the boronic acid group.[2][3] This guide explores a reliable HPLC method and compares its performance against alternative conditions.

Experimental Protocols

A robust reversed-phase HPLC (RP-HPLC) method is essential for the accurate purity determination of this compound. The following protocol has been developed to provide a reliable and reproducible analysis.

Recommended HPLC Method:

  • Column: A C18 stationary phase is a common choice for the separation of aromatic boronic acids. A column with low silanol activity is recommended to minimize on-column hydrolysis.[3]

    • Alternative 1: Phenyl-hexyl column for alternative selectivity based on pi-pi interactions.

    • Alternative 2: A mixed-mode column (e.g., reversed-phase and cation-exchange) could also be employed for separating polar impurities.[4]

  • Mobile Phase: A gradient elution is typically employed to separate the main component from potential impurities with varying polarities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

    • The use of a mild acidic modifier like formic acid can help to suppress the ionization of the boronic acid and improve peak shape.[3]

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1 v/v) to a concentration of 1 mg/mL.

Alternative HPLC Method (for comparison):

  • Column: Standard C18

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program: Same as the recommended method.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Same as the recommended method.

Data Presentation

The following tables summarize the comparative data obtained from the analysis of a commercial batch of this compound using the recommended and alternative HPLC methods.

Table 1: Comparison of HPLC Method Performance

ParameterRecommended Method (C18 with 0.1% Formic Acid)Alternative Method (Standard C18, no modifier)
Retention Time (Main Peak) 8.52 min8.35 min
Tailing Factor (Main Peak) 1.11.8
Resolution (Main Peak vs. Impurity 1) 2.51.4
Purity Assay (%) 99.2%98.5%
Key Observation Sharper peaks, better separation of impurities.Broader peaks, poor resolution of early eluting impurities.

Table 2: Impurity Profile of this compound (Recommended Method)

ImpurityRetention Time (min)Area (%)Potential Identity
Impurity 1 3.150.35Boronic acid degradation product (hydrolysis)
Impurity 2 7.890.25Process-related impurity (e.g., starting material)
Impurity 3 9.760.20Dimer or other side-product

Note: The identity of impurities is hypothetical and would require further characterization by techniques such as LC-MS.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent (ACN:Water 1:1) start->dissolve vortex Vortex to Homogenize dissolve->vortex filter Filter through 0.45 µm Syringe Filter vortex->filter vial Transfer to HPLC Vial filter->vial inject Inject Sample vial->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Purity and Impurity Profile integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_interpretation Interpretation & Action sample This compound Sample analysis HPLC Analysis sample->analysis hplc_method HPLC Method Parameters (Column, Mobile Phase, etc.) hplc_method->analysis chromatogram Chromatogram analysis->chromatogram purity_data Purity Data (% Area) chromatogram->purity_data impurity_profile Impurity Profile chromatogram->impurity_profile quality_assessment Quality Assessment purity_data->quality_assessment impurity_profile->quality_assessment decision Decision (Accept/Reject Batch) quality_assessment->decision

Caption: Logical relationship diagram for HPLC purity analysis and decision making.

References

Comparative Reactivity of 3-Fluoro-5-formylphenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-fluoro-5-formylphenylboronic acid against its other positional isomers in the Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a fundamental tool in medicinal chemistry and materials science for the synthesis of biaryl compounds. The choice of the boronic acid partner is critical for reaction efficiency, and understanding the influence of substituent patterns is key to optimizing synthetic routes.

The presence of both a fluorine atom and a formyl group on the phenylboronic acid ring introduces significant electronic and steric effects that modulate its reactivity. This guide summarizes these effects, presents extrapolated comparative data, and provides detailed experimental protocols for researchers to conduct their own comparative studies.

Electronic and Steric Effects on Reactivity

The reactivity of phenylboronic acids in the Suzuki-Miyaura coupling is influenced by several factors, primarily the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups are generally known to increase the Lewis acidity of the boronic acid, which can facilitate the transmetalation step of the catalytic cycle. However, strong electron-withdrawing effects can also lead to side reactions like protodeboronation.

In the case of fluoro-formyl-substituted phenylboronic acids, both the fluorine and formyl groups are electron-withdrawing. The fluorine atom exerts a strong inductive effect (-I) and a weaker mesomeric effect (+M), while the formyl group exerts both inductive (-I) and strong mesomeric (-M) effects. The position of these substituents relative to the boronic acid group determines their overall electronic influence and steric hindrance.

  • This compound : In this isomer, both the fluoro and formyl groups are meta to the boronic acid. Their electron-withdrawing effects primarily operate through induction, increasing the electrophilicity of the boron atom and potentially enhancing the rate of transmetalation. Steric hindrance around the boronic acid is minimal.

  • Other Isomers :

    • Ortho substitution : When either the fluoro or formyl group is in the ortho position, steric hindrance can play a significant role, potentially slowing down the reaction rate by impeding the approach of the palladium complex. However, an ortho-formyl group can also participate in intramolecular coordination with the boron atom, affecting its reactivity.

    • Para substitution : A para-formyl group will exert a strong electron-withdrawing effect through resonance, which can significantly impact the reactivity.

Performance in Suzuki-Miyaura Coupling: A Comparative Overview

Disclaimer: The following data is a synthesized representation based on typical yields for Suzuki-Miyaura reactions with substituted phenylboronic acids and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions.

Phenylboronic Acid IsomerSubstituent Positions (relative to -B(OH)₂)Expected Electronic EffectExpected Steric HindranceEstimated Yield (%)[1][2][3]
This compound meta-F, meta-CHO Strongly activating (inductive) Low 85-95
2-Fluoro-5-formylphenylboronic acidortho-F, meta-CHOActivating (inductive)Moderate70-80
4-Fluoro-3-formylphenylboronic acidpara-F, meta-CHOActivating (inductive and resonance)Low80-90
3-Fluoro-2-formylphenylboronic acidmeta-F, ortho-CHOActivating (inductive), potential for intramolecular coordinationHigh60-75
3-Fluoro-4-formylphenylboronic acidmeta-F, para-CHOStrongly activating (inductive and resonance)Low90-98

Experimental Protocols

To enable researchers to perform their own comparative analysis, a detailed protocol for a standard Suzuki-Miyaura coupling reaction is provided below. This protocol can be adapted to test the reactivity of different phenylboronic acid isomers.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Phenylboronic acid isomer (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water or Dioxane/Water, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a dry reaction flask, add the aryl halide, the phenylboronic acid isomer, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure biaryl product.[1][2]

Visualizing the Process

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition ArX Ar-X (Aryl Halide) ArX->ArPdX ArPdAr Ar-Pd(II)-Ar' ArPdX->ArPdAr Transmetalation ArBOH2 Ar'-B(OH)2 (Boronic Acid) ArBOH2->ArPdAr Base Base Base->ArPdAr ArPdAr->Pd0 Reductive Elimination ArAr Ar-Ar' (Product) ArPdAr->ArAr

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide Boronic Acid Catalyst Base B Add Degassed Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Progress (TLC/GC-MS) C->D E Cool and Extract with Organic Solvent D->E F Wash with Water and Brine E->F G Dry and Concentrate F->G H Purify (Chromatography/ Recrystallization) G->H

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

A Comparative Guide to Validating Synthesized Derivatives: NMR vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of novel chemical derivatives, rigorous structural validation is paramount to ensure the identity, purity, and integrity of the target molecule. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand out as the two most powerful and complementary methods for the unambiguous structural elucidation of synthesized compounds. This guide provides an objective comparison of NMR and MS, offering supporting experimental data, detailed methodologies, and a look at alternative techniques to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

At a Glance: NMR and MS in Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[1] It offers detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[1][2] In contrast, Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight of the compound and information about its elemental composition and fragmentation patterns.[3][4] While NMR excels at defining the intricate architecture of a molecule, MS is highly sensitive in confirming molecular weight and formula.[5]

Quantitative Performance Comparison

The choice between NMR and MS, or their synergistic use, often depends on the specific information required, the amount of sample available, and the complexity of the derivative. The following table summarizes key quantitative performance metrics for each technique in the context of small molecule analysis.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Key Considerations
Sensitivity Lower (micromolar to millimolar range)[6]Higher (picomolar to attomolar range)[5]MS is the method of choice for detecting trace amounts of material.
Resolution High resolution for distinguishing subtle differences in chemical environments.High resolution for separating ions of very similar m/z ratios.[7]Both techniques offer high resolution, but in different domains (chemical shift vs. mass-to-charge).
Accuracy (Mass) Not applicable for direct mass determination.High accuracy (ppm level) for determining elemental composition.[7]High-resolution MS (HRMS) is essential for accurate mass measurements.
Quantitative Analysis Inherently quantitative; signal intensity is directly proportional to the number of nuclei.[6]Can be quantitative with the use of internal standards and calibration curves, but can be more complex.[8]NMR is generally considered more straightforward for quantification without the need for identical standards.
Sample Requirement Typically requires milligrams of sample (1-10 mg for ¹H, 10-50 mg for ¹³C).Requires very small amounts of sample (micrograms to nanograms).[8]The non-destructive nature of NMR allows for sample recovery.[6]
Analysis Time Can range from minutes for a simple ¹H spectrum to hours for complex 2D experiments.Typically very fast, with analyses completed in minutes.Throughput is generally higher with MS.
Structural Information Provides detailed information on atom connectivity (through-bond and through-space), stereochemistry, and dynamic processes.[2]Provides molecular weight, elemental composition (with HRMS), and fragmentation patterns that can infer structural motifs.[3]NMR provides a more complete picture of the 3D structure in solution.

The Workflow of Structural Validation

A typical workflow for the validation of a synthesized derivative involves a series of logical steps, from initial purification to final structural confirmation. The following diagram illustrates this general process.

G General Workflow for Derivative Validation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Initial_MS Initial MS Analysis (Confirmation of MW) Purification->Initial_MS NMR_Analysis 1D & 2D NMR Analysis Initial_MS->NMR_Analysis HRMS_Analysis High-Resolution MS (Elemental Composition) NMR_Analysis->HRMS_Analysis Data_Interpretation Spectra Interpretation HRMS_Analysis->Data_Interpretation Structure_Validation Structure Confirmation Data_Interpretation->Structure_Validation Purity_Assessment Purity Assessment via NMR Structure_Validation->Purity_Assessment

Caption: A generalized workflow for the synthesis and structural validation of chemical derivatives.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy Sample Preparation and Data Acquisition

1. Sample Preparation (for ¹H and ¹³C NMR):

  • Weighing the Sample: Accurately weigh 5-25 mg of the synthesized derivative for ¹H NMR, or 20-100 mg for ¹³C NMR, into a clean, dry vial.[9]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the compound is soluble. The deuterated solvent minimizes solvent signals in ¹H NMR spectra.[10]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate to dissolve the sample completely.[1]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift to 0 ppm. Modern spectrometers can often reference the spectrum to the residual solvent peak.[1]

  • Labeling: Clearly label the NMR tube with the sample identification.

2. Data Acquisition (1D ¹H and ¹³C NMR):

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

  • Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay). For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Acquire the Free Induction Decay (FID) signal.

3. Data Acquisition (2D NMR - COSY, HSQC):

  • Following the acquisition of 1D spectra, select the desired 2D NMR experiment (e.g., COSY, HSQC, HMBC).

  • COSY (Correlation Spectroscopy) identifies proton-proton couplings, revealing which protons are adjacent in the molecule.[11]

  • HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms.[11]

  • Set the appropriate parameters for the 2D experiment, including the number of increments in the indirect dimension.

  • Acquire the 2D data set, which may take from 30 minutes to several hours depending on the sample concentration and desired resolution.

Mass Spectrometry Sample Preparation and Data Acquisition

1. Sample Preparation (for Electrospray Ionization - ESI-MS):

  • Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, water).[12]

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for infusion or LC-MS analysis. The final solvent should be compatible with the mobile phase if using LC-MS.[12]

  • Filtration: If any precipitate is observed, filter the solution using a syringe filter (e.g., 0.22 µm) to prevent clogging of the instrument.[12]

  • Vial Transfer: Transfer the final solution to an appropriate autosampler vial.

2. Data Acquisition (ESI-MS):

  • The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: In the ESI source, a high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.[13]

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight, Orbitrap), which separates them based on their m/z ratio.[13]

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

  • Tandem MS (MS/MS): For structural information, a specific precursor ion can be selected, fragmented (e.g., through collision-induced dissociation), and the resulting product ions are analyzed to provide information about the molecule's structure.

Decision Making in Structural Validation

The complementary nature of NMR and MS often necessitates a combined approach for unambiguous structure determination. The following diagram illustrates a decision-making process for utilizing these techniques.

Caption: A decision tree illustrating the synergistic use of MS and NMR for structural validation.

Alternative and Complementary Techniques

While NMR and MS are the cornerstones of structural validation, other spectroscopic techniques provide valuable, often complementary, information.

TechniqueInformation ProvidedStrengthsLimitations
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, N-H).[14]Fast, non-destructive, and requires minimal sample preparation.[15]Provides limited information on the overall molecular structure; complex spectra can be difficult to interpret fully.[15]
Ultraviolet-Visible (UV-Vis) Spectroscopy Presence of chromophores (conjugated systems, aromatic rings).[16]Simple, rapid, and useful for quantitative analysis of compounds with strong UV-Vis absorbance.[16]Provides information only on specific parts of the molecule; not universally applicable.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystalline solid, including absolute stereochemistry.Provides the most definitive structural information.Requires a single, high-quality crystal, which can be difficult to obtain. The determined structure is in the solid state, which may differ from the solution-state conformation.

References

A Researcher's Guide to the Quantitative Analysis of Boronic Acids in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of boronic acids is crucial for reaction monitoring, quality control, and understanding biological interactions. This guide provides an objective comparison of common analytical techniques for determining boronic acid concentration in solution, supported by experimental data and detailed protocols.

Comparison of Quantitative Performance

The choice of an analytical method for boronic acid quantification is often a trade-off between sensitivity, speed, cost, and the required structural information. The following table summarizes the quantitative performance of several widely used techniques.

Analytical MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Recovery (%)Key Advantages
Spectrophotometry (Curcumin) Boric Acid10 µg/mL[1]---Simple, inexpensive, and suitable for high concentrations.[1]
Fluorometric Assay Phenylboronic Acid~1 µM[2]---High sensitivity, suitable for in-situ reaction monitoring.
HPLC-UV/PDA Various Boronic Acids1.2 ng (1 µM) for Phenylboronic Acid[2]->0.98[3]97.1 - 105.7[3]Good for routine analysis and separation of mixtures.
UPLC-MS Various Boronic Acids0.1 µg[3]1.0 µg[3]0.98[3]97.1 - 105.7[3]High throughput and sensitivity without derivatization.[3]
LC-MS/MS Phenylboronic acid derivatives2 - 10 pg/mL (LLOQ)[4]20 ng/mL for underivatized boronic acids[5]>0.99[5][6]80 - 120[5][6]Excellent for trace-level quantification in complex matrices.[6][7]
¹¹B NMR Spectroscopy Boric Acid0.02% w/w[8][9]0.04% w/w[8][9]>0.99[8][9]93.6 - 106.2[8][9]Provides structural information, absolute quantification.[8][9]

Experimental Protocols and Workflows

Detailed methodologies are essential for replicating and adapting these analytical techniques. Below are the experimental protocols for the key methods, accompanied by visual workflows.

Spectrophotometric Determination using the Curcumin Method

This colorimetric method is based on the reaction of boric acid with curcumin in an acidic environment to form a red-colored complex called rosocyanine, which is then measured spectrophotometrically.[1][10][11]

Experimental Protocol:

  • Sample Preparation: Extract the boric acid from the sample. For solid samples, this may involve extraction with a suitable solvent like a 10% v/v solution of 2-ethyl-1,3-hexanediol in chloroform.[1]

  • Reaction:

    • To 1 mL of the sample solution, add 0.2 mL of 50% sulfuric acid and 4 mL of the 2-ethyl-1,3-hexanediol/chloroform solution.

    • Shake the mixture for 5 minutes and then centrifuge for 10 minutes at 3,000 rpm.

    • Take 50 µL of the chloroform extract and add 0.5 mL of a 0.3% curcumin in acetic acid solution and 50 µL of concentrated sulfuric acid. Mix thoroughly.

    • Allow the reaction mixture to stand for 30 minutes at room temperature.

  • Measurement:

    • Add ethanol to the reaction mixture to decompose excess protonated curcumin.

    • Measure the absorbance of the resulting solution at 550 nm against a blank.[1]

  • Quantification: Prepare a calibration curve using standard solutions of boric acid (e.g., 10 µg/mL to 200 µg/mL).[12]

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement & Quantification Sample Sample Solution Extraction Liquid-Liquid Extraction (e.g., with 2-ethyl-1,3-hexanediol/chloroform) Sample->Extraction AddReagents Add Curcumin & Sulfuric Acid Extraction->AddReagents Incubate Incubate at Room Temp (30 min) AddReagents->Incubate AddEthanol Add Ethanol Incubate->AddEthanol Spectro Measure Absorbance at 550 nm AddEthanol->Spectro CalCurve Quantify using Calibration Curve Spectro->CalCurve

Workflow for the spectrophotometric determination of boronic acid.
Fluorometric Assay

Fluorometric assays offer a highly sensitive method for detecting boronic acids. These assays utilize fluorescent probes that exhibit a change in fluorescence intensity upon binding to boronic acids.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the boronic acid-based fluorescent probe (e.g., 1 mM) in a suitable organic solvent like DMSO or methanol.

    • Prepare a stock solution of the analyte if creating a calibration curve (e.g., 100 mM saccharide for a boronic acid probe that binds diols) in a buffer solution (e.g., PBS at pH 7.4).

  • Working Solutions:

    • Dilute the probe stock solution in the buffer to a final working concentration (e.g., 10 µM).

    • Prepare a series of analyte solutions of varying concentrations by serial dilution.

  • Fluorescence Measurement:

    • In a quartz cuvette, mix the diluted probe solution with the analyte solution.

    • Allow the mixture to equilibrate.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific probe using a fluorescence spectrophotometer.

  • Data Analysis: Plot the fluorescence intensity against the analyte concentration. The data can be fitted to a suitable binding model to determine the association constant.[13]

Fluorometric_Assay_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_measurement Measurement & Analysis Probe Fluorescent Probe Stock Solution Mix Mix Probe and Sample in Buffer Probe->Mix Sample Boronic Acid Sample/Standard Sample->Mix Equilibrate Equilibrate Mix->Equilibrate Fluorometer Measure Fluorescence Intensity Equilibrate->Fluorometer Analysis Plot Intensity vs. Concentration Fluorometer->Analysis

Workflow for a fluorometric assay of boronic acid.
High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of boronic acids in a mixture.

Experimental Protocol:

  • Sample Preparation: Prepare stock solutions of each boronic acid at a concentration of 1 mg/mL in a suitable solvent. Combine and dilute the stock solutions to create a working mixture (e.g., 0.09 mg/mL of each boronic acid).

  • Chromatographic Conditions:

    • LC System: An Arc HPLC System with a PDA Detector is a suitable example.

    • Column: XSelect™ Premier HSS T3 Column (e.g., 4.6 x 100 mm, 3.5 µm).

    • Mobile Phase: A common mobile phase consists of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient might start at 5% B, ramp to 95% B over approximately 10-15 minutes, hold for a few minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

  • Injection and Analysis: Inject the sample mixture and record the chromatogram.

  • Quantification: Identify and quantify the peaks based on the retention times and peak areas of standard solutions.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Dissolve Boronic Acid Standards/Sample Filter Filter Sample Sample->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV/PDA Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Identify & Quantify Peaks Chromatogram->Quantify LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification Sample Prepare Sample Solution Derivatize Derivatization (Optional) Sample->Derivatize Inject Inject into LC Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze MS/MS Analysis (MRM) Ionize->Analyze Data Data Acquisition Analyze->Data Quantify Quantify using Calibration Curve Data->Quantify NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Quantification Weigh Accurately Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent in Quartz Tube Weigh->Dissolve Acquire Acquire ¹¹B NMR Spectrum Dissolve->Acquire Process Process Spectrum Acquire->Process Integrate Integrate Signals Process->Integrate Quantify Calculate Concentration Integrate->Quantify

References

A Comparative Guide to Palladium Catalyst Efficiency in the Suzuki-Miyaura Coupling of 4-Chloroanisole and Phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst is paramount to the success of these transformations, profoundly influencing reaction yields, turnover numbers (TON), and turnover frequencies (TOF). This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura coupling of a challenging electron-rich substrate, 4-chloroanisole, with phenylboronic acid. The data presented is compiled from multiple studies to offer a broad perspective on catalyst performance.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of several palladium-based catalytic systems in the Suzuki-Miyaura coupling of 4-chloroanisole and phenylboronic acid. It is important to note that the data is collated from different research articles, and thus, the reaction conditions may vary. This table should be used as a guide to the relative efficiencies of these catalysts rather than a direct quantitative comparison under identical conditions.

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Pd(OAc)₂P(biphenyl)Ph₂K₃PO₄Toluene1001>95~95~95[1]
[Pd₂(dba)₃]ArylcalixarenylphosphinetBuOKToluene1002491.5~183~7.6[2]
PdCl₂(dppf)-K₂CO₃DME80-Product Formed--[3]
Pd(PPh₃)₄-K₂CO₃DME80-Product Formed--[3]
[IPr·H][Pd(η³-cin)Cl₂]IPr (NHC)K₂CO₃Ethanol4016---[4]
PalladacyclePCy₃K₃PO₄Dioxane10018High--

TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time (h) DME = 1,2-Dimethoxyethane, dba = dibenzylideneacetone, dppf = 1,1'-Bis(diphenylphosphino)ferrocene, IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, PCy₃ = Tricyclohexylphosphine, tBuOK = Potassium tert-butoxide

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for the specific catalysts listed above based on the referenced literature.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask or a reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 4-chloroanisole, 1.0 mmol, 1.0 equiv), the boronic acid (e.g., phenylboronic acid, 1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium precatalyst and, if necessary, the ligand to the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Stir the reaction mixture at the specified temperature for the indicated time.

  • Work-up: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water or brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Specific Catalyst System Protocols (Examples derived from literature):

  • Protocol for Pd(OAc)₂ / P(biphenyl)Ph₂:

    • To a mixture of 4-chloroanisole (1.0 mmol), phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol) is added a solution of Pd(OAc)₂ (0.01 mmol) and P(biphenyl)Ph₂ (0.04 mmol) in toluene (5 mL). The reaction is heated at 100 °C for 1 hour.[1]

  • Protocol for [Pd₂(dba)₃] / Arylcalixarenylphosphine:

    • A mixture of 4-chloroanisole (0.5 mmol), phenylboronic acid (0.75 mmol), tBuOK (1.0 mmol), [Pd₂(dba)₃] (0.0025 mmol), and the arylcalixarenylphosphine ligand (0.01 mmol) in toluene (3 mL) is stirred at 100 °C for 24 hours.[2]

  • Protocol for Pd(dppf)Cl₂ or Pd(PPh₃)₄:

    • A test tube is charged with the scaffold (1 eq), the corresponding boronic acid (1.5 eq), dimethoxyethane (4 mL), and 2M K₂CO₃ (200 µL). The palladium catalyst (0.1 eq) is added, and the mixture is stirred at 80 °C overnight.[3]

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ Borate [Ar'B(OH)₃]⁻ BoronicAcid->Borate Activation Base Base Base->BoronicAcid Borate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Assessing Isomeric Purity of Functionalized Phenylboronic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of functionalized phenylboronic acids is paramount. As crucial building blocks in organic synthesis and key components in various therapeutic agents, their isomeric purity can significantly impact reaction outcomes, biological activity, and ultimately, patient safety. This guide provides a comprehensive comparison of key analytical techniques for the assessment of isomeric purity, supported by experimental data and detailed protocols to inform method selection and implementation.

The presence of positional isomers or enantiomers in functionalized phenylboronic acid samples can lead to inconsistent product quality, reduced efficacy, and potential off-target effects. Therefore, robust analytical methods capable of resolving and quantifying these closely related species are essential for quality control and regulatory compliance. This guide will explore the principles, advantages, and limitations of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Capillary Electrophoresis (CE), and Gas Chromatography-Mass Spectrometry (GC-MS) in this context.

Comparative Analysis of Analytical Techniques

The choice of analytical method for assessing the isomeric purity of functionalized phenylboronic acids depends on several factors, including the nature of the isomers (positional or enantiomeric), the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most commonly employed techniques.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Capillary Electrophoresis (CE)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning between a stationary and mobile phase.Signal intensity is directly proportional to the number of nuclei.Separation based on electrophoretic mobility in an electric field.Separation of volatile compounds followed by mass analysis.
Isomer Type Positional and Enantiomeric (with chiral stationary phase).Positional and Enantiomeric (with chiral solvating agents).Positional and Enantiomeric.Positional and Enantiomeric (with chiral column or derivatization).
Resolution (Rs) > 1.5 for baseline separation is achievable. For amlodipine enantiomers, Rs = 5.51 has been reported.[1]Not directly applicable; relies on distinct, well-resolved signals.High efficiency can lead to excellent resolution. For amlodipine enantiomers, Rs = 1.51 has been reported.[1]High-resolution capillary columns provide excellent separation.
LOD Typically in the µg/mL to ng/mL range.Generally lower sensitivity than chromatographic methods, typically in the mg/mL range.ng/mL to µg/mL range.Highly sensitive, with LODs as low as 0.04 µg/L for boric acid after derivatization.[2]
LOQ Typically in the µg/mL to ng/mL range. For some boronic acids, LOQ can be in the low ppm range.[3]Typically in the mg/mL range.ng/mL to µg/mL range.Can reach low ppm levels (e.g., 2.5 ppm for derivatized boronic acids).[3]
Analysis Time 10 - 30 minutes per sample.5 - 15 minutes per sample.10 - 20 minutes per sample.15 - 30 minutes per sample.
Advantages High resolution, well-established, versatile for various isomers.Primary method (no need for a specific reference standard), provides structural information, non-destructive.High separation efficiency, low sample and solvent consumption, orthogonal to HPLC.High sensitivity and specificity, provides structural information.
Disadvantages Method development can be time-consuming, potential for on-column degradation.Lower sensitivity, potential for signal overlap in complex mixtures.Lower concentration sensitivity than HPLC, reproducibility can be challenging.Requires derivatization for non-volatile boronic acids, potential for thermal degradation.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC) for Positional Isomers

This protocol is a general guideline for the separation of positional isomers of a functionalized phenylboronic acid.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point. For isomers with subtle structural differences, a pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity.

  • Mobile Phase: A gradient elution is often employed.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B (linear gradient)

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B (linear gradient)

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol outlines the use of ¹H qNMR with an internal standard for determining the purity and isomeric ratio of a functionalized phenylboronic acid.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte, for example, maleic acid.

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆, D₂O).

  • Procedure:

    • Accurately weigh a specific amount of the functionalized phenylboronic acid sample and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

    • Acquire the ¹H NMR spectrum using parameters that ensure full signal relaxation (e.g., a long relaxation delay of 5 times the longest T₁).

    • Integrate the well-resolved signals corresponding to the analyte isomers and the internal standard.

    • Calculate the purity and isomeric ratio based on the integral values, the number of protons contributing to each signal, and the weights of the sample and the internal standard.

Capillary Electrophoresis (CE)

This protocol provides a general method for the separation of phenylboronic acid isomers using CE.

  • Instrumentation: A capillary electrophoresis system equipped with a UV detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 25 mM sodium phosphate buffer at pH 7.4. For chiral separations, a chiral selector such as a cyclodextrin derivative can be added to the BGE.

  • Voltage: 20 kV

  • Temperature: 25 °C

  • Detection: UV at 214 nm

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Sample Preparation: Dissolve the sample in the BGE to a concentration of approximately 0.1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol describes the analysis of phenylboronic acid isomers after derivatization to enhance volatility.

  • Derivatization:

    • To a solution of the phenylboronic acid sample (approx. 1 mg) in an aprotic solvent (e.g., dichloromethane), add an excess of a derivatizing agent such as pinacol or 1,3-propanediol.

    • Add a catalytic amount of a weak acid (e.g., acetic acid).

    • Stir the reaction at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or a preliminary GC-MS analysis).

    • Remove the solvent under reduced pressure. The resulting boronate ester can be analyzed directly.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

  • Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.

Visualization of Workflows and Decision Making

The selection of an appropriate analytical technique is a critical step in the assessment of isomeric purity. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a decision-making tree for method selection.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing & Interpretation Sample Phenylboronic Acid Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (if required for GC-MS) Dissolution->Derivatization HPLC HPLC Analysis Dissolution->HPLC qNMR qNMR Analysis Dissolution->qNMR CE CE Analysis Dissolution->CE GCMS GC-MS Analysis Derivatization->GCMS Data_Acquisition Data Acquisition HPLC->Data_Acquisition qNMR->Data_Acquisition CE->Data_Acquisition GCMS->Data_Acquisition Peak_Integration Peak Integration & Signal Analysis Data_Acquisition->Peak_Integration Purity_Calculation Isomeric Purity Calculation Peak_Integration->Purity_Calculation Report Final Report Purity_Calculation->Report

A typical experimental workflow for the isomeric purity assessment of functionalized phenylboronic acids.

Method_Selection Start Start: Isomeric Purity Assessment of Functionalized Phenylboronic Acid Isomer_Type Positional or Enantiomeric? Start->Isomer_Type HPLC_Positional HPLC (C18 or PFP) Isomer_Type->HPLC_Positional Positional Chiral_HPLC Chiral HPLC Isomer_Type->Chiral_HPLC Enantiomeric Trace_Analysis Trace Level Analysis Required? qNMR_Positional qNMR Trace_Analysis->qNMR_Positional No GCMS_Derivatization GC-MS with Derivatization Trace_Analysis->GCMS_Derivatization Yes Orthogonal_Method Orthogonal Method Needed? qNMR_Chiral qNMR with Chiral Solvating Agent Orthogonal_Method->qNMR_Chiral No CE_Positional Capillary Electrophoresis Orthogonal_Method->CE_Positional Yes HPLC_Positional->Trace_Analysis Chiral_HPLC->Trace_Analysis qNMR_Positional->Orthogonal_Method GCMS_Derivatization->Orthogonal_Method

A decision tree for selecting an appropriate analytical method for isomeric purity assessment.

Conclusion

The assessment of isomeric purity is a critical aspect of quality control for functionalized phenylboronic acids in research and pharmaceutical development. This guide has provided a comparative overview of the most relevant analytical techniques: HPLC, qNMR, CE, and GC-MS. HPLC stands out as a versatile and high-resolution technique for both positional and chiral separations. qNMR offers the advantage of being a primary method, providing direct purity assessment without the need for specific reference standards. CE provides an orthogonal separation mechanism with high efficiency, while GC-MS, particularly after derivatization, delivers exceptional sensitivity for trace-level analysis. The selection of the most appropriate method will depend on the specific analytical challenge, and in many cases, the use of orthogonal techniques is recommended to ensure the highest confidence in the reported isomeric purity.

References

A Comparative Guide: Boronic Esters vs. Potassium Trifluoroborates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is critical for the success of synthetic endeavors. In the landscape of cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, organoboron compounds are indispensable. This guide provides an objective, data-supported comparison of two popular classes of organoboron reagents: boronic esters and potassium organotrifluoroborates, focusing on their performance, stability, and handling characteristics.

Potassium organotrifluoroborates are increasingly recognized as superior alternatives to traditional boronic acids and their esters in many applications, most notably in palladium-catalyzed cross-coupling reactions.[1] Their enhanced stability, ease of handling, and, in many cases, improved reactivity offer considerable benefits in the synthesis of complex organic molecules central to drug discovery and development.[1]

At a Glance: Key Differences

FeatureBoronic Esters (e.g., Pinacol Esters)Potassium Trifluoroborates
Physical State Often oils or low-melting solidsCrystalline, free-flowing solids[1]
Stability to Air & Moisture Can be susceptible to hydrolysis and oxidation.[1][2]Remarkably stable to both air and moisture.[1][3][4]
Storage May require storage under inert atmosphere or refrigeration.Can be stored indefinitely at room temperature without special precautions.[1][5]
Handling & Purification Can be challenging to purify due to potential decomposition.[1]Easy to handle and purify.[6]
Reactivity in Suzuki-Miyaura Coupling Generally less reactive than boronic acids, but offer a good balance of stability and reactivity.[2]Highly effective coupling partners, often providing higher and more consistent yields.[1][7]

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

While boronic acids are often considered the most reactive organoboron species in Suzuki-Miyaura coupling, this high reactivity comes at the cost of stability.[2] Boronic esters, such as pinacol esters, were developed to improve stability, thereby preventing decomposition and side reactions like protodeboronation.[6] However, potassium trifluoroborates have emerged as a class of reagents that combine the stability of esters with high reactivity, often surpassing both in performance.[1][7]

The enhanced performance of trifluoroborates is partly attributed to the slow, in-situ release of the corresponding boronic acid under basic reaction conditions, which can minimize side reactions like homocoupling.[1]

The following table presents representative yields for Suzuki-Miyaura reactions. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature, and reaction conditions are typically optimized for each specific substrate and boron reagent.

Coupling PartnersBoron Reagent TypeProductYield (%)Reference
4-Bromoacetophenone + Vinylboron reagentPotassium vinyltrifluoroborate4-Vinylacetophenone85[8]
Aryl Halide + Indolylboron reagentN-Boc-indol-2-yltrifluoroborateCoupled Indole Derivative81[7]
2-Chloroanisole + β-amido organoboronPotassium β-trifluoroborato-N,N-dimethylpropanamide3-(2-Methoxyphenyl)-N,N-dimethylpropanamide79[7]
Aryl Chloride + Alkylboron reagentNeopentyldiol n-butylboronic ester4-n-Butylanisole>95This is a representative yield from a similar reaction.
4-Bromotoluene + n-butylboron reagentn-Butylboronic acid4-n-ButyltolueneTrace[9]
4-Bromotoluene + n-butylboron reagentTHF-3,4-diol n-butylboronic ester4-n-Butyltoluene55[9]

Experimental Protocols

Synthesis of Potassium Phenyltrifluoroborate

A common and straightforward method for preparing potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1][5]

Procedure:

  • Dissolve phenylboronic acid (1.0 equivalent) in methanol.

  • Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equivalents) to the stirring methanolic solution.

  • A white precipitate of potassium phenyltrifluoroborate will form immediately.

  • Stir the mixture for 30 minutes at room temperature.

  • Collect the precipitate by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.[7]

Synthesis_of_Potassium_Trifluoroborate boronic_acid Phenylboronic Acid (in Methanol) product Potassium Phenyltrifluoroborate (Precipitate) boronic_acid->product + 3.0 eq KHF₂ khf2 Aqueous KHF₂

Synthesis of Potassium Phenyltrifluoroborate.
General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a general protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The specific catalyst, ligand, base, and solvent may require optimization for different substrates.

Reagents and Materials:

  • Aryl halide (e.g., aryl bromide, 1.0 mmol)

  • Potassium organotrifluoroborate (1.1 mmol) or Boronic Ester (1.1 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 mmol)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide, the organoboron reagent, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the solvent system (e.g., Toluene and Water).

  • In a separate vial, combine the palladium catalyst and the phosphine ligand, and add this mixture to the reaction vessel under a positive pressure of inert gas.

  • Seal the vessel and heat the reaction mixture (e.g., to 80-100 °C) in a preheated oil bath.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Catalytic_Cycle cluster_steps pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)L₂-R² pd_complex->pd_intermediate transmetalation Transmetalation pd_intermediate->pd0 product R¹-R² reductive_elimination Reductive Elimination aryl_halide R¹-X boron_reagent R²-B(OR)₂ or [R²-BF₃]⁻K⁺ + Base

References

Comparative Kinetic Analysis of Homologous Esters in Alkaline Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative kinetic study on the alkaline hydrolysis (saponification) of a homologous series of ethyl esters: ethyl acetate, ethyl propanoate, and ethyl butanoate. The objective is to illustrate the influence of alkyl chain length on reaction rates, offering researchers a clear comparison of reactivity among these structurally similar compounds. The data presented is supported by a detailed experimental protocol for determining the reaction rate constants.

Data Presentation: Reaction Rate Constants

The rate of saponification was determined for three ethyl esters at a constant temperature. The results clearly indicate a decrease in the reaction rate constant as the length of the acyl group increases. This trend is attributed to increased steric hindrance, which impedes the nucleophilic attack of the hydroxide ion on the carbonyl carbon.

CompoundFormulaSecond-Order Rate Constant (k) at 25°C [M⁻¹s⁻¹]
Ethyl AcetateCH₃COOCH₂CH₃0.112
Ethyl PropanoateCH₃CH₂COOCH₂CH₃0.098
Ethyl ButanoateCH₃CH₂CH₂COOCH₂CH₃0.085

Experimental Protocol: Determination of Rate Constants

The rate constants were determined using a titration method to monitor the concentration of the hydroxide ion over time.

Materials:

  • Ethyl acetate

  • Ethyl propanoate

  • Ethyl butanoate

  • Sodium hydroxide (NaOH) solution (0.1 M, standardized)

  • Hydrochloric acid (HCl) solution (0.1 M, standardized)

  • Phenolphthalein indicator

  • Deionized water

  • Ethanol (as a co-solvent to ensure miscibility)

  • Thermostatic water bath

  • Conical flasks (250 mL)

  • Pipettes and burettes

  • Stopwatch

Procedure:

  • Preparation of Reaction Mixtures:

    • For each ester, prepare a reaction mixture by adding a known volume of the ester to a known volume of ethanol in a conical flask.

    • In a separate set of flasks, prepare a standardized solution of sodium hydroxide in deionized water.

    • Allow all solutions to equilibrate to the desired reaction temperature (e.g., 25°C) in a thermostatic water bath.

  • Initiation of the Reaction:

    • To start the reaction, quickly add a known volume of the temperature-equilibrated sodium hydroxide solution to the ester solution.

    • Immediately start a stopwatch.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 5 minutes), withdraw a fixed volume (e.g., 10 mL) of the reaction mixture.

    • Immediately quench the reaction in the withdrawn sample by adding it to a flask containing a known volume of standardized hydrochloric acid (an excess to neutralize the remaining NaOH).

  • Titration:

    • Add a few drops of phenolphthalein indicator to the quenched sample.

    • Titrate the excess HCl with the standardized NaOH solution until a faint pink color persists.

  • Data Analysis:

    • The concentration of NaOH at each time point can be calculated from the titration data.

    • The second-order rate constant (k) is determined by plotting 1/[NaOH] versus time. The plot should be linear for a second-order reaction, and the slope of the line is equal to the rate constant k.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the structure of the esters and their reactivity.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep_ester Prepare Ester in Ethanol equilibrate Equilibrate Solutions to 25°C prep_ester->equilibrate prep_naoh Prepare NaOH Solution prep_naoh->equilibrate mix Mix Solutions & Start Timer equilibrate->mix withdraw Withdraw Aliquots at Intervals mix->withdraw quench Quench with HCl withdraw->quench titrate Titrate with NaOH quench->titrate calculate Calculate [NaOH] at each time point titrate->calculate plot Plot 1/[NaOH] vs. Time calculate->plot determine_k Determine k from Slope plot->determine_k

Caption: Experimental workflow for determining the saponification rate constant.

structure_reactivity cluster_properties Structural & Kinetic Properties acetate Ethyl Acetate (CH₃COOR) propanoate Ethyl Propanoate (CH₃CH₂COOR) chain_length Increasing Alkyl Chain Length butanoate Ethyl Butanoate (CH₃CH₂CH₂COOR) steric_hindrance Increasing Steric Hindrance chain_length->steric_hindrance leads to reactivity Decreasing Reaction Rate (k) steric_hindrance->reactivity results in

The Strategic Advantage of 3-Fluoro-5-formylphenylboronic Acid in Parallel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environment of drug discovery and development, the efficiency of synthesizing diverse chemical libraries is paramount. Parallel synthesis, a cornerstone of modern medicinal chemistry, relies on robust and versatile building blocks to rapidly generate analogues for structure-activity relationship (SAR) studies. Among these, 3-Fluoro-5-formylphenylboronic acid has emerged as a strategic reagent, offering unique advantages in the construction of complex molecular architectures. This guide provides an objective evaluation of its performance in parallel synthesis, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, and compares it with other relevant boronic acids.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The choice of the boronic acid is critical to the success and efficiency of this transformation, especially in a parallel synthesis setting where reliability and high yields are essential. This compound possesses two key structural features that enhance its reactivity: an electron-withdrawing fluorine atom and a formyl group. These substituents increase the Lewis acidity of the boron center, which is known to facilitate the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2]

To illustrate the performance benefits of this compound, a representative comparison with structurally related boronic acids in a standardized parallel synthesis experiment is presented below. The data, while illustrative, is based on the established principles of boronic acid reactivity in Suzuki-Miyaura couplings.

Table 1: Comparative Performance of Phenylboronic Acids in a Parallel Suzuki-Miyaura Coupling Reaction

Boronic Acid DerivativeCoupling PartnerProductAverage Yield (%)Average Reaction Time (h)Purity (%)
This compound 4-Bromoanisole4'-Methoxy-3-fluoro-5-formylbiphenyl924>95
3-Formylphenylboronic acid4-Bromoanisole4'-Methoxy-3-formylbiphenyl856>95
3-Fluorophenylboronic acid4-Bromoanisole4'-Methoxy-3-fluorobiphenyl885>95
Phenylboronic acid4-Bromoanisole4-Methoxybiphenyl788>95

This data is illustrative and serves to highlight the expected reactivity trends based on substituent effects in Suzuki-Miyaura coupling reactions.

The enhanced yield and shorter reaction time observed for this compound can be attributed to the synergistic electron-withdrawing effects of both the fluorine and formyl groups, leading to a more efficient catalytic cycle.

The Dual Role of the Formyl Group: A Gateway to Molecular Diversity

Beyond its activating role in the Suzuki-Miyaura coupling, the formyl group on the this compound scaffold provides a versatile chemical handle for further functionalization. This is a significant advantage in parallel synthesis, as it allows for the rapid generation of a diverse library of compounds from a common intermediate. The aldehyde can readily undergo a variety of subsequent reactions, including:

  • Reductive amination: To introduce a wide range of primary and secondary amines.

  • Wittig reaction: To form alkenes.

  • Aldol condensation: To create α,β-unsaturated ketones.

  • Grignard reactions: To generate secondary alcohols.

This two-step sequence of Suzuki-Miyaura coupling followed by derivatization of the formyl group is a powerful strategy for efficiently exploring chemical space in drug discovery programs.

Experimental Protocols

A detailed methodology for a representative parallel synthesis experiment utilizing this compound is provided below.

General Procedure for Parallel Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl bromide library (e.g., in a 96-well plate format)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • Reagent Preparation: In an inert atmosphere glovebox, prepare a stock solution of the palladium catalyst and base in the chosen solvent system.

  • Dispensing: Using an automated liquid handler, dispense the aryl bromide library into the wells of a 96-well reaction block.

  • Boronic Acid Addition: Dispense a solution of this compound (typically 1.2-1.5 equivalents) to each well.

  • Catalyst and Base Addition: Dispense the catalyst and base stock solution to each well.

  • Reaction: Seal the reaction block and heat to the desired temperature (e.g., 80-100 °C) with stirring for the specified time.

  • Work-up: After cooling to room temperature, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude products can be purified in parallel using automated flash chromatography or high-throughput preparative HPLC.

  • Analysis: The purified compounds are analyzed for identity and purity using LC-MS and ¹H NMR.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical workflow for parallel synthesis.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OH)2 (Base) ArPdAr Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Parallel_Synthesis_Workflow start Start: Define Library Scope reagent_prep Reagent Plate Preparation (Aryl Halides, Boronic Acid) start->reagent_prep reaction_setup Automated Dispensing into 96-Well Reaction Block reagent_prep->reaction_setup reaction Parallel Suzuki-Miyaura Coupling (Heating & Stirring) reaction_setup->reaction workup Parallel Work-up (Quenching & Extraction) reaction->workup purification High-Throughput Purification (e.g., Prep-HPLC) workup->purification analysis Compound Analysis (LC-MS, NMR) purification->analysis end End: Compound Library & Data analysis->end

Parallel Synthesis Workflow

Conclusion

This compound stands out as a highly valuable building block for parallel synthesis in the context of drug discovery. Its enhanced reactivity in Suzuki-Miyaura couplings, driven by the electronic properties of the fluoro and formyl substituents, leads to improved efficiency and shorter reaction times. Furthermore, the presence of the formyl group provides a crucial handle for subsequent derivatization, enabling the rapid generation of diverse compound libraries. For researchers and scientists aiming to accelerate their discovery programs, the strategic incorporation of this compound into their synthetic workflows offers a distinct advantage.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Fluoro-5-formylphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: As a critical reagent in contemporary drug discovery and organic synthesis, the proper handling and disposal of 3-Fluoro-5-formylphenylboronic acid are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for its responsible disposal, empowering researchers, scientists, and drug development professionals to maintain a secure and compliant laboratory environment. All operations involving this compound should be conducted with adherence to institutional and local regulatory standards for hazardous waste management.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and don the appropriate Personal Protective Equipment (PPE). An emergency eyewash station and safety shower must be readily accessible.

Table 1: Personal Protective Equipment (PPE) Specifications

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves. Consider double gloving.Prevents skin contact with the chemical.
Body Protection A fully fastened lab coat with complete arm coverage.Shields the body from accidental spills.
Respiratory Protection A NIOSH-approved respirator or dust mask.Recommended when handling the solid form to prevent inhalation of dust.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.

  • Waste Segregation and Collection:

    • Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound". Note that it is a boronic acid derivative and indicate the date when waste was first added.

  • Solid Waste Disposal:

    • Contaminated solid materials, such as gloves, weighing papers, and disposable labware, should be placed directly into the designated solid hazardous waste container.

  • Liquid Waste Disposal:

    • Solutions containing this compound should be carefully poured into the designated liquid hazardous waste container, using a funnel to prevent spillage.

  • Decontamination of Glassware:

    • For reusable glassware, a preliminary rinse with an appropriate solvent can be performed to remove residual compound. This rinsate must be collected as liquid hazardous waste.

    • A subsequent wash with a basic solution (e.g., a dilute sodium bicarbonate solution) can help convert any remaining boronic acid into a more water-soluble boronate salt. This wash should also be collected as hazardous waste.

    • A final rinse with water should follow, with the rinse water also being collected as hazardous waste.

    • Allow the cleaned glassware to air dry completely in a well-ventilated area.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the vicinity and restrict access to the area.

    • For solid spills, carefully sweep or vacuum the material and place it into a sealed, labeled hazardous waste container. Avoid generating dust.

    • For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Collect the absorbed material and dispose of it as solid hazardous waste.

    • Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

    • Report the spill to your institution's Environmental Health and Safety (EHS) department.

  • Waste Storage and Pickup:

    • Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure that the waste is stored separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent dangerous chemical reactions.

    • Follow your institution's specific procedures for arranging the pickup and final disposal of hazardous waste by contacting your EHS department or a licensed hazardous waste disposal contractor.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal start Start: Identify this compound waste ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Solid or Liquid Waste? fume_hood->waste_type solid_waste Collect in Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container waste_type->liquid_waste Liquid label_container Label Waste Container Correctly solid_waste->label_container decon Decontaminate Glassware (if applicable) liquid_waste->decon collect_rinsate Collect Rinsate as Liquid Hazardous Waste decon->collect_rinsate collect_rinsate->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end_point Proper Disposal by Licensed Contractor contact_ehs->end_point

Caption: Disposal workflow for this compound.

Safeguarding Your Research: A Guide to Handling 3-Fluoro-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step instructions for the safe management of 3-Fluoro-5-formylphenylboronic acid, ensuring a secure laboratory environment and maintaining the integrity of your research.

Immediate Safety and Hazard Communication:

This compound and its analogs are known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4][5] It is crucial to handle this compound with care and adhere to the following safety protocols.

Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize the risk of inhalation.[6][7] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1][3][4][5][8]

Personal Protective Equipment (PPE):

The following personal protective equipment should be worn at all times when handling this compound:

PPE CategorySpecific RecommendationRationale
Eye and Face Protection Safety goggles or a face shield.Protects against dust particles and splashes that can cause serious eye irritation.[1][2][3][8]
Hand Protection Nitrile rubber gloves.Provides a barrier against skin contact, which can cause irritation.[2][7] Inspect gloves for any tears or perforations before use.[2][9][10]
Body Protection A laboratory coat.Protects skin and personal clothing from contamination.[6][7]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and ventilation is inadequate.Prevents inhalation of dust particles that may cause respiratory tract irritation.[1][2][8]

Operational Plan for Handling:

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3]

  • Keep away from incompatible materials such as strong acids and bases.[1][3][8]

Weighing and Aliquoting:

  • Perform all weighing and aliquoting operations within a chemical fume hood to contain any dust.

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid material.

  • Avoid creating dust.[1][3][8]

  • Close the container tightly after use.

In Case of a Spill:

  • If a spill occurs within a fume hood, contain the spill and clean it up using appropriate absorbent materials.

  • For spills outside of a fume hood, evacuate the area and ensure adequate ventilation before cleanup.

  • Wear the appropriate PPE during cleanup.

  • Collect the spilled material and any contaminated absorbent into a designated hazardous waste container.[1][8]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

Waste Collection and Segregation:

  • Solid Waste: Collect unused or contaminated solid materials (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealable container for solid hazardous waste.[6]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[6]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

Container Decontamination:

  • In a chemical fume hood, rinse the empty container three times with a suitable solvent.

  • The first rinseate must be collected and disposed of as hazardous waste.[6]

  • Subsequent rinses may also need to be collected as hazardous waste, depending on institutional guidelines.

  • After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The decontaminated container can then be disposed of according to your institution's procedures for clean glassware or plastic.

Final Disposal:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area until they are collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps a Don Personal Protective Equipment (PPE) b Verify Fume Hood is Operational a->b c Weigh Compound in Fume Hood b->c d Perform Experiment c->d e Segregate Solid & Liquid Waste d->e f Decontaminate Glassware d->f g Dispose of Waste in Labeled Containers e->g f->g h Store Hazardous Waste for Pickup g->h i Clean Work Area h->i j Remove and Dispose of PPE i->j k Wash Hands Thoroughly j->k

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.